molecular formula C20H28I3N3O9 B125893 Iopentol CAS No. 89797-00-2

Iopentol

Cat. No.: B125893
CAS No.: 89797-00-2
M. Wt: 835.2 g/mol
InChI Key: IUNJANQVIJDFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iopentol is a water-soluble, non-ionic radiocontrast agent that was historically used in various X-ray imaging procedures. Its primary research value lies in its role as a low-osmolality contrast medium, a characteristic associated with improved tolerability in clinical models . The compound's mechanism of action is based on its high iodine content; the atoms effectively absorb X-rays, thereby enhancing the contrast of visual data in imaging applications . In a research context, this compound has been utilized in studies involving arteriography, venography, urography, and computed tomography (CT) scan enhancement . Preclinical and clinical trial data indicate that this compound is not metabolized in the body and is cleared almost exclusively by renal glomerular filtration, with nearly 100% of the compound recovered in urine within 24 hours, providing a clear pharmacokinetic profile for investigative purposes . Its low binding to plasma proteins further makes it a suitable candidate for in vitro binding and distribution studies .

Properties

IUPAC Name

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJANQVIJDFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869032
Record name Iopentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89797-00-2
Record name Iopentol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89797-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopentol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iopentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iopentol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041909
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Iopentol mechanism of action in radiography

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Iopentol in Radiography

Introduction

This compound (trade name Imagopaque) is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium.[1][2][3] Developed for various radiographic procedures, its chemical structure and physicochemical properties are optimized to enhance image contrast while maintaining a favorable safety profile.[4][5] This document provides a detailed examination of the core mechanisms of action of this compound, its pharmacokinetics, and the experimental methodologies used to characterize its properties, intended for researchers and professionals in drug development and medical imaging.

Core Mechanism of Action: X-Ray Attenuation

The fundamental principle behind this compound's efficacy as a contrast agent lies in the high atomic number (Z=53) of its three constituent iodine atoms. When a beam of X-rays passes through the body, different tissues attenuate the beam to varying degrees. Tissues containing elements with higher atomic numbers absorb X-rays more effectively.

The primary mechanism of interaction at the diagnostic energy range is the photoelectric effect . In this process, an incoming X-ray photon transfers all its energy to an inner-shell electron (typically the K-shell of the iodine atom), causing the electron to be ejected from the atom. The incident photon is completely absorbed. This absorption is most efficient when the photon's energy is just above the electron's binding energy (the K-edge of iodine is 33.2 keV). Because this compound introduces a high concentration of iodine into the bloodstream and extracellular spaces, these areas become significantly more opaque to X-rays than the surrounding soft tissues. This differential absorption creates the contrast seen on a radiograph, allowing for the clear delineation of vascular structures and other organs.

cluster_0 X-Ray Source cluster_1 Patient Tissue with this compound cluster_2 Detector XRay Incident X-Ray Photon Iodine Iodine Atom (in this compound) XRay->Iodine Photoelectric Absorption Electron Ejected Photoelectron Iodine->Electron Attenuated Signal Attenuated (Contrast Created)

Diagram 1: The Photoelectric Effect in X-ray Contrast Generation.

Physicochemical Properties

The clinical performance and tolerance of this compound are heavily influenced by its physicochemical properties, primarily its osmolality and viscosity. As a non-ionic monomer, this compound does not dissociate in solution, resulting in a lower osmolality compared to older ionic agents, which is associated with fewer adverse effects.

Property150 mg I/mL300 mg I/mL350 mg I/mL
This compound Concentration 329 mg/mL658 mg/mL768 mg/mL
Osmolality (mOsm/kg H₂O) 340695840
Viscosity (mPa·s at 20°C) 1.710.322.1
Viscosity (mPa·s at 37°C) 1.26.112.3
Table 1: Quantitative Physicochemical Data for this compound (Imagopaque) Solutions.

Pharmacokinetics: ADME Profile

The mechanism of action of this compound is also defined by its behavior within the body, including its absorption, distribution, metabolism, and excretion (ADME).

  • Absorption & Distribution : Following intravenous injection, this compound is rapidly distributed throughout the extracellular fluid. Its binding to plasma proteins is very low (less than 3%), which facilitates its free filtration by the kidneys. The apparent volume of distribution is approximately 0.27 L/kg, confirming its confinement to the extracellular space.

  • Metabolism : this compound is not metabolized and no metabolites have been detected. It is excreted from the body in its unchanged, chemically stable form.

  • Excretion : In patients with normal renal function, close to 100% of the administered dose is excreted via the kidneys through glomerular filtration within 24 hours. The elimination half-life is approximately two hours. A very small fraction, around 2%, is eliminated through feces. In patients with severe renal failure, the elimination half-life is significantly prolonged (to ~28.4 hours), and fecal excretion increases to compensate.

IV Intravenous Administration Plasma Distribution in Plasma & ECF IV->Plasma Rapid Distribution Low Protein Binding (<3%) Kidney Kidney (Glomerulus) Plasma->Kidney Transport to Kidneys Feces Minor Excretion in Feces (~2%) Plasma->Feces Minor Elimination Route Urine Excretion in Urine (~98%) Kidney->Urine Glomerular Filtration (Unchanged Drug)

Diagram 2: Pharmacokinetic Pathway of this compound.

Key Experimental Protocols

Determination of Osmolality

The osmolality of this compound solutions is a critical parameter affecting patient tolerance. The cited method for its determination is Vapour Pressure Osmometry .

  • Principle : This technique operates on the principle that the vapor pressure of a solution is lower than that of the pure solvent, and this depression is proportional to the concentration of solute particles (osmolality).

  • Methodology :

    • A small, precisely measured sample of the this compound solution is placed on a thermoelectric couple (thermistor) in a sealed, temperature-controlled chamber saturated with solvent vapor.

    • Due to the lower vapor pressure of the solution, water vapor from the chamber condenses onto the sample.

    • This condensation releases the latent heat of vaporization, causing the sample's temperature to rise.

    • The temperature increase continues until the sample's vapor pressure equals that of the surrounding pure solvent vapor.

    • The steady-state temperature difference between the sample thermistor and a reference thermistor (exposed only to the pure solvent vapor) is measured.

    • This temperature difference is directly proportional to the depression of the vapor pressure and thus to the osmolality of the solution. The instrument is calibrated using standard solutions of known osmolality (e.g., sodium chloride).

In Vivo Assessment of Microcirculatory Effects

A clinical study was conducted to evaluate the rheological impact of this compound on human microcirculation, providing insight into its physiological interactions.

  • Objective : To investigate the influence of intra-arterially injected this compound 350 on cutaneous microcirculation by measuring capillary erythrocyte velocity.

  • Protocol :

    • Patient Cohort : Patients undergoing diagnostic heart catheter angiography were enrolled.

    • Baseline Measurement : Blood flow in the ipsilateral nail-fold capillaries was continuously recorded for 3 minutes before the contrast injection using video microscopy to establish a baseline.

    • Administration : A bolus of this compound 350 was injected into the axillary artery.

    • Post-Injection Monitoring : Capillary blood flow was continuously recorded for 6 minutes immediately following the injection.

    • Data Analysis : The recorded videos were evaluated off-line to determine the mean capillary erythrocyte velocity (in mm/sec) over time.

  • Findings : The study found that the high viscosity of this compound 350 (12.3 mPa·s) led to a significant, immediate reduction in capillary blood flow. This effect was attributed to both the intrinsic viscosity of the agent and morphological changes in erythrocytes (echinocyte formation).

Start Patient Enrollment (Cardiac Angiography) Baseline Baseline Measurement: 3 min continuous recording of nail-fold capillary blood flow Start->Baseline Injection Bolus Injection: This compound into axillary artery Baseline->Injection Post Post-Injection Monitoring: 6 min continuous recording of capillary blood flow Injection->Post Analysis Off-line Data Analysis: Calculate mean capillary erythrocyte velocity Post->Analysis End Evaluate Microcirculatory Impact Analysis->End

Diagram 3: Experimental Workflow for Microcirculation Analysis.

Conclusion

The mechanism of action of this compound in radiography is a multi-faceted process. Its efficacy is rooted in the fundamental physics of X-ray attenuation by iodine via the photoelectric effect. This is complemented by a favorable pharmacokinetic profile characterized by rapid extracellular distribution and efficient, unchanged renal excretion. The non-ionic, monomeric structure of this compound results in low osmolality, contributing to its clinical tolerability. However, its viscosity, particularly at higher concentrations, can have measurable rheological effects on the microcirculation. A thorough understanding of these interconnected physical, chemical, and physiological properties is essential for the safe and effective application of this compound in diagnostic imaging.

References

A Deep Dive into the Physicochemical Properties of Iopentol for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of iopentol, a non-ionic, monomeric, tri-iodinated X-ray contrast medium. Understanding these properties is paramount for the successful design and execution of pre-clinical and clinical imaging studies. This document delves into the quantitative data, outlines relevant experimental methodologies, and presents a visual workflow for its application in imaging.

Core Physicochemical Data of this compound

This compound's efficacy and safety as a contrast agent are intrinsically linked to its chemical structure and behavior in biological systems. Key quantitative parameters are summarized below, offering a comparative perspective for formulation and experimental design.

PropertyValue
Chemical Formula C₂₀H₂₈I₃N₃O₉
Molecular Weight 835.17 g/mol [1]
Iodine Content Available in concentrations of 150, 300, and 350 mg of iodine per mL.[2][3][4]
Osmolality Low osmolality, for instance, the 300 mg I/mL solution has an osmolality of 0.64 Osm/kg H₂O.[2]
Viscosity (37°C) The viscosity of the 300 mg I/mL solution at 37°C is 6.5 mPa·s.
Viscosity (20°C) The viscosity of the 300 mg I/mL solution at 20°C is 13.2 mPa·s.
Water Solubility This compound is a water-soluble compound.
Protein Binding Exhibits low plasma protein binding, with less than 3% being bound.
Pharmacokinetics After intravenous administration, this compound is distributed in the extracellular space and is not metabolized. It is primarily excreted unchanged by the kidneys through glomerular filtration, with about 2% excreted in the feces. The biological half-life is approximately two hours.
Stability This compound formulations are stable and can be autoclaved. The use of a buffer like trometamol is crucial to maintain a low pH during autoclaving and prevent deiodination.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate and reproducible assessment of this compound's physicochemical properties. Below are outlines of key experimental protocols.

Determination of Osmolality

The osmolality of this compound solutions is a critical parameter influencing patient comfort and the risk of adverse effects. A common and reliable method is vapor pressure osmometry.

  • Principle: This method measures the dew point temperature depression of a sample compared to a pure solvent. The magnitude of this depression is directly proportional to the molal concentration of solutes in the solution.

  • Apparatus: A vapor pressure osmometer.

  • Procedure:

    • Calibration: Calibrate the osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).

    • Sample Preparation: Use the this compound solution directly. Ensure the sample is at room temperature.

    • Measurement: Place a small, precise volume of the this compound solution onto a sample disc within the instrument. The instrument then equilibrates the vapor pressure of the sample with that of the pure solvent (water) and measures the temperature difference.

    • Data Analysis: The instrument's software calculates the osmolality in mOsm/kg H₂O based on the measured dew point depression.

Viscosity Measurement

Viscosity affects the injectability of the contrast agent and can influence its hemodynamic effects. A rotational viscometer is a suitable instrument for this measurement.

  • Principle: This method measures the torque required to rotate a spindle immersed in the this compound solution at a constant speed. The viscosity is proportional to this torque.

  • Apparatus: A rotational viscometer with a temperature-controlled water bath.

  • Procedure:

    • Calibration: Calibrate the viscometer using standard viscosity fluids.

    • Sample Preparation: Place the this compound solution in a sample container and allow it to equilibrate to the desired temperature (e.g., 20°C or 37°C) in the water bath.

    • Measurement: Immerse the appropriate spindle into the sample and begin rotation at a defined speed.

    • Data Acquisition: Record the torque reading once it stabilizes.

    • Calculation: The viscosity in millipascal-seconds (mPa·s) is calculated from the torque, spindle geometry, and rotational speed using the instrument's software.

Solubility Assessment

While this compound is known to be water-soluble, quantitative determination is important for formulation development.

  • Principle: The equilibrium solubility is determined by creating a saturated solution and measuring the concentration of the dissolved substance.

  • Apparatus: Shaking incubator, centrifuge, and a suitable analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

  • Procedure:

    • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

    • Equilibration: Agitate the mixture in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: Centrifuge the suspension to pellet the undissolved solid.

    • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of this compound using a validated HPLC method.

    • Calculation: The solubility is expressed in mg/mL or g/L.

Stability Studies

Stability testing ensures that the quality of the this compound drug product is maintained over its shelf life. These studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.

  • Principle: Long-term and accelerated stability studies are performed to evaluate the physical, chemical, and microbiological stability of the drug product under various storage conditions.

  • Methodology (based on ICH Q1A(R2) guidelines):

    • Batch Selection: Use at least three primary batches of the this compound drug product.

    • Storage Conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

    • Parameters to be Tested:

      • Appearance (clarity, color)

      • Assay of this compound

      • Degradation products (impurities)

      • pH

      • Particulate matter

      • Sterility (for injectable products)

Mechanism of Action and Experimental Workflow

This compound's mechanism of action as a contrast agent is based on the high atomic number of its three iodine atoms per molecule. These iodine atoms effectively absorb X-rays, leading to increased attenuation of the X-ray beam in the tissues where the agent is distributed. This results in a higher contrast on the resulting radiographic image, allowing for better visualization of anatomical structures and pathologies. There are no specific signaling pathways directly modulated by this compound; its effect is purely physical.

The following diagram illustrates a typical experimental workflow for an in vivo imaging study using this compound.

G cluster_0 Pre-Imaging Phase cluster_1 Imaging Phase cluster_2 Post-Imaging Phase A Animal Acclimatization & Preparation B This compound Formulation Preparation (Warming to Body Temperature) A->B C Anesthesia Induction & Monitoring B->C D Catheter Placement (e.g., tail vein) C->D E Baseline Imaging Scan (Pre-contrast) D->E F Intravenous Administration of this compound E->F G Dynamic or Static Imaging Scan (Post-contrast) F->G H Animal Recovery from Anesthesia G->H I Image Data Reconstruction H->I J Image Analysis & Quantification I->J K Reporting & Interpretation J->K

Caption: Experimental workflow for an in vivo imaging study using this compound.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. A thorough understanding of its physicochemical properties and the application of standardized experimental protocols are essential for generating high-quality, reproducible imaging data.

References

The Synthesis and Chemical Profile of Iopentol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent.[1][2] It is utilized in various diagnostic imaging procedures to enhance the visibility of internal structures. This technical guide provides a detailed overview of the synthesis pathway of this compound, its chemical structure, and relevant experimental methodologies. The information is compiled from various sources, including patents and scientific literature, to offer a comprehensive resource for professionals in the field.

Chemical Structure and Properties

This compound, with the CAS number 89797-00-2, is chemically known as 5-[acetyl(2-hydroxy-3-methoxypropyl)amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide.[1][3] Its molecular structure is characterized by a tri-iodinated benzene (B151609) ring, which is responsible for its radiopaque properties. The presence of multiple hydroxyl groups and a methoxypropyl side chain imparts high water solubility and low osmolality, contributing to its favorable safety profile.[4]

PropertyValueReference(s)
Chemical Formula C20H28I3N3O9
Molecular Weight 835.16 g/mol
CAS Number 89797-00-2
IUPAC Name 5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
SMILES String CC(=O)N(CC(COC)O)c1c(I)c(C(=O)NCC(O)CO)c(I)c(C(=O)NCC(O)CO)c1I

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which is then acetylated and subsequently N-alkylated to yield the final product. The overall pathway is depicted below.

Iopentol_Synthesis A 5-Nitroisophthalic Acid Derivative B 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) A->B Amidation & Reduction C 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine) B->C Iodination D 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Acetamide) C->D Acetylation E This compound D->E N-Alkylation reagent1 + 1-Amino-2,3-propanediol reagent2 + Iodine Chloride (ICl) reagent3 + Acetic Anhydride (B1165640) reagent4 + 1-chloro-3-methoxy-2-propanol

Caption: Overall synthesis pathway of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the this compound synthesis, compiled from patent literature. It is important to note that specific reaction parameters may vary and optimization is often required for large-scale production.

Step 1: Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine)

The synthesis of the key intermediate "5-Amine" involves the amidation of a 5-nitroisophthalic acid derivative followed by reduction of the nitro group and subsequent iodination.

A. Amidation and Reduction:

A common starting material is dimethyl 5-nitroisophthalate. This is reacted with 1-amino-2,3-propanediol in a suitable solvent like methanol (B129727), followed by catalytic hydrogenation to reduce the nitro group to an amine, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA).

B. Iodination:

The iodination of ABA is a critical step to introduce the three iodine atoms onto the benzene ring.

  • Reaction Conditions: The iodination is typically carried out using an iodinating agent such as iodine chloride (ICl). The reaction is performed in an aqueous solution.

  • Procedure Outline:

    • 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride is dissolved in water.

    • The pH is adjusted to approximately 2-3 with an aqueous sodium hydroxide (B78521) solution.

    • Iodine chloride is added in portions while maintaining the temperature between 65-80°C. The pH is readjusted to 2-3 before each addition.

    • After the reaction is complete, any excess iodine chloride is quenched, for example, with sodium bisulfite.

    • The pH is then raised to 4-6, and a decolorizing agent like sodium dithionite (B78146) may be added.

    • The product, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine), is then crystallized by cooling the solution, filtered, washed, and dried.

Step 2: Acetylation of 5-Amine to 5-Acetamide

The amino group of the "5-Amine" intermediate is acetylated to form 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide ("5-Acetamide").

  • Reaction Conditions: The acetylation is carried out using acetic anhydride in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Procedure Outline:

    • The "5-Amine" is suspended in acetic anhydride.

    • A catalytic amount of p-toluenesulfonic acid is added.

    • The reaction mixture is heated.

    • After cooling, the precipitated product is filtered and then suspended in a mixture of methanol and water.

    • The suspension is hydrolyzed under basic conditions (pH ~11.5) to remove any O-acetyl groups that may have formed on the hydroxyl side chains.

    • The mixture is then neutralized with an acid (e.g., HCl) and cooled to induce crystallization of the "5-Acetamide".

    • The product is filtered, washed with water, and dried.

Step 3: N-Alkylation of 5-Acetamide to this compound

The final step is the N-alkylation of the "5-Acetamide" to introduce the 2-hydroxy-3-methoxypropyl group.

  • Reaction Conditions: The alkylating agent used is typically a 1-halo-3-methoxy-2-propanol, such as 1-chloro-3-methoxy-2-propanol. The reaction is carried out in a suitable solvent like propylene (B89431) glycol in the presence of a base.

  • Procedure Outline (based on analogous synthesis of Iohexol):

    • The "5-Acetamide" is suspended in propylene glycol.

    • A base, such as sodium hydroxide, is added to the suspension.

    • 1-chloro-3-methoxy-2-propanol is then added to the reaction mixture.

    • The reaction is stirred at a controlled temperature until completion.

    • The reaction is quenched by the addition of an acid (e.g., HCl).

    • The crude this compound is then purified through a series of steps which may include crystallization from a suitable solvent, such as butanol, and treatment with ion exchange resins to remove impurities.

Quantitative Data

Logical Workflow for this compound Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Iopentol_Workflow cluster_synthesis Synthesis Stages cluster_purification Purification Stages start Starting Materials (5-Nitroisophthalic acid derivative, 1-Amino-2,3-propanediol) step1 Amidation & Reduction to form ABA start->step1 step2 Iodination to form 5-Amine step1->step2 step3 Acetylation to form 5-Acetamide step2->step3 step4 N-Alkylation to form Crude this compound step3->step4 purify1 Reaction Quenching & Neutralization step4->purify1 purify2 Crystallization (e.g., from Butanol) purify1->purify2 purify3 Filtration & Washing purify2->purify3 purify4 Ion Exchange Chromatography purify3->purify4 purify5 Final Crystallization & Drying purify4->purify5 final_product Purified this compound purify5->final_product Quality Control (HPLC, etc.)

Caption: Logical workflow for the synthesis and purification of this compound.

References

In Vivo Distribution and Pharmacokinetics of Iopentol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium. Understanding its in vivo distribution and pharmacokinetic profile is crucial for its safe and effective use in diagnostic imaging procedures. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental protocols and quantitative data summaries.

Pharmacokinetic Properties

This compound is administered intravenously and exhibits a pharmacokinetic profile characterized by rapid distribution into the extracellular fluid, a lack of significant metabolism, and swift elimination primarily through the kidneys.

Pharmacokinetics in Healthy Volunteers

Studies in healthy male volunteers have demonstrated that the pharmacokinetics of this compound are not dose-dependent up to doses of 1.2 g I/kg body weight.[1] Following intravenous administration, this compound is almost entirely excreted unmetabolized in the urine within the first 24 hours through glomerular filtration.[1] A minor fraction, approximately 2%, of the administered dose is excreted in the feces.[1] The biological half-life of this compound is approximately two hours.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Intravenous Dose)

ParameterValueReference
Elimination Half-Life (t½) ~2 hoursN/A
Primary Route of Excretion Renal (Glomerular Filtration)[1]
Urinary Excretion (24h) Nearly 100% (unchanged)[2]
Fecal Excretion ~2%
Protein Binding Low (<3%)
Metabolism Not metabolized
Pharmacokinetics in Patients with Renal Failure

In patients with advanced non-diabetic chronic renal failure, the elimination of this compound is significantly delayed. The mean elimination half-life in these patients has been reported to be 28.4 hours, which is about 14 times longer than in healthy individuals. This delayed renal clearance results in a substantial increase in fecal elimination. Five days after injection in this patient population, a mean of 54% of the dose was recovered in the urine, while 11% was recovered in the feces. The apparent volume of distribution is 0.27 l/kg body weight, suggesting distribution is limited to the extracellular fluid.

In Vivo Distribution

Preclinical studies in animal models, including rats and pigs, have provided insights into the tissue distribution of this compound.

Animal Studies

Excretion studies in rats and pigs have shown that this compound is primarily excreted in the urine, with a smaller portion eliminated in the feces (12% in rats and 2.5% in pigs). Importantly, no specific organ enrichment of this compound has been observed, and no metabolites have been detected. This indicates that this compound distributes throughout the extracellular space without accumulating in specific tissues.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic and distribution studies. The following sections outline typical experimental protocols for key studies.

Pharmacokinetic Study in Healthy Volunteers

A representative experimental design for a pharmacokinetic study of this compound in healthy volunteers would involve the following steps:

G cluster_screening Screening & Enrollment cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis s1 Recruitment of healthy male volunteers s2 Informed consent and baseline medical assessment s1->s2 d1 Intravenous administration of this compound at specified dose levels (e.g., 0.3, 0.6, 1.2 g I/kg) s2->d1 p1 Serial blood sampling at predefined time points d1->p1 u1 24-hour urine collection d1->u1 f1 Fecal sample collection d1->f1 a1 Quantification of this compound in plasma, urine, and feces using a validated analytical method (e.g., HPLC) p1->a1 u1->a1 f1->a1 pk1 Calculation of pharmacokinetic parameters (t½, CL, Vd, AUC) using non-compartmental analysis a1->pk1

Caption: Workflow for a human pharmacokinetic study of this compound.

Methodology Details:

  • Subjects: Healthy adult male volunteers are typically recruited. Baseline health is confirmed through physical examination, electrocardiogram (ECG), and standard clinical laboratory tests.

  • Dosing: this compound is administered as a single intravenous injection. To evaluate dose-proportionality, different dose groups are often included.

  • Sample Collection: Blood samples are collected at frequent intervals immediately following administration and then at progressively longer intervals to accurately define the concentration-time profile. Urine and feces are collected over a defined period (e.g., 24-48 hours) to determine the extent of excretion.

  • Bioanalysis: The concentration of this compound in biological matrices is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Tissue Distribution Study in Animals

A typical protocol for an animal tissue distribution study is outlined below:

G cluster_acclimatization Animal Preparation cluster_dosing_animal Dosing cluster_euthanasia Tissue Collection cluster_homogenization Sample Processing cluster_analysis_animal Sample Analysis cluster_distribution_analysis Data Analysis ap1 Acclimatization of animals (e.g., Sprague-Dawley rats) to laboratory conditions ad1 Intravenous administration of this compound at a specified dose ap1->ad1 tc1 Euthanasia of animals at various time points post-dosing ad1->tc1 tc2 Collection of blood and various tissues (e.g., kidney, liver, spleen, brain, muscle) tc1->tc2 sp1 Tissue homogenization tc2->sp1 aa1 Quantification of this compound in plasma and tissue homogenates using a validated analytical method sp1->aa1 da1 Calculation of tissue-to-plasma concentration ratios aa1->da1

Caption: Workflow for an animal tissue distribution study of this compound.

Methodology Details:

  • Animal Model: Commonly used models include Sprague-Dawley rats.

  • Dosing: this compound is administered intravenously.

  • Tissue Collection: At predetermined time points after administration, animals are euthanized, and blood and a comprehensive set of tissues are collected.

  • Sample Processing: Tissues are weighed and homogenized to prepare them for analysis.

  • Bioanalysis: The concentration of this compound in plasma and tissue homogenates is determined using a validated analytical method.

Signaling Pathways and Logical Relationships

The pharmacokinetic profile of this compound is primarily governed by physiological processes rather than complex signaling pathways. The logical relationship of its disposition in the body can be visualized as follows:

G cluster_administration Administration cluster_distribution Distribution cluster_elimination Elimination admin Intravenous Injection blood Bloodstream admin->blood ecf Extracellular Fluid blood->ecf Rapid Equilibrium kidney Kidney (Glomerular Filtration) blood->kidney feces Feces (Minor Pathway) blood->feces ecf->blood urine Urine (Unchanged this compound) kidney->urine

Caption: In vivo disposition pathway of this compound.

Conclusion

This compound exhibits a favorable pharmacokinetic profile for a diagnostic contrast agent, characterized by rapid distribution, a lack of metabolism, and efficient renal excretion. Its distribution is confined to the extracellular space with no evidence of tissue accumulation. This comprehensive technical guide, including the summarized quantitative data and detailed experimental protocols, provides a valuable resource for researchers, scientists, and drug development professionals working with this compound and other non-ionic contrast media.

References

Iopentol: A Technical Guide for Preclinical Imaging and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, triiodinated, water-soluble X-ray contrast medium.[1] It is a low-osmolality contrast agent, which is associated with fewer adverse effects compared to high-osmolality agents.[2] This technical guide provides an in-depth overview of the core applications of this compound in a preclinical research and drug development context, with a focus on its utility in molecular imaging studies as a non-targeted contrast agent. While this compound itself does not target specific molecular pathways, its role in providing high-resolution anatomical context is crucial for multimodal imaging studies aimed at elucidating biological processes at the molecular level.

Mechanism of Action

This compound is an iodine-containing, water-soluble radiocontrast agent. The fundamental principle behind its application in X-ray-based imaging, including computed tomography (CT), is the high atomic number of iodine. These iodine atoms effectively absorb X-rays, leading to a significant increase in the attenuation of the X-ray beam as it passes through tissues where the agent is present. This differential absorption creates a higher contrast on the resulting images, allowing for clear delineation of anatomical structures.[2] Upon intravenous administration, this compound distributes throughout the extracellular fluid and does not significantly bind to plasma proteins.[1][3] This property allows it to be an effective agent for visualizing vascular structures and the interstitial spaces of various tissues.

Physicochemical and Pharmacokinetic Properties

Understanding the physicochemical and pharmacokinetic profile of this compound is essential for its effective use in preclinical imaging protocols.

PropertyValueReference
Molecular Formula C20H28I3N3O9
Molar Mass 835.169 g·mol−1
Protein Binding Low (<3%)
Metabolism None
Elimination Half-life (intravenous) ~2 hours (in humans)
Excretion Primarily renal (~98% unchanged in urine)
Pharmacokinetics in Preclinical Models

Studies in rats have shown that this compound is rapidly eliminated, with over 95% of the injected dose excreted within a short period. The pharmacokinetic data from these studies are consistent with an extracellular distribution of the agent. In rats and pigs, this compound is mainly excreted in the urine, with a minor fraction eliminated in the feces. No specific organ enrichment or metabolites of this compound have been detected.

Preclinical Imaging Applications

While this compound is a non-targeted contrast agent, its application in preclinical imaging, particularly micro-CT, is invaluable for providing high-resolution anatomical information that complements molecular imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Anatomical and Functional Imaging

In preclinical research, this compound-enhanced CT is utilized for:

  • High-resolution anatomical visualization: Delineating organs, tissues, and vascular structures in small animal models.

  • Longitudinal studies: Non-invasively monitoring morphological changes in response to therapeutic interventions or disease progression.

  • Multimodal imaging: Providing the anatomical reference for functional data obtained from molecular imaging techniques.

Role in Drug Discovery and Development

In the process of drug discovery and development, preclinical imaging plays a crucial role in assessing the efficacy and safety of new therapeutic agents. This compound-enhanced imaging can be used to:

  • Characterize disease models: Evaluating the anatomical and pathological features of animal models of disease.

  • Assess therapeutic efficacy: Monitoring changes in tumor size, vascularity, or other anatomical biomarkers in response to treatment.

  • Evaluate safety and toxicology: Identifying potential off-target effects or morphological changes in organs.

Experimental Protocols

The following are generalized protocols for the use of this compound in preclinical imaging. Specific parameters should be optimized for the animal model, imaging system, and research question.

In Vivo Contrast-Enhanced Micro-CT Imaging of a Tumor Model

Objective: To visualize tumor vasculature and morphology in a rodent tumor model.

Materials:

  • This compound solution (e.g., 300 mg I/mL)

  • Rodent model with established tumor xenograft

  • Micro-CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Catheter for intravenous injection (e.g., tail vein catheter)

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent and maintain anesthesia throughout the imaging procedure.

  • Position the animal on the scanner bed and acquire a pre-contrast (baseline) CT scan of the region of interest.

  • Administer this compound intravenously via the tail vein catheter. The typical dose may range from 100 to 200 µL for a mouse, but should be optimized.

  • Immediately following injection, initiate dynamic or gated CT scanning to capture the vascular phase.

  • Acquire post-contrast scans at various time points to assess contrast agent distribution and clearance.

  • Reconstruct the CT images and perform image analysis to quantify parameters such as vessel density, tumor volume, and contrast enhancement.

Visualizations

This compound-Enhanced Imaging Workflow

G Workflow for this compound-Enhanced Preclinical Imaging A Animal Model Preparation (e.g., Tumor Implantation) B Anesthesia and Positioning in Micro-CT Scanner A->B C Pre-Contrast CT Scan B->C D Intravenous Injection of this compound C->D E Dynamic/Post-Contrast CT Scanning D->E F Image Reconstruction and Analysis E->F G Data Interpretation (e.g., Tumor Vasculature Assessment) F->G

Caption: A generalized workflow for conducting this compound-enhanced preclinical imaging studies.

Conceptual Role of this compound in Multimodal Molecular Imaging

G This compound in Multimodal Imaging cluster_0 Anatomical Imaging cluster_1 Molecular Imaging A Micro-CT with This compound C Co-registered Image (Anatomy + Molecular Signal) A->C High-Resolution Anatomical Context B PET/SPECT with Targeted Radiotracer B->C Specific Molecular Information

Caption: this compound-enhanced CT provides anatomical context for molecular imaging data.

Conclusion

This compound is a well-characterized and safe non-ionic contrast agent with significant applications in preclinical research and drug development. While not a molecular imaging agent in the targeted sense, its ability to provide high-resolution anatomical and vascular information makes it an indispensable tool for in vivo studies. When used in conjunction with molecular imaging modalities, this compound-enhanced CT enables a more comprehensive understanding of biological processes by correlating molecular events with their precise anatomical locations. This integrated approach is critical for advancing our knowledge of disease mechanisms and for the development of novel therapeutics.

References

Iopentol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Iopentol (trade name Imagopaque) is a non-ionic, monomeric, triiodinated, water-soluble radiocontrast agent. Developed for use in a wide range of X-ray imaging procedures, its molecular design as a low-osmolality contrast medium (LOCM) offers a favorable safety profile compared to older, high-osmolality ionic agents. This technical guide provides an in-depth overview of this compound's chemical properties, synthesis, pharmacokinetics, mechanism of action, and associated experimental methodologies for researchers, scientists, and drug development professionals.

Core Properties and Specifications

This compound is structurally designed to maximize iodine content for optimal radiopacity while maintaining low osmolality and viscosity in solution, which are critical factors for patient tolerance.[1]

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized below. These characteristics are fundamental to its function and safety profile as a contrast agent.

PropertyValueReference
IUPAC Name 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxy-3-methoxypropyl)acetamido]-2,4,6-triiodobenzene-1,3-dicarboxamide[2]
Molecular Formula C₂₀H₂₈I₃N₃O₉[2]
Molar Mass 835.169 g·mol⁻¹[2]
Structure Type Non-ionic, monomeric, triiodinated[1]
Osmolality and Viscosity

The osmolality and viscosity of this compound solutions are concentration-dependent. These properties are crucial as they influence hemodynamic effects and patient comfort during administration. Lower osmolality is associated with fewer adverse effects.

Concentration (mg I/mL)Osmolality (mOsm/kg H₂O)*Viscosity (mPa·s at 20°C)Viscosity (mPa·s at 37°C)
1500.333.22.0
3000.6914.77.5
3500.8829.612.3

*Method: Vapour-pressure osmometry.

Synthesis of this compound

The synthesis of this compound is a multi-step chemical process starting from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate shared in the production of several non-ionic contrast agents. The general workflow involves acylation followed by N-alkylation.

G cluster_synthesis This compound Synthesis Workflow Start 5-Amino-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide (5-Amine) Step1 Acylation with Acetic Anhydride (B1165640) (p-toluene sulphonic acid catalyst) Start->Step1 Intermediate1 Formation of Precipitate Step1->Intermediate1 Step2 Suspension in Methanol (B129727)/Water & Basic Hydrolysis (pH 11.5) Intermediate1->Step2 Intermediate2 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide (5-Acetamide) Step2->Intermediate2 Step3 N-Alkylation (1-halo-3-methoxy-2-propanol in propylene (B89431) glycol) Intermediate2->Step3 Step4 Quenching (Acidification) & Purification (Crystallization) Step3->Step4 End This compound Step4->End

Caption: High-level workflow for the chemical synthesis of this compound.

Reconstructed Experimental Protocol: Synthesis of this compound

The following protocol is a reconstruction based on patent literature. Exact industrial parameters may vary.

  • Acylation: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine) is acylated in acetic anhydride with a catalytic amount of p-toluene sulphonic acid.

  • Precipitation: The reaction mixture is cooled, leading to the formation of a precipitate. This precipitate is filtered off.

  • Hydrolysis: The filtered solid is suspended in a mixture of methanol and water. The pH is adjusted to 11.5 with sodium hydroxide (B78521) to induce basic hydrolysis, primarily to remove any O-acyl groups.

  • Isolation of Intermediate: After hydrolysis, the mixture is cooled to ambient temperature and neutralized with hydrochloric acid. Further cooling to approximately 3°C promotes the crystallization of the 5-Acetamide intermediate, which is then filtered, washed with water, and dried.

  • N-Alkylation: The dried 5-Acetamide is suspended in propylene glycol and reacted with an N-alkylating agent, such as 1-chloro-3-methoxy-2-propanol.

  • Purification: The alkylation reaction is terminated by quenching with an acid (e.g., HCl). The final this compound product is then purified through a series of steps, including crystallization from an appropriate solvent, to achieve the required purity for pharmaceutical use.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action for this compound is physical rather than pharmacological. The three iodine atoms in the this compound molecule effectively absorb X-rays, increasing the attenuation of the X-ray beam as it passes through the body. This differential absorption between tissues containing the contrast agent and surrounding tissues creates the contrast seen on a radiographic image. Its non-ionic nature and low osmolality contribute to its safety by minimizing disturbances to physiological homeostasis compared to older ionic agents.

Pharmacokinetics

This compound exhibits a straightforward pharmacokinetic profile characterized by rapid distribution and complete elimination without metabolic alteration.

G cluster_pk This compound Pharmacokinetic Pathway Admin Administration (Intravenous, Intra-arterial, Intra-cavity, Oral) Dist Distribution (Extracellular Space) Admin->Dist Bind Plasma Protein Binding (Very Low, <3%) Dist->Bind Met Metabolism (None Detected) Elim Elimination (Unchanged Drug) Dist->Elim Kidney Renal Excretion (Glomerular Filtration) ~98% of dose Elim->Kidney Feces Fecal Excretion ~2% of dose Elim->Feces

Caption: Pharmacokinetic pathway of this compound from administration to excretion.

Quantitative Pharmacokinetic Parameters:

ParameterValue (in Healthy Volunteers)Value (in Chronic Renal Failure)Reference
Biological Half-life (t½) ~ 2 hours~ 28.4 hours
Plasma Protein Binding < 3%Not specified
Volume of Distribution (Vd) Not specified0.27 L/kg
Metabolism None detectedNone detected
Primary Excretion Route Renal (Glomerular Filtration)Renal & Fecal
Urinary Excretion (24h) ~98% (unchanged)~54% (over 5 days)
Fecal Excretion ~ 2%~11% (over 5 days)

Key Preclinical and Clinical Investigations

This compound has been evaluated in numerous studies to establish its safety and efficacy. These investigations provide the basis for its clinical use and offer valuable data for comparative research.

Effects on Hemostasis

In vitro studies have shown that non-ionic contrast media like this compound have less effect on the coagulation system compared to ionic agents. A specific study on this compound found its effects on the intrinsic coagulation system and platelet aggregation to be similar to those of iohexol (B1672079), inducing only a slight decrease in coagulability and aggregability that was deemed of little clinical consequence.

Reconstructed Protocol: In Vitro Platelet Aggregation Assay

  • Blood Collection: Draw whole blood from consenting healthy donors (who have abstained from antiplatelet medication) into vacuum tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (9:1 ratio).

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is platelet-rich plasma (PRP).

  • PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells. The resulting supernatant is platelet-poor plasma (PPP).

  • Assay Procedure (Light Transmission Aggregometry):

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer by setting 100% light transmission with a PPP sample and 0% with a PRP sample.

    • Pipette PRP into an aggregometer cuvette with a magnetic stir bar and place it in the sample well.

    • Add a specific concentration of this compound (or control vehicle, e.g., saline) to the PRP and incubate for 1-5 minutes at 37°C with stirring.

    • Induce aggregation by adding a platelet agonist (e.g., ADP or collagen at a predetermined concentration).

    • Record the change in light transmission over 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

Renal Tolerance Studies

Preclinical studies in rats and rabbits have demonstrated that this compound is well-tolerated by the kidneys, comparable to other non-ionic agents like iohexol and significantly better than ionic contrast media. Clinical studies in patients with normal renal function show no significant changes in mean serum creatinine (B1669602), urea (B33335), or creatinine clearance following this compound administration. However, a transient increase in the urinary excretion of proximal tubular enzymes (alkaline phosphatase and N-acetyl-beta-glucosaminidase) was observed, a finding common to many contrast agents.

Reconstructed Protocol: Animal Model for Renal Tolerance

  • Animal Model: Use male/female Beagle dogs or New Zealand white rabbits with normal baseline renal function. Acclimatize animals and ensure adequate hydration.

  • Grouping: Randomly assign animals to a control group (intravenous saline) and a treatment group (intravenous this compound). A positive control group (e.g., a high-osmolality ionic agent) can also be included.

  • Administration: Administer a single intravenous bolus of this compound at a clinically relevant dose (e.g., 700 mg I/kg body weight).

  • Sample Collection: Collect blood and urine samples at baseline (pre-injection) and at multiple time points post-injection (e.g., 4, 24, 48, and 72 hours).

  • Biochemical Analysis:

    • Measure serum creatinine (sCr) and blood urea nitrogen (BUN) using standard automated biochemical analyzers.

    • Measure urinary albumin and specific tubular enzymes like N-acetyl-beta-glucosaminidase (NAG) and alkaline phosphatase (ALP) using ELISA kits or colorimetric assays.

  • Endpoint Evaluation: The primary endpoint is the change in sCr from baseline. A significant increase (e.g., >25% or >50%) is indicative of contrast-induced acute kidney injury. Secondary endpoints include changes in other renal biomarkers.

Pathophysiological Signaling in Contrast-Induced Nephropathy (CIN)

While this compound itself does not directly target signaling pathways, the physiological stress induced by the administration of any contrast agent, particularly in at-risk patients, can trigger a cascade of cellular events leading to contrast-induced nephropathy (CIN). The primary mechanisms involve direct tubular cytotoxicity and renal medullary hypoxia, which in turn activate pathways of oxidative stress, inflammation, and apoptosis.

G cluster_cin Proposed Signaling Pathways in Contrast-Induced Nephropathy (Class Effect) cluster_stress Cellular Stressors cluster_pathways Downstream Signaling Cascades CM Contrast Medium Administration (High Viscosity/Osmolality in Tubules) Hypoxia Renal Medullary Hypoxia CM->Hypoxia Toxicity Direct Tubular Cytotoxicity CM->Toxicity ROS ↑ Reactive Oxygen Species (ROS) (NOX Activation, eNOS Uncoupling) Hypoxia->ROS Toxicity->ROS Inflam Inflammation (NF-κB, TLR Activation) ROS->Inflam Apoptosis Apoptosis (Caspase Activation, Mitochondrial Damage) ROS->Apoptosis Outcome Acute Kidney Injury (AKI) Inflam->Outcome Apoptosis->Outcome

Caption: Downstream signaling activated by contrast media-induced renal stress.

Clinical Safety and Efficacy

Phase I trials in healthy volunteers established the safety of intravenous this compound at doses up to 1.2 g I/kg, with only transient and clinically insignificant adverse events like a sensation of warmth and minor changes in hemodynamic parameters. Subsequent multicenter trials confirmed its safety and efficacy for CT enhancement in large patient populations. Comparative studies have shown that this compound provides diagnostic image quality comparable to iohexol and is equally well-tolerated. In a study comparing it to iopromide (B1672085) for abdominal CT, this compound was associated with a statistically significantly lower incidence of adverse events.

Reconstructed Workflow: Phase I Clinical Trial Protocol

G cluster_trial Workflow for a Phase I Safety & Tolerability Trial Screen Screening & Enrollment (Healthy Volunteers, Informed Consent) Baseline Baseline Assessment (Vitals, Blood/Urine Samples) Screen->Baseline Random Randomization (Dose-Escalation Groups) Baseline->Random Dose1 Group 1 (e.g., 0.3 g I/kg) Random->Dose1 Dose2 Group 2 (e.g., 0.6 g I/kg) Random->Dose2 Dose3 Group 3 (e.g., 1.2 g I/kg + Saline Control) Random->Dose3 Admin IV Administration (this compound or Saline) Dose1->Admin Dose2->Admin Dose3->Admin Monitor Intensive Monitoring (Adverse Events, Hemodynamics) Admin->Monitor FollowUp Follow-Up Sampling (Blood/Urine at specified time points) Monitor->FollowUp Analysis Data Analysis (Safety, Tolerability, Pharmacokinetics) FollowUp->Analysis

Caption: Representative experimental workflow for a Phase I clinical trial of this compound.

Conclusion

This compound is a well-characterized non-ionic, low-osmolality contrast agent with a robust safety and efficacy profile supported by extensive preclinical and clinical data. Its favorable physicochemical properties translate to good patient tolerability, while its simple pharmacokinetic profile ensures efficient elimination without metabolic burden. For researchers, this compound serves as a reliable tool in diagnostic imaging studies and as a benchmark comparator for the development of new contrast agents. The methodologies and data presented in this guide provide a comprehensive foundation for further investigation and application of this compound in scientific and drug development settings.

References

Iopentol: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iopentol (trade name Imagopaque) is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast agent. Developed for various radiological examinations, it was designed to offer low osmolality and good tolerability. This document provides a technical summary of the discovery and development of this compound, covering its chemical properties, synthesis, preclinical and clinical findings. While detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the existing data to provide a comprehensive overview for research and development professionals.

Chemical Properties and Synthesis

This compound is chemically known as 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxy-3-methoxypropyl)acetamido]-2,4,6-triiodobenzene-1,3-dicarboxamide. Its structure is characterized by a tri-iodinated benzene (B151609) ring, which is responsible for its radiopaque properties. The presence of multiple hydroxyl groups enhances its water solubility and contributes to its low osmolality, a key feature for reducing adverse effects associated with contrast media.

Physicochemical Properties
PropertyValueReference
IUPAC Name1-N,3-N-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxy-3-methoxypropyl)acetamido]-2,4,6-triiodobenzene-1,3-dicarboxamide[1]
CAS Number89797-00-2[1]
Molecular FormulaC20H28I3N3O9[1]
Molar Mass835.169 g·mol−1[1]
Osmolality (300 mg I/ml)0.64 Osm/kg H2O[2]
Viscosity (300 mg I/ml at 37°C)6.5 mPa·s
Protein BindingLow (<3%)
Synthesis Pathway

The synthesis of this compound involves a multi-step chemical process. While specific, detailed protocols from manufacturing are proprietary, the general pathway can be outlined from publicly available patents and literature. The process typically begins with the acylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, followed by N-alkylation to introduce the 2-hydroxy-3-methoxypropyl group.

G A 5-Amino-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide B Acylation (Acetic Anhydride) A->B C 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide B->C D N-Alkylation (1-chloro-3-methoxy-2-propanol) C->D E This compound D->E G cluster_0 Discovery and Synthesis cluster_1 Preclinical Evaluation cluster_2 Clinical Trials cluster_3 Regulatory and Post-Market A Chemical Synthesis and Optimization B Physicochemical Characterization A->B C In Vitro Studies B->C D In Vivo Animal Studies (Toxicity, Pharmacokinetics, Efficacy) C->D E Phase I: Safety and Tolerability (Healthy Volunteers) D->E F Phase II/III: Efficacy and Safety (Patient Populations) E->F G Regulatory Submission and Approval F->G H Post-Marketing Surveillance G->H I Market Withdrawal H->I

References

The Molecular Basis of Iopentol's Low Osmolality: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of iopentol's low osmolality, a key characteristic that contributes to its favorable safety profile as a non-ionic, monomeric iodinated contrast agent. Through an examination of its chemical structure, comparative physicochemical data, and the molecular pathways influenced by contrast media osmolality, this document provides a comprehensive resource for professionals in the field.

The Chemical Foundation of Low Osmolality

The osmolality of a solution is a measure of the solute concentration and is a critical factor in the tolerability of intravenously administered agents. High-osmolality contrast media (HOCM) are associated with a higher incidence of adverse effects, including pain, discomfort, and a greater risk of contrast-induced nephropathy (CIN). The development of low-osmolality contrast media (LOCM) like this compound represented a significant advancement in patient safety.

The primary determinant of a contrast agent's osmolality lies in its chemical structure. This compound is a non-ionic, monomeric X-ray contrast medium. This means that for every three iodine atoms, which provide the radiopacity, there is only one molecule in solution. Unlike ionic contrast media, which dissociate into a cation and an anion in solution (doubling the number of particles), non-ionic agents like this compound do not dissociate. This fundamental property halves the osmolality for a given iodine concentration compared to their ionic counterparts.

The molecular structure of this compound, 5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, is designed to be highly water-soluble due to the presence of multiple hydrophilic hydroxyl (-OH) groups on its side chains. This high water solubility is achieved without the need for an ionizable carboxyl group, further contributing to its non-ionic nature and, consequently, its low osmolality.

Below is a diagram illustrating the structural difference between ionic and non-ionic contrast media, which is central to understanding the basis of this compound's low osmolality.

Structural Basis of Osmolality cluster_ionic Ionic Contrast Medium (e.g., Diatrizoate) cluster_nonionic Non-ionic Contrast Medium (e.g., this compound) Ionic_Molecule Tri-iodinated Benzene Ring with Carboxyl Group Anion Anion Ionic_Molecule->Anion dissociates in water Cation Cation (e.g., Na+, Meglumine+) Nonionic_Molecule Tri-iodinated Benzene Ring with Hydrophilic Side Chains No_Dissociation Single Neutral Molecule in Solution Nonionic_Molecule->No_Dissociation does not dissociate

Caption: Comparison of Ionic vs. Non-ionic Contrast Media Dissociation.

Physicochemical Properties: A Comparative Analysis

The low osmolality of this compound is evident when its physicochemical properties are compared with other iodinated contrast agents. The following tables summarize the osmolality and viscosity of this compound (Imagopaque®) at various iodine concentrations, alongside comparative data for other commonly used low-osmolar and iso-osmolar contrast media.

Table 1: Physicochemical Properties of this compound (Imagopaque®)

Iodine Concentration (mg I/mL)Osmolality (mOsm/kg H₂O) at 37°CViscosity (mPa·s) at 20°CViscosity (mPa·s) at 37°C
1503302.91.8
250---
30069011.66.1
35088026.011.8

Data sourced from Imagopaque® Summary of Product Characteristics.

Table 2: Comparative Osmolality and Viscosity of Selected Iodinated Contrast Media

Contrast AgentTypeIodine Concentration (mg I/mL)Osmolality (mOsm/kg H₂O) at 37°CViscosity (mPa·s) at 37°C
This compound Non-ionic Monomer3006906.1
Iohexol (B1672079) Non-ionic Monomer3006956.3
Iopamidol Non-ionic Monomer3006164.7
Iodixanol (B1672021) Non-ionic Dimer32029011.4

Note: Values are approximate and can vary slightly between different commercial preparations.

As demonstrated in the tables, this compound exhibits an osmolality in the low-osmolar range, comparable to other non-ionic monomers like iohexol and iopamidol. Notably, while the non-ionic dimer iodixanol achieves iso-osmolality (similar to blood), it has a significantly higher viscosity. Viscosity is another crucial parameter influencing injectability and potentially contributing to renal tubular obstruction.

Experimental Determination of Osmolality

The osmolality of this compound and other contrast media is typically determined using a technique called vapor pressure osmometry . This method is specified in the Summary of Product Characteristics for Imagopaque®.

Detailed Methodology: Vapor Pressure Osmometry

Vapor pressure osmometry measures the dew point temperature depression of a sample, which is directly related to its vapor pressure and, consequently, its osmolality. The following provides a detailed protocol for this key experiment.

Objective: To determine the osmolality of an this compound solution.

Materials and Apparatus:

  • Vapor pressure osmometer (e.g., VAPRO®)

  • Micropipette and sterile, solute-free sample discs

  • This compound solution of known concentration

  • Osmolality standards (e.g., 100, 290, 1000 mOsm/kg)

  • Deionized water for cleaning

Procedure:

  • Instrument Calibration: Calibrate the osmometer according to the manufacturer's instructions using standard solutions of known osmolality. This typically involves a three-point calibration to ensure accuracy across the expected measurement range.

  • Sample Preparation: Ensure the this compound solution is at room temperature. If the sample is viscous, allow it to equilibrate to the ambient temperature of the instrument to avoid measurement errors.

  • Sample Loading: Using a clean, calibrated micropipette, place a precise volume (typically 10 µL) of the this compound solution onto a solute-free paper disc held in the sample holder.

  • Measurement: Immediately place the sample holder into the measurement chamber of the osmometer and seal it. The instrument will then automatically begin the measurement cycle.

  • Equilibration and Reading: The instrument allows the vapor pressure of the sample to equilibrate in the sealed chamber. The thermocouple then measures the dew point temperature depression. The microprocessor converts this reading into an osmolality value (in mOsm/kg H₂O), which is displayed.

  • Cleaning: Between each measurement, thoroughly clean the thermocouple and sample holder as per the manufacturer's protocol to prevent cross-contamination.

  • Data Recording: Record the osmolality readings for multiple aliquots of the same sample to ensure reproducibility.

The following diagram illustrates the workflow for determining the osmolality of a contrast medium sample using vapor pressure osmometry.

Vapor Pressure Osmometry Workflow Start Start Calibrate Calibrate Osmometer with Standard Solutions Start->Calibrate Prepare Prepare this compound Sample (Equilibrate to Room Temperature) Calibrate->Prepare Load Load 10µL of Sample onto Sample Disc Prepare->Load Measure Place Sample in Chamber and Initiate Measurement Load->Measure Equilibrate Vapor Pressure Equilibration and Dew Point Measurement Measure->Equilibrate Read Record Osmolality Reading (mOsm/kg H₂O) Equilibrate->Read Clean Clean Instrument Read->Clean End End Clean->End

Caption: Experimental workflow for osmolality determination.

Signaling Pathways and Physiological Implications of Osmolality

The osmolality of a contrast agent has significant physiological implications, particularly on the kidneys. Hyperosmolar solutions can induce a cascade of cellular events leading to renal dysfunction. Understanding these pathways is crucial for the development of safer contrast agents.

Renal Medullary Effects

The renal medulla is particularly vulnerable to the effects of hyperosmolality. When a contrast agent is filtered by the glomerulus and enters the renal tubules, water is reabsorbed, leading to a significant increase in the concentration and osmolality of the tubular fluid. This hyperosmolar environment can trigger several detrimental signaling pathways in the renal tubular epithelial cells.

One of the key consequences of hyperosmolality is increased oxidative stress . This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. This can lead to apoptosis (programmed cell death) of the tubular cells.

Furthermore, hyperosmolality can induce vasoconstriction of the medullary blood vessels. This reduces blood flow to the medulla, leading to hypoxia (low oxygen levels) and further exacerbating cellular injury. This vasoconstriction is mediated by the release of vasoactive substances such as endothelin-1 (B181129) and a reduction in the production of vasodilators like nitric oxide.

The following diagram illustrates the signaling pathways involved in osmolality-induced renal cell injury.

Osmolality-Induced Renal Cell Injury Pathways cluster_cause Cause cluster_effects Cellular Effects cluster_outcome Outcome Hyperosmolality Hyperosmolality in Renal Tubules Oxidative_Stress Increased Oxidative Stress (ROS Production) Hyperosmolality->Oxidative_Stress Vasoconstriction Medullary Vasoconstriction Hyperosmolality->Vasoconstriction Apoptosis Tubular Cell Apoptosis Oxidative_Stress->Apoptosis Vasoconstriction->Apoptosis via Hypoxia CIN Contrast-Induced Nephropathy (CIN) Apoptosis->CIN

Caption: Signaling pathways in contrast-induced nephropathy.

Conclusion

The low osmolality of this compound is a direct result of its non-ionic, monomeric chemical structure. This design minimizes the number of particles in solution for a given iodine concentration, leading to a more physiologically compatible agent compared to high-osmolality contrast media. The physicochemical data clearly positions this compound within the class of low-osmolar contrast media, offering a favorable balance of low osmolality and viscosity. Understanding the experimental methods for determining these properties, as well as the molecular pathways through which osmolality exerts its physiological effects, is paramount for the continued development of safer and more effective contrast agents for diagnostic imaging.

Preclinical Toxicological Profile of Iopentol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, tri-iodinated radiographic contrast medium that was used for various diagnostic imaging procedures, including angiography, venography, urography, and computed tomography (CT) enhancement. As with any pharmaceutical agent, a thorough understanding of its toxicological profile is paramount for ensuring patient safety. This technical guide provides a comprehensive overview of the preclinical toxicological data for this compound, summarizing key findings from acute, repeated-dose, genetic, and reproductive toxicity studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals involved in the evaluation of contrast media.

Pharmacokinetics and Metabolism

This compound is administered intravenously and is distributed in the extracellular space. It exhibits low protein binding. The compound is not metabolized and is excreted unchanged, primarily through the kidneys via glomerular filtration.[1] Approximately 98% of the administered dose is recovered in the urine, with only about 2% excreted in the feces.[1]

Acute Toxicity

The acute intravenous toxicity of this compound has been evaluated in mice and rats. The results indicate a low order of acute toxicity, comparable to other non-ionic monomeric contrast media.[2][3]

Table 1: Acute Intravenous Toxicity of this compound

SpeciesLD50 (g I/kg)Reference
MouseData not publicly available[2]
RatData not publicly available
Experimental Protocol: Acute Toxicity Study (General Methodology)

A standardized acute toxicity study would typically involve the following steps:

  • Animal Species: Mice and rats are commonly used.

  • Route of Administration: Intravenous injection to mimic the clinical route of use.

  • Dose Levels: A range of doses, including a control group, are administered to determine the dose-response relationship.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for a specified period, typically up to 14 days post-administration.

  • Endpoint: The primary endpoint is the determination of the median lethal dose (LD50), the dose that is lethal to 50% of the test animals.

Acute_Toxicity_Workflow Animal_Selection Animal Selection (e.g., Mice, Rats) Dose_Administration Dose Administration (Intravenous) Animal_Selection->Dose_Administration Observation Clinical Observation (Mortality, Morbidity) Dose_Administration->Observation Data_Analysis Data Analysis (LD50 Calculation) Observation->Data_Analysis

Acute Toxicity Study Workflow

Repeated-Dose Toxicity

Information regarding specific repeated-dose toxicity studies (sub-acute, sub-chronic, and chronic) for this compound, including the No-Observed-Adverse-Effect Level (NOAEL), is not available in the public domain. However, general statements from regulatory documents indicate good tolerability in preclinical studies. Renal studies in rats and rabbits showed this compound to be at least as well tolerated as other non-ionic contrast media. Testing of hemodynamic and biochemical-pharmacological parameters in dogs and rabbits further demonstrated its good tolerability.

Table 2: Repeated-Dose Toxicity of this compound

Study TypeSpeciesDose LevelsDurationKey FindingsNOAELReference
Sub-acuteData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available-
Sub-chronicData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available-
ChronicData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available-
Experimental Protocol: Repeated-Dose Toxicity Study (General Methodology)

A typical repeated-dose toxicity study follows this general protocol:

  • Animal Species: Often conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

  • Dose Levels: Multiple dose levels, including a control and a high dose expected to produce some toxicity, are used.

  • Duration: Study duration can range from sub-acute (14 days), sub-chronic (90 days) to chronic (6 months or longer), depending on the intended clinical use.

  • Parameters Monitored: Includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues.

  • Endpoint: The primary endpoint is to identify target organs for toxicity and to determine the NOAEL.

Repeated_Dose_Toxicity_Workflow Animal_Model Animal Model Selection (Rodent & Non-rodent) Dosing_Regimen Repeated Dosing (e.g., 28-day, 90-day) Animal_Model->Dosing_Regimen In_life_Monitoring In-life Monitoring (Clinical signs, Body weight) Dosing_Regimen->In_life_Monitoring Terminal_Procedures Terminal Procedures (Necropsy, Histopathology) In_life_Monitoring->Terminal_Procedures NOAEL_Determination NOAEL Determination Terminal_Procedures->NOAEL_Determination

Repeated-Dose Toxicity Study Workflow

Genotoxicity

Specific data from a standard battery of in vitro and in vivo genotoxicity assays for this compound are not publicly available. However, for the related non-ionic contrast agent ioversol, genetic toxicity studies employing bacterial and mammalian assay systems (both in vitro and in vivo) indicated no mutagenic or clastogenic activity.

Table 3: Genotoxicity of this compound

AssayTest SystemConcentration/DoseMetabolic ActivationResultReference
Ames TestS. typhimuriumData not publicly availableWith and withoutData not publicly available-
Chromosome AberrationMammalian cellsData not publicly availableWith and withoutData not publicly available-
In vivo MicronucleusRodentData not publicly availableN/AData not publicly available-
Experimental Protocol: Genotoxicity Testing (General Methodology)

A standard battery of genotoxicity tests includes:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations) in bacteria.

  • In Vitro Chromosomal Aberration Test or Mouse Lymphoma Assay: Evaluates the potential to induce structural and numerical chromosomal damage in mammalian cells.

  • In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Ames Test Chrom_Aberration Chromosome Aberration Micronucleus Micronucleus Test Test_Compound Test Compound (this compound) Test_Compound->Ames Test_Compound->Chrom_Aberration Test_Compound->Micronucleus

Genotoxicity Testing Workflow

Carcinogenicity

Long-term carcinogenicity studies for this compound have not been reported in the public literature. Generally, such studies are conducted for pharmaceuticals that are expected to be administered regularly over a substantial part of a patient's lifetime. Given the intended acute or short-term use of contrast media, dedicated carcinogenicity studies may not always be required unless there is a specific concern based on genotoxicity data or the structure of the compound.

Table 4: Carcinogenicity of this compound

SpeciesDose LevelsDurationKey FindingsReference
RatData not publicly availableData not publicly availableData not publicly available-
MouseData not publicly availableData not publicly availableData not publicly available-

Reproductive and Developmental Toxicity

Reproduction studies in rats and rabbits have reportedly revealed no evidence of impaired fertility or teratogenicity due to this compound. More detailed quantitative data and specific experimental protocols are not available in the public domain. For the similar compound ioversol, studies showed no teratogenic effects in rats or rabbits at daily intravenous doses up to 3.2 g I/kg/day, and no adverse effects on fertility or reproductive function in rats.

Table 5: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesDose LevelsKey FindingsReference
Fertility and Early Embryonic DevelopmentRatData not publicly availableNo evidence of impaired fertility
Embryo-Fetal DevelopmentRatData not publicly availableNo evidence of teratogenicity
Embryo-Fetal DevelopmentRabbitData not publicly availableNo evidence of teratogenicity
Pre- and Postnatal DevelopmentRatData not publicly availableData not publicly available-
Experimental Protocol: Reproductive and Developmental Toxicity Studies (General Methodology)

These studies are typically conducted in segments:

  • Fertility and Early Embryonic Development (Segment I): Male and female rats are treated before and during mating and through implantation to assess effects on fertility and early embryonic development.

  • Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are treated during the period of organogenesis to evaluate the potential for teratogenicity.

  • Pre- and Postnatal Development (Segment III): Pregnant rats are treated from implantation through lactation to assess effects on the developing fetus and the growth and development of the offspring.

Reproductive_Toxicity_Workflow Segment_I Segment I Fertility & Early Embryonic Development (Rat) Risk_Assessment Reproductive Risk Assessment Segment_I->Risk_Assessment Segment_II Segment II Embryo-Fetal Development (Rat & Rabbit) Segment_II->Risk_Assessment Segment_III Segment III Pre- & Postnatal Development (Rat) Segment_III->Risk_Assessment

Reproductive Toxicity Study Segments

Conclusion

Based on the available preclinical data, this compound demonstrates a favorable safety profile characterized by low acute toxicity and good local and systemic tolerability. Reproduction studies have not indicated any adverse effects on fertility or fetal development. While detailed quantitative data from repeated-dose, genotoxicity, and carcinogenicity studies are not publicly available, the overall preclinical assessment supported its clinical use. This technical guide provides a foundational understanding of the toxicological profile of this compound for scientific and drug development professionals.

References

Iopentol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium.[1] It was developed for use in various radiological examinations, including arteriography, urography, phlebography, and computed tomography (CT) enhancement.[1] Like other iodinated contrast agents, its mechanism of action relies on the high atomic density of iodine, which attenuates X-rays, thereby increasing the contrast of the resulting image. This compound was designed to have low osmolality, which is associated with a better safety profile compared to high-osmolality contrast agents. This guide provides a detailed overview of this compound's chemical identifiers, physicochemical properties, and available technical information.

Chemical Identifiers and Physicochemical Properties

This compound is identified by several chemical and regulatory identifiers. The key quantitative data are summarized in the table below for easy reference and comparison.

Identifier TypeValueSource
CAS Number 89797-00-2PubChem, Wikipedia
Molecular Formula C20H28I3N3O9PubChem, Wikipedia
Molecular Weight 835.17 g/mol PubChem
IUPAC Name 5-[acetyl(2-hydroxy-3-methoxypropyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamidePubChem
InChI InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34)PubChem
InChIKey IUNJANQVIJDFTQ-UHFFFAOYSA-NPubChem
SMILES CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)IPubChem
PubChem CID 56016PubChem
DrugBank ID DB13861Wikipedia
UNII 7D6XWX076TWikipedia

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step chemical process. A general outline derived from patent information is as follows:

  • Acetylation: The process starts with the acetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This reaction is typically carried out in acetic anhydride (B1165640) with a catalytic amount of p-toluenesulfonic acid.[2]

  • Hydrolysis: The resulting product is then subjected to basic hydrolysis to remove any O-acyl groups that may have formed.[2]

  • N-Alkylation: The subsequent step is the N-alkylation of the 5-acetamido intermediate. For this compound, the preferred alkylating agent is 1-chloro-3-methoxy-2-propanol.[2] This reaction is performed under basic conditions, for instance, by dissolving the intermediate in water with sodium hydroxide (B78521) before adding the alkylating agent.

  • Purification: After the N-alkylation is complete, the reaction is quenched, typically with an acid like HCl. The crude this compound is then subjected to several purification steps, which may include crystallization from a suitable solvent or solvent mixture to obtain the final product of high purity.

A study on the synthesis of this compound also mentions the analysis of potential impurities using HPLC methods for routine quality control of the bulk substance.

Administration and Imaging in Clinical Trials

Based on abstracts from various clinical studies, a general protocol for the intravenous administration of this compound for contrast-enhanced imaging can be described.

Objective: To evaluate the safety, tolerability, and efficacy of this compound as a contrast agent for various imaging modalities.

Methodology:

  • Patient Population: Patients scheduled for specific imaging procedures such as abdominal CT, urography, or cardioangiography.

  • Study Design: Many studies were designed as double-blind, randomized, parallel-group trials, often comparing this compound with another non-ionic contrast medium like Iohexol.

  • Dosage and Administration: this compound was typically administered intravenously. The dosage depended on the type of examination and the patient's body weight. For example, in a phase I trial, doses of 0.3, 0.6, or 1.2 g I/kg body weight were used. In abdominal CT studies, a common dose was 100 ml of this compound at a concentration of 300 mg I/ml.

  • Imaging Procedure: Following the administration of the contrast medium, imaging was performed using the appropriate modality (e.g., CT scanner).

  • Efficacy Assessment: The quality of the diagnostic images was evaluated, often by independent radiologists, and scored based on criteria such as contrast enhancement and delineation of anatomical structures.

  • Safety Assessment: Safety and tolerability were assessed by monitoring vital signs (blood pressure, heart rate), recording adverse events, and analyzing clinical chemistry parameters in blood and urine samples collected before and after the procedure.

Mechanism of Action and Pharmacokinetics

The fundamental mechanism of action for this compound as a contrast agent lies in the physicochemical properties of the iodine atoms within its molecular structure. These iodine atoms effectively absorb X-rays, leading to a significant increase in the attenuation of the X-ray beam in the tissues and fluids where the agent is distributed. This differential absorption creates a higher contrast in the resulting radiographic images, allowing for better visualization of blood vessels, organs, and other structures.

Upon intravenous injection, this compound is distributed in the extracellular fluid. Its binding to plasma proteins is very low. This compound is not metabolized and is excreted unchanged, almost exclusively by glomerular filtration through the kidneys. In individuals with normal renal function, approximately 98% of the injected dose is excreted in the urine within 24 hours. A very small fraction (about 2%) is eliminated through feces. The elimination half-life of this compound is approximately two hours. In patients with severe renal failure, the elimination is delayed, and fecal excretion increases significantly.

Signaling Pathways and Logical Relationships

As a diagnostic contrast agent, this compound is designed to be pharmacologically inert and not to interact with biological signaling pathways. Its utility is based on its distribution and clearance from the body. The following diagram illustrates the logical workflow of using this compound in a clinical research setting.

Iopentol_Clinical_Workflow cluster_pre_admin Pre-Administration cluster_admin Administration & Imaging cluster_post_admin Post-Administration & Analysis cluster_outcome Outcome Patient_Selection Patient Selection (e.g., scheduled for CT) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Baseline_Measurements Baseline Measurements (Vital signs, blood/urine samples) Informed_Consent->Baseline_Measurements IV_Administration Intravenous Administration of this compound Baseline_Measurements->IV_Administration Imaging Imaging Procedure (e.g., CT Scan) IV_Administration->Imaging Post_Measurements Post-Procedure Measurements (Vital signs, blood/urine samples) Imaging->Post_Measurements Image_Analysis Image Quality Analysis Imaging->Image_Analysis Safety_Analysis Adverse Event Monitoring & Safety Data Analysis Post_Measurements->Safety_Analysis Efficacy_Report Efficacy Report Image_Analysis->Efficacy_Report Safety_Report Safety & Tolerability Report Safety_Analysis->Safety_Report

Clinical Trial Workflow for this compound Evaluation.

Conclusion

This compound is a well-characterized, low-osmolality, non-ionic contrast agent. While it has been withdrawn from the market, the available data provides a comprehensive profile for researchers and scientists interested in the development and evaluation of contrast media. Its chemical properties, synthesis pathway, and pharmacokinetic profile are well-documented. Clinical studies have demonstrated its efficacy and safety in various imaging applications, providing a basis for comparison with newer agents. The lack of interaction with biological signaling pathways underscores its design as a safe and inert diagnostic tool.

References

Methodological & Application

Iopentol Protocol for In Vivo Small Animal Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, triiodinated, water-soluble X-ray contrast medium.[1] Its low osmolality and high water solubility make it a suitable candidate for various in vivo imaging applications in small animals, particularly for contrast-enhanced micro-computed tomography (micro-CT). This document provides detailed application notes and protocols for the use of this compound in preclinical research settings.

Physicochemical and Pharmacokinetic Properties

This compound is designed for intravascular use and provides enhanced visualization of vascular structures and soft tissues. A summary of its key properties is presented in the table below.

PropertyValue / DescriptionSource
Chemical Class Non-ionic, monomeric, triiodinated contrast medium[1]
Trade Name Imagopaque
Administration Routes Intravenous, Intra-arterial, Intraperitoneal[1]
Metabolism Not metabolized[1]
Primary Excretion Route Renal (via glomerular filtration)[1]
Excretion in Rats ~88% in urine, ~12% in feces
Protein Binding Low
Organ Accumulation No specific organ enrichment detected

Safety and Toxicity

Preclinical studies have demonstrated that this compound has a very low acute intravenous toxicity in rodents, with LD50 values comparable to other non-ionic monomeric contrast media like Iohexol and Iopamidol. It is considered to have a high safety margin for intravascular use.

Animal ModelLD50 (Intravenous)Source
Mice Comparable to other non-ionic monomeric contrast media
Rats Comparable to other non-ionic monomeric contrast media

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific animal model, imaging system, and research question. The protocols are based on established methods for similar non-ionic iodinated contrast agents.

Protocol 1: General Vascular and Soft Tissue Imaging (Intravenous Bolus)

This protocol is suitable for general visualization of the vasculature and enhancement of soft tissues.

Materials:

  • This compound solution (e.g., 300-370 mg I/mL)

  • Small animal anesthesia system (e.g., isoflurane)

  • Catheter (e.g., 30G) for tail vein injection

  • Syringe pump (optional, for controlled infusion)

  • Heating pad to maintain animal body temperature

  • Micro-CT scanner

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the animal on the scanner bed and maintain its body temperature using a heating pad.

    • Secure a catheter in the lateral tail vein.

  • Contrast Administration:

    • Administer this compound as an intravenous bolus. A typical dose is 25 µL/g of body weight.

  • Micro-CT Imaging:

    • Immediately after contrast administration, initiate the micro-CT scan.

    • Suggested Scanner Settings (to be optimized):

      • X-ray tube voltage: 50-80 kVp

      • X-ray tube current: 200-500 µA

      • Voxel size: 50-100 µm

      • Number of projections: 360-720

      • Scan time: Dependent on scanner and desired resolution

  • Post-Imaging:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Provide supportive care as needed.

Protocol 2: Abdominal Organ Imaging (Intraperitoneal Injection)

This protocol is useful for enhancing the contrast of abdominal organs.

Materials:

  • This compound solution (e.g., 300 mg I/mL)

  • Small animal anesthesia system

  • 27-30G needle and syringe

  • Heating pad

  • Micro-CT scanner

Procedure:

  • Animal Preparation:

    • Anesthetize the animal as described in Protocol 1.

    • Place the animal on the scanner bed.

  • Contrast Administration:

    • Administer this compound via intraperitoneal injection. A typical dose for a mouse is 250 µL.

  • Imaging Window:

    • Wait for approximately 15 minutes after injection to allow for distribution of the contrast agent within the peritoneal cavity and uptake by organs.

  • Micro-CT Imaging:

    • Perform the micro-CT scan using similar settings as in Protocol 1.

  • Post-Imaging:

    • Monitor the animal during recovery.

Data Presentation

The following tables summarize key quantitative data for experimental protocols.

Table 1: Recommended Dosage and Administration Routes

Animal ModelAdministration RouteRecommended DoseApplication
Mouse Intravenous (bolus)25 µL/gGeneral vascular and soft tissue imaging
Mouse Intraperitoneal250 µLAbdominal organ imaging
Rat Intravenous (infusion)30 ml/hr for 5 min, then 6 ml/hrBrain and liver imaging

Table 2: Example Micro-CT Imaging Parameters

ParameterSettingApplication
Tube Voltage 50 kVBrain and Liver Imaging (Rat/Mouse)
Tube Current 0.5 mABrain and Liver Imaging (Rat/Mouse)
Axial Field of View 48 mm (Mouse), 60 mm (Rat)Brain and Liver Imaging
In-plane Spatial Resolution 48 µm x 48 µmBrain and Liver Imaging
Slice Thickness 192 µm (Liver), 384 µm (Brain)Brain and Liver Imaging

Visualizations

Experimental_Workflow_IV cluster_prep Animal Preparation cluster_contrast Contrast Administration cluster_imaging Imaging cluster_post Post-Procedure Anesthesia Anesthetize Animal Placement Place on Scanner Bed Anesthesia->Placement Catheterization Secure Tail Vein Catheter Placement->Catheterization Injection Intravenous Injection (e.g., 25 µL/g) Catheterization->Injection Scan Micro-CT Scan Injection->Scan Recovery Monitor Recovery Scan->Recovery

Caption: Intravenous injection workflow for small animal imaging.

Experimental_Workflow_IP cluster_prep Animal Preparation cluster_contrast Contrast Administration cluster_wait Distribution cluster_imaging Imaging cluster_post Post-Procedure Anesthesia Anesthetize Animal Placement Place on Scanner Bed Anesthesia->Placement Injection Intraperitoneal Injection (e.g., 250 µL for mouse) Placement->Injection Wait Wait 15 minutes Injection->Wait Scan Micro-CT Scan Wait->Scan Recovery Monitor Recovery Scan->Recovery

Caption: Intraperitoneal injection workflow for small animal imaging.

Iopentol_Logic This compound This compound (Non-ionic, Monomeric Contrast Agent) IV_IP Administration (Intravenous or Intraperitoneal) This compound->IV_IP Distribution Distribution in Extracellular Space IV_IP->Distribution Imaging Micro-CT Imaging Distribution->Imaging Excretion Renal Excretion (Unchanged) Distribution->Excretion Enhancement Enhanced Attenuation of X-rays (Vascular & Soft Tissue) Imaging->Enhancement Result High-Resolution 3D Anatomical Data Enhancement->Result

Caption: Logical flow of this compound-enhanced in vivo imaging.

References

Application Notes and Protocols for the Preparation of Iopentol Solutions for Intravenous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium used in various diagnostic imaging procedures, including arteriography, venography, CT scan enhancement, and urography.[1] Its low osmolality compared to ionic contrast agents contributes to a better safety profile.[1] The proper preparation of this compound solutions for intravenous injection is critical to ensure the safety, efficacy, and stability of the final product. These application notes provide detailed protocols for the formulation, sterilization, and quality control of this compound solutions intended for parenteral administration.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development and understanding the behavior of the molecule in solution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxy-3-methoxypropyl)acetamido]-2,4,6-triiodobenzene-1,3-dicarboxamide[1]
Molecular Formula C₂₀H₂₈I₃N₃O₉[1]
Molecular Weight 835.169 g/mol [1]
Appearance White to off-white solid
Water Solubility Predicted: 0.445 mg/mL
LogP -2.5

Formulation of this compound for Intravenous Injection

This section details the protocol for preparing a sterile this compound solution from the bulk drug substance. The following protocol is a general guideline and may require optimization based on the desired concentration and specific manufacturing equipment.

Materials and Equipment
  • This compound bulk powder (pharmaceutical grade)

  • Water for Injection (WFI)

  • Trometamol (Tris) buffer substance, Ph. Eur., USP grade

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Sterile, depyrogenated glass vials and stoppers

  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Autoclave

  • Appropriate personal protective equipment (PPE)

Preparation Protocol
  • Dissolution:

    • Accurately weigh the required amount of this compound powder.

    • In a suitable vessel, add approximately 80% of the final volume of WFI.

    • While stirring, slowly add the this compound powder to the WFI. The dissolution of this compound is dependent on temperature and agitation. Warming the WFI to 40-60°C can facilitate dissolution.

    • Continue stirring until the this compound is completely dissolved.

  • Buffering and pH Adjustment:

    • Prepare a stock solution of trometamol buffer. Trometamol is used to maintain the pH of the solution, which is crucial for stability, especially during autoclaving.

    • Add the calculated amount of trometamol buffer to the this compound solution.

    • Adjust the pH of the solution to a target range of 6.5-7.5 using dilute hydrochloric acid or sodium hydroxide as needed. This pH range is typical for intravenous preparations to ensure physiological compatibility.

    • Record the final pH of the solution.

  • Final Volume Adjustment and Filtration:

    • Add WFI to reach the final desired volume.

    • Filter the solution through a 0.22 µm sterilizing grade filter to remove any potential particulate matter before filling.

  • Filling and Sealing:

    • Aseptically fill the filtered solution into sterile and depyrogenated vials.

    • Loosely place sterile stoppers on the vials in preparation for autoclaving.

Sterilization

Terminal sterilization by autoclaving is the preferred method for this compound solutions as it provides a high sterility assurance level.

Autoclaving Protocol
  • Place the filled and loosely stoppered vials into the autoclave.

  • Run a validated steam sterilization cycle. A typical cycle for aqueous solutions is 121°C for 15-30 minutes. The exact cycle parameters (temperature, pressure, and time) must be validated for the specific product and load configuration to ensure sterility without causing significant degradation of the this compound.

  • After the sterilization cycle is complete and the pressure has returned to ambient, fully seal the vials by pressing the stoppers into place.

Quality Control

A comprehensive set of quality control tests must be performed on the final sterilized product to ensure it meets the required specifications for safety and efficacy.

Table 2: Quality Control Specifications for this compound Injection

TestSpecificationMethod
Appearance Clear, colorless to pale yellow solution, essentially free from visible particlesVisual Inspection against black and white backgrounds
pH 6.5 - 7.5Potentiometry
This compound Assay 95.0% - 105.0% of labeled amountStability-indicating HPLC-UV method
Particulate Matter USP <788> limits: ≥10 µm: ≤6000 particles/container; ≥25 µm: ≤600 particles/containerLight Obscuration Particle Count Test
Sterility Must meet the requirements of USP <71>Membrane Filtration or Direct Inoculation
Bacterial Endotoxins ≤ 0.25 EU/mLLimulus Amebocyte Lysate (LAL) Test (USP <85>)
Osmolality 300 - 800 mOsm/kg (concentration dependent)Osmometer
Viscosity To be determined (concentration and temperature dependent)Viscometer

Experimental Protocols

Stability-Indicating HPLC Method for this compound Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products. The following is a general protocol that should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Instrumentation: HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways of this compound and to demonstrate the specificity of the analytical method. The drug substance should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours (solid and solution)

  • Photostability: Exposure to ICH-specified light conditions (UV and visible)

Samples should be analyzed at appropriate time points by the stability-indicating HPLC method to quantify the degradation of this compound and the formation of any degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and quality control of this compound for intravenous injection.

G cluster_prep Solution Preparation cluster_sterilization Sterilization & Finishing cluster_qc Quality Control Testing A Weigh this compound & Excipients B Dissolve in WFI A->B C pH Adjustment B->C D Final Volume Adjustment C->D E Sterile Filtration (0.22 µm) D->E F Aseptic Filling E->F G Terminal Sterilization (Autoclave) F->G H Sealing & Labeling G->H I Appearance & pH H->I J Assay & Impurities (HPLC) H->J K Particulate Matter H->K L Sterility & Endotoxins H->L M Final Product Release I->M J->M K->M L->M

Caption: Workflow for this compound Solution Preparation and QC.

Logical Relationship of Quality Control

The following diagram illustrates the relationship between the critical quality attributes (CQAs) of the this compound solution and the corresponding quality control tests.

G cluster_cqa Critical Quality Attributes (CQAs) cluster_tests Quality Control Tests Identity Identity HPLC_ID HPLC Retention Time Identity->HPLC_ID Strength Strength Assay HPLC Assay Strength->Assay Purity Purity Impurities Related Substances (HPLC) Purity->Impurities Particulates Particulate Matter Test Purity->Particulates Sterility Sterility SterilityTest Sterility Test Sterility->SterilityTest Safety Safety EndotoxinTest Bacterial Endotoxin Test Safety->EndotoxinTest pH_Test pH Measurement Safety->pH_Test

Caption: Relationship between CQAs and QC Tests for this compound.

References

Application Notes and Protocols for Iopentol Administration in CT Angiography of Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of iopentol for computed tomography (CT) angiography in mice. The following sections outline the necessary materials, experimental procedures, and data presentation guidelines to ensure reproducible and high-quality imaging results.

Introduction

This compound is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium. Its primary application is to enhance the visibility of vascular structures during radiographic procedures. In preclinical research, particularly in murine models, CT angiography is a critical tool for visualizing the vasculature to study a wide range of physiological and pathological conditions. This compound is excreted almost entirely unchanged through the kidneys.[1][2] Its safety profile in rodents has been shown to be comparable to other non-ionic monomeric contrast agents.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the administration of iodinated contrast agents in mice for CT angiography, extrapolated from studies using similar agents due to the limited availability of data specifically for this compound in this application.

ParameterValueSource / Rationale
This compound Concentration 300-350 mg I/mLStandard commercially available concentrations for similar agents.[4][5]
Dosage 2 mL/kg body weightBased on pediatric human studies and common practice in murine imaging.
Typical Injection Volume 50 - 100 µL for a 25g mouseCalculated from the dosage and average mouse weight.
Administration Route Intravenous (tail vein)Standard route for systemic vascular imaging.
Anesthesia 1.5-2.5% Isoflurane (B1672236) in O₂To immobilize the mouse and maintain physiological stability.
Imaging Window 30-90 minutes post-injectionOptimal time for vascular opacification with similar agents.

Experimental Protocols

Animal Preparation
  • Acclimatization: Allow mice to acclimate to the laboratory environment for at least 7 days prior to the experiment.

  • Anesthesia: Anesthetize the mouse using an induction chamber with 3% isoflurane in oxygen at a flow rate of 0.5-2.0 L/min. Once induced, transfer the mouse to the imaging bed and maintain anesthesia using a nose cone with 1.5-2.5% isoflurane.

  • Physiological Monitoring: Monitor the animal's respiratory rate and body temperature throughout the procedure. Maintain body temperature using a heating pad.

  • Catheter Placement: Place a catheter (e.g., 27-30 gauge) into the lateral tail vein for administration of the contrast agent.

This compound Administration
  • Dosage Calculation: Calculate the required volume of this compound based on the mouse's body weight (2 mL/kg). For a 25g mouse, this corresponds to 50 µL.

  • Injection: Administer the calculated volume of this compound as a bolus injection through the tail vein catheter.

  • Saline Flush: Immediately following the this compound injection, administer a saline flush of 25-50 µL to ensure the entire contrast dose enters circulation.

CT Image Acquisition
  • Scanner Parameters: Set the micro-CT scanner parameters for optimal vascular imaging. Typical parameters include a tube voltage of 70-90 kVp and an exposure time of 200-300 ms (B15284909) per projection.

  • Gating: Employ respiratory and/or cardiac gating to minimize motion artifacts, which is crucial for cardiac and thoracic angiography.

  • Scan Timing: Initiate the CT scan within the optimal imaging window of 30-90 minutes post-injection to capture the arterial and early venous phases of contrast enhancement.

  • Image Reconstruction: Reconstruct the acquired projection data into a 3D volume using the manufacturer's software.

Visualizations

ExperimentalWorkflow cluster_prep Animal Preparation cluster_admin This compound Administration cluster_imaging CT Imaging cluster_analysis Data Analysis acclimatize Acclimatize Mouse anesthetize Anesthetize (Isoflurane) acclimatize->anesthetize monitor Monitor Vitals anesthetize->monitor catheter Place Tail Vein Catheter monitor->catheter calculate Calculate Dosage (2 mL/kg) inject Inject this compound calculate->inject flush Saline Flush inject->flush position Position Mouse in Scanner flush->position scan Acquire Gated Scans position->scan reconstruct Reconstruct 3D Image scan->reconstruct analyze Analyze Vascular Structures reconstruct->analyze

Caption: Workflow for CT Angiography in Mice using this compound.

LogicalRelationship cluster_input Inputs cluster_process Process cluster_output Outputs This compound This compound (Contrast Agent) injection Intravenous Injection This compound->injection mouse Anesthetized Mouse mouse->injection ct_scan Micro-CT Scan injection->ct_scan raw_data Raw Projection Data ct_scan->raw_data recon_image 3D Reconstructed Image raw_data->recon_image quant_data Quantitative Vascular Data recon_image->quant_data

Caption: Logical Flow from Input to Output in a CT Angiography Experiment.

References

Application Notes and Protocols for Iopentol in Rat Vascular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, monomeric, triiodinated, water-soluble X-ray contrast medium suitable for various intravascular imaging applications.[1] Its favorable safety profile and pharmacokinetic properties make it a valuable tool for preclinical vascular imaging in rat models.[1][2][3] These application notes provide detailed protocols for the use of this compound in vascular imaging studies in rats, particularly for micro-computed tomography (micro-CT).

Physicochemical Properties and Pharmacokinetics

This compound exhibits low acute intravenous toxicity in rodents, with LD50 values comparable to other non-ionic monomeric contrast agents.[1] Following intravenous administration, this compound is primarily excreted unchanged through the kidneys, with a smaller fraction eliminated via feces. It displays low protein binding and is not metabolized, ensuring that the contrast enhancement is directly related to its concentration in the vasculature.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
TypeNon-ionic, monomeric, triiodinated X-ray contrast medium
Pharmacokinetics in Rats
Primary Route of ExcretionUrine
Fecal Excretion~12% of dose
MetabolismNot metabolized
Safety in Rats
Acute Intravenous Toxicity (LD50)Similar to other non-ionic contrast media
Renal ToleranceWell-tolerated, comparable to iohexol
Table 2: Recommended Dosing and Administration for Rat Vascular Imaging
ParameterRecommendation
This compound Concentration 300-350 mg I/mL
Dosage 0.5 - 2.0 mL/kg body weight
Administration Route Intravenous (tail vein) or Intra-arterial
Infusion Rate Slow bolus injection (e.g., over 1-2 minutes)

Experimental Protocols

Animal Preparation
  • Animal Model: Use adult rats of the desired strain, age, and sex appropriate for the study. Sprague-Dawley rats are commonly used in vascular imaging studies.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before the imaging procedure to reduce gastrointestinal content, which can interfere with abdominal imaging. Ensure free access to water.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Isoflurane (2-3% for induction, 1-2% for maintenance) delivered via a nose cone is a common and effective method that allows for controlled and reversible anesthesia.

  • Catheterization: For intravenous administration, place a catheter in the lateral tail vein. This can be facilitated by warming the tail to induce vasodilation. Secure the catheter in place. For intra-arterial administration, catheterization of the femoral or carotid artery may be required, depending on the specific imaging goals.

This compound Administration
  • Formulation: Use a commercially available sterile solution of this compound (e.g., Imagopaque®). Ensure the solution is at room temperature before administration.

  • Dosage Calculation: Calculate the required volume of this compound based on the animal's body weight and the desired iodine dose.

  • Administration: Administer the this compound solution via the previously placed catheter as a slow bolus injection. The timing of the injection relative to the start of the imaging scan is critical and should be optimized based on the imaging modality and the vascular territory of interest.

Micro-CT Imaging
  • Scanner Calibration: Calibrate the micro-CT scanner according to the manufacturer's instructions.

  • Animal Positioning: Place the anesthetized rat on the scanner bed. Secure the animal to prevent movement artifacts during the scan. Use physiological monitoring equipment (e.g., respiratory and cardiac monitoring) to ensure the animal's stability throughout the procedure.

  • Imaging Parameters: The optimal scanning parameters will depend on the specific micro-CT system and the research question. The following are general guidelines:

    • Voltage: 70-90 kVp

    • Current: 100-500 µA

    • Voxel Size: 10-50 µm for high-resolution vascular imaging

    • Integration Time: 300-1000 ms

    • Filter: A 0.1 mm copper or 0.5 mm aluminum filter can be used to reduce beam hardening artifacts.

  • Scan Acquisition: Initiate the scan immediately after or during the administration of this compound to capture the arterial phase, or with a delay to visualize the venous phase and organ perfusion. Dynamic scanning can be employed to observe the vascular kinetics of the contrast agent.

  • Image Reconstruction: Reconstruct the acquired projection data into 3D volumetric images using the scanner's software.

Post-Imaging Animal Care
  • Recovery: After the imaging procedure, discontinue anesthesia and allow the animal to recover in a warm, clean cage.

  • Hydration: Ensure the animal has free access to water to aid in the clearance of the contrast agent. Adequate hydration should be assured before and after administration.

  • Monitoring: Monitor the animal for any signs of distress or adverse reactions until fully recovered.

Visualizations

ExperimentalWorkflow cluster_pre_procedure Pre-Procedure cluster_procedure Imaging Procedure cluster_post_procedure Post-Procedure Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Anesthesia Anesthesia Induction Fasting->Anesthesia Catheterization Tail Vein Catheterization Anesthesia->Catheterization Iopentol_Admin This compound Administration Catheterization->Iopentol_Admin Animal_Positioning Animal Positioning in Micro-CT Iopentol_Admin->Animal_Positioning Scan_Acquisition Micro-CT Scan Acquisition Animal_Positioning->Scan_Acquisition Recovery Anesthesia Recovery Scan_Acquisition->Recovery Monitoring Post-Procedure Monitoring Recovery->Monitoring

Caption: Experimental workflow for vascular imaging in a rat model using this compound.

IopentolAction Iopentol_IV Intravenous this compound Vascular_System Vascular System Iopentol_IV->Vascular_System Distribution Xray_Attenuation Increased X-ray Attenuation Vascular_System->Xray_Attenuation Iodine Presence Renal_Excretion Renal Excretion Vascular_System->Renal_Excretion Clearance MicroCT_Signal Enhanced Micro-CT Signal Xray_Attenuation->MicroCT_Signal Imaging

References

Application Notes and Protocols for Iopentol Dosage in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and administering iopentol for preclinical research applications, including computed tomography (CT) and angiography. The protocols and data presented are intended to ensure safe and effective use of this non-ionic, monomeric contrast agent in various animal models.

Introduction to this compound

This compound is a water-soluble, tri-iodinated contrast medium designed for intravascular use.[1] Its low osmolality reduces the risk of adverse effects compared to ionic contrast agents.[1] this compound is primarily excreted unchanged by the kidneys, with a biological half-life of approximately two hours.[1] Preclinical studies in mice, rats, rabbits, and dogs have demonstrated its good tolerability.[1]

Key Properties of this compound

A summary of the key physicochemical and pharmacokinetic properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 835.16 g/mol [1]
Iodine Content 45.3%
Osmolality (300 mg I/mL at 37°C) 0.64 Osm/kg H₂O
Viscosity (300 mg I/mL at 37°C) 6.5 mPa·s
Protein Binding Low
Metabolism Not metabolized
Elimination Half-Life ~2 hours
Primary Route of Excretion Renal

Preclinical Dosage Calculation

General Considerations

The appropriate dosage of this compound for preclinical studies depends on several factors, including:

  • The animal species and its size.

  • The imaging modality being used (e.g., CT, angiography).

  • The specific organ or tissue of interest.

  • The concentration of the this compound solution.

It is crucial to start with a low dose and escalate as needed to achieve the desired contrast enhancement while minimizing potential adverse effects.

Dose-Range Finding and Safety Considerations

Preclinical toxicity studies have established the median lethal dose (LD50) of this compound in rodents, providing a critical reference for dose selection.

Animal ModelLD50 (Intravenous)Reference
Mouse > 12 g I/kg
Rat > 12 g I/kg

As a general principle, initial preclinical doses should be significantly lower than the LD50 values.

Human Equivalent Dose (HED) Conversion

For translational research, it is often necessary to relate animal doses to human doses. The recommended method for this conversion is based on body surface area (BSA), using Km factors (body weight/BSA).

Formula for HED Calculation:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

SpeciesBody Weight (kg)BSA (m²)Km Factor
Human 601.6237
Rabbit 1.80.1512
Rat 0.150.0256
Mouse 0.020.0073

This table provides approximate values. For precise calculations, species- and strain-specific data should be used.

Experimental Protocols

Intravenous Administration for Computed Tomography (CT) in Rodents

This protocol provides a general guideline for intravenous administration of this compound for contrast-enhanced CT imaging in rats and mice.

Materials:

  • This compound solution (e.g., 300 mg I/mL)

  • Sterile saline for dilution (if necessary)

  • Appropriate syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer or anesthesia equipment

  • CT scanner

Protocol:

  • Animal Preparation: Acclimatize the animal to the experimental conditions. Anesthetize the animal according to an approved institutional protocol.

  • Dosage Calculation: Based on the desired iodine dose (e.g., 300-600 mg I/kg), calculate the required volume of this compound solution. A common starting dose can be extrapolated from pediatric clinical doses (2 mL/kg of a 300 mg I/mL solution, which equates to 600 mg I/kg).

  • Administration: Administer the calculated volume of this compound via a tail vein injection. The injection should be performed slowly and steadily.

  • Imaging: Immediately after administration, begin the CT scan. The timing of the scan will depend on the specific application and the desired phase of contrast enhancement.

  • Monitoring: Monitor the animal's vital signs throughout the procedure and during the recovery period.

Intra-arterial Administration for Angiography in Rabbits

This protocol outlines a general procedure for intra-arterial administration of this compound for angiography in rabbits.

Materials:

  • This compound solution (e.g., 350 mg I/mL)

  • Sterile saline

  • Catheter appropriate for the target artery

  • Angiography equipment

  • Anesthesia equipment

Protocol:

  • Animal Preparation: Anesthetize the rabbit following an approved protocol. Surgically expose and catheterize the target artery (e.g., femoral artery).

  • Dosage Calculation: The volume of this compound will depend on the size of the vessel and the area to be imaged. A typical starting point for selective arteriography can be a small bolus (e.g., 0.5-2 mL), adjusted based on initial imaging results.

  • Administration: Inject the this compound solution through the catheter. The injection rate can influence the quality of the angiogram.

  • Imaging: Acquire angiographic images during and immediately after the injection of the contrast agent.

  • Post-procedure Care: After the procedure, remove the catheter and ensure hemostasis. Monitor the animal closely during recovery.

Visualization of Experimental Workflows

This compound Dosage Calculation Workflow

G This compound Dosage Calculation Workflow cluster_0 Information Gathering cluster_1 Dose Determination cluster_2 Volume Calculation & Administration cluster_3 Refinement A Identify Animal Model (e.g., Mouse, Rat, Rabbit) D Consult LD50 Data for Safety Range A->D B Select Imaging Modality (e.g., CT, Angiography) E Review Relevant Literature for Starting Dose B->E C Determine this compound Concentration (e.g., 300 mg I/mL) F Calculate Initial Dose (mg I/kg) C->F D->F E->F G Calculate Injection Volume (mL) F->G H Prepare this compound Solution G->H I Administer via Appropriate Route H->I J Evaluate Image Quality I->J K Monitor for Adverse Effects I->K L Adjust Dose for Subsequent Experiments J->L K->L

Caption: Workflow for calculating this compound dosage in preclinical research.

General Preclinical Imaging Protocol with this compound

G General Preclinical Imaging Protocol with this compound A Animal Acclimatization B Anesthesia Induction A->B C Baseline Imaging (Optional) B->C D This compound Administration (Calculated Dose) B->D C->D E Contrast-Enhanced Imaging D->E F Post-Imaging Monitoring E->F H Data Analysis E->H G Animal Recovery F->G

Caption: A generalized workflow for in vivo imaging using this compound.

References

Protocol for Assessing Renal Clearance of Iopentol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Iopentol (Imagopaque®) is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium.[1] Due to its pharmacokinetic profile, it serves as a valuable tool for the assessment of renal function, specifically the glomerular filtration rate (GFR). Following intravenous administration, this compound is distributed in the extracellular space with very low plasma protein binding.[2] It is not metabolized and is excreted almost entirely unchanged in the urine by glomerular filtration.[2][3] In individuals with normal renal function, approximately 100% of an intravenous dose is recovered in the urine within 24 hours.[1] The biological half-life of this compound is approximately two hours. These characteristics make the renal clearance of this compound a reliable measure of GFR.

This document provides a detailed protocol for assessing the renal clearance of this compound in both human subjects and animal models, including procedures for sample collection, and analysis.

Principle

The renal clearance of a substance is the volume of plasma from which the substance is completely removed by the kidneys per unit of time. For a substance like this compound that is freely filtered by the glomerulus and is not reabsorbed, secreted, or metabolized by the renal tubules, its clearance is equal to the GFR. The clearance is calculated based on the concentration of this compound in plasma and urine and the rate of urine flow. Alternatively, plasma clearance can be determined by analyzing the rate of disappearance of this compound from the plasma after a single intravenous injection.

Experimental Protocols

In Vivo Procedure: Human Subjects

This protocol is based on methodologies described in clinical studies investigating the pharmacokinetics of this compound. Ethical approval and informed consent are mandatory before conducting any procedures.

1. Subject Preparation:

  • Subjects should be well-hydrated.

  • A baseline blood sample (0-time) should be collected prior to this compound administration.

2. This compound Administration:

  • This compound (e.g., 350 mg I/ml) is administered as a single intravenous injection.

  • Doses in clinical studies have ranged from 0.3 to 1.2 g I/kg body weight.

3. Blood Sample Collection:

  • Venous blood samples are collected at predetermined time points after injection.

  • A typical sampling schedule includes collection at 5, 15, 120, 150, 180, and 210 minutes post-injection. More frequent sampling may be required in the initial distribution phase. For subjects with suspected renal impairment, later sampling points (e.g., up to 24 hours or longer) may be necessary.

4. Urine Sample Collection:

  • For renal clearance determination, timed urine collections are performed.

  • Urine can be collected at intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-injection. The bladder should be emptied at the beginning of each collection period.

  • The precise volume of each timed urine collection must be recorded.

5. Sample Handling and Storage:

  • Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

  • Plasma and urine samples should be stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A simple, accurate, and precise HPLC method for the determination of this compound in serum and urine has been established.

1. Sample Preparation:

  • Serum/Plasma: To precipitate proteins, mix serum or plasma with a suitable organic solvent (e.g., acetonitrile) in a 1:2 ratio. Vortex and then centrifuge to obtain a clear supernatant.

  • Urine: Dilute urine samples with the mobile phase as needed to bring the this compound concentration within the calibration range.

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for a specific column and system.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm).

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in drug-free plasma and urine.

  • Process the standards in the same manner as the study samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the study samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables summarize pharmacokinetic parameters of this compound from studies in healthy volunteers and patients with renal failure.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Dose (g I/kg)Elimination Half-Life (hours)Volume of Distribution (L/kg)Total Clearance (mL/min)Fecal Excretion (% of dose)
0.3~2Not ReportedNot Reported~2
0.6~2Not ReportedNot Reported~2
1.2~2Not ReportedNot Reported~2

Data synthesized from studies in healthy male volunteers.

Table 2: Pharmacokinetic Parameters of this compound in Patients with Chronic Renal Failure

ParameterMean Value (Range)
Elimination Half-Life (hours)28.4
Apparent Volume of Distribution (L/kg)0.27
Urinary Excretion (5 days, % of dose)54 (35-79)
Fecal Excretion (5 days, % of dose)11 (0-20)

Data from a study in 10 patients with advanced nondiabetic chronic renal failure.

Visualizations

G cluster_protocol Experimental Workflow for this compound Renal Clearance start Start: Subject Preparation (Hydration, Baseline Samples) admin This compound Administration (Intravenous Injection) start->admin sampling Timed Sample Collection admin->sampling blood Blood Samples (Plasma Separation) sampling->blood urine Urine Samples (Volume Measurement) sampling->urine storage Sample Storage (-20°C to -80°C) blood->storage urine->storage analysis Bioanalysis (HPLC) (this compound Quantification) storage->analysis calc Data Analysis (Clearance Calculation) analysis->calc end End: GFR Determination calc->end

Caption: Workflow for assessing renal clearance of this compound.

G cluster_pathway Pharmacokinetic Pathway of this compound iv {Intravenous Administration | this compound Bolus} dist Distribution Extracellular Fluid iv->dist Distribution Phase filt Glomerular Filtration Free Filtration in Kidneys dist->filt Elimination Phase fecal Minor Excretion Feces (~2%) dist->fecal excr Excretion Primarily Unchanged in Urine filt->excr >98% in normal renal function

Caption: Pharmacokinetic pathway of this compound.

References

Application of Iopentol in Gastrointestinal Imaging Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol (trade name Imagopaque) is a non-ionic, monomeric, tri-iodinated, water-soluble radiocontrast agent that has been utilized in various X-ray imaging procedures, including gastrointestinal (GI) studies.[1] Its low osmolality compared to high-osmolar contrast agents is associated with a lower incidence of adverse effects.[1] This document provides detailed application notes and protocols for the use of this compound in gastrointestinal imaging, with a focus on computed tomography (CT) of the abdomen. The information is compiled from clinical trial data and general practices for similar non-ionic contrast agents.

Physicochemical and Pharmacokinetic Properties

This compound provides opacification of the GI tract, allowing for clear delineation from surrounding tissues in CT imaging. Following intravenous administration, this compound is distributed in the extracellular space with low plasma protein binding.[1] It is not metabolized and is primarily excreted unchanged by the kidneys.[1] When administered orally for gastrointestinal studies, systemic absorption is minimal in a healthy individual. A small fraction, around 2%, is typically excreted in the feces.[1]

Application Notes

General Considerations
  • Patient Preparation: For most abdominal CT studies involving oral contrast, patients are required to fast for a period of 4-6 hours prior to the examination. Adequate hydration before and after the administration of this compound is recommended to minimize the risk of contrast-induced nephropathy, although systemic absorption from the GI tract is low.

  • Use in Specific Patient Populations: Caution should be exercised in patients with a known hypersensitivity to iodinated contrast media. While non-ionic agents like this compound generally have a better safety profile, the risk of allergic-like reactions, though rare, still exists.

  • Contraindications: The use of iodinated oral contrast agents may be contraindicated in patients with a history of severe allergic reaction to such agents. In cases of suspected bowel perforation, water-soluble agents like this compound are generally preferred over barium sulfate.

Experimental Protocols

Protocol 1: Oral Administration for Contrast-Enhanced CT of the Abdomen

This protocol is based on a clinical trial comparing this compound with amidotrizoate for abdominal CT imaging.

Objective: To achieve optimal opacification of the stomach, duodenum, and small bowel for enhanced visualization during abdominal CT scans.

Materials:

  • This compound (e.g., Imagopaque, 300 mg I/ml)

  • Water for dilution

  • Measuring and mixing containers

  • Oral administration cups for the patient

Procedure:

  • Preparation of the Contrast Solution: this compound, with an initial concentration of 300 mg I/ml, is diluted to a 2% (v/v) solution with water.

  • Patient Instructions and Administration:

    • The patient is instructed to drink a total volume of 1.5 liters of the diluted this compound solution.

    • The administration is timed to ensure the contrast has reached the desired segments of the GI tract at the time of scanning. Portions of the contrast medium are consumed every 15 minutes over the course of one hour prior to the CT examination.

  • Imaging: A standard radiological procedure for abdominal CT is followed.

Workflow Diagram:

cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging Dilute this compound Dilute this compound (300 mg I/ml) to 2% (v/v) solution Administer Administer 1.5 L orally in portions every 15 min for 1 hour pre-scan Dilute this compound->Administer Perform CT Perform standard abdominal CT scan Administer->Perform CT

Caption: Workflow for oral this compound administration in abdominal CT.

Protocol 2: General Protocol for Small Bowel Follow-Through (Adapted from similar non-ionic agents)

Objective: To evaluate the morphology and motility of the small intestine.

Materials:

  • This compound oral solution (concentration may vary based on institutional preference)

  • Fluoroscopy equipment

Procedure:

  • Patient Preparation: The patient should fast overnight before the procedure.

  • Administration: The patient drinks a specified volume of the this compound solution (typically 450-600 mL).

  • Imaging:

    • Fluoroscopic images of the abdomen are acquired at regular intervals (e.g., every 15-30 minutes) to monitor the progression of the contrast through the small bowel.

    • The prone position may be used to help separate the bowel loops.

    • Once the contrast reaches the colon, the examination is typically concluded.

Protocol 3: this compound Enema for CT Colonography (Adapted from similar non-ionic agents)

Objective: To opacify and distend the colon for visualization of the colonic mucosa.

Materials:

  • This compound solution for rectal administration (concentration may vary)

  • Enema bag and tubing

  • Rectal catheter

Procedure:

  • Patient Preparation: A complete bowel cleansing is essential for optimal visualization. This may involve a combination of dietary restrictions (low-fiber or clear liquid diet) and laxatives in the days leading up to the exam.

  • Administration:

    • With the patient in a comfortable position (e.g., left lateral decubitus), the lubricated rectal catheter is gently inserted.

    • The this compound solution is administered via the enema bag, allowing it to fill the colon by gravity. The volume administered will depend on patient tolerance and the extent of the colon to be visualized.

  • Imaging:

    • CT images of the abdomen and pelvis are acquired.

    • Insufflation of the colon with air or carbon dioxide is performed to distend the bowel, which is crucial for detecting polyps and other abnormalities.

Data Presentation

Safety and Efficacy of Oral this compound in Abdominal CT

The following table summarizes data from a clinical trial comparing a 2% (v/v) oral solution of this compound (300 mg I/ml) with amidotrizoate.

ParameterThis compound (n=64)Amidotrizoate (n=65)p-value
Adverse Events
Patients with adverse events possibly related to contrast medium9%9%NS
Radiographic Efficacy
Difference in density in the proximal small bowel--0.33 (NS)
Image homogeneity (contrast distribution)SatisfactorySatisfactoryNS

NS: Not Significant

Comparative Adverse Event Profile of this compound (Intravenous Administration)

This table presents data from a study comparing intravenously administered this compound with iopromide (B1672085) for abdominal CT. While not a GI-specific oral administration study, it provides context on the safety profile of this compound.

ParameterThis compoundIopromidep-value
Incidence of patients with adverse events2.3%8.9%< 0.001
Discomfort (e.g., sensation of heat)44.8%49.4%0.33 (NS)
Examinations rated as optimal87.1%90.5%0.34 (NS)
Examinations with increased diagnostic confidence87.5%91.1%0.22 (NS)

NS: Not Significant

Logical Relationships

The decision-making process for selecting an oral contrast agent for CT imaging often involves considering patient factors and the clinical question.

Clinical_Indication Clinical Indication for Abdominal/Pelvic CT Contrast_Selection Oral Contrast Selection Clinical_Indication->Contrast_Selection Patient_Factors Patient Factors (Allergy history, Renal function) Patient_Factors->Contrast_Selection This compound This compound (Low-osmolar, non-ionic) Contrast_Selection->this compound Preference for low adverse event profile High_Osmolar_Agent High-osmolar ionic agent (e.g., Diatrizoate) Contrast_Selection->High_Osmolar_Agent Historical/Cost reasons No_Oral_Contrast No Oral Contrast Contrast_Selection->No_Oral_Contrast Specific indications (e.g., acute hemorrhage) Risk_of_Perforation Suspicion of Bowel Perforation? Contrast_Selection->Risk_of_Perforation Barium_Sulfate Barium Sulfate Risk_of_Perforation->this compound Yes Risk_of_Perforation->Barium_Sulfate No

Caption: Decision tree for oral contrast agent selection in CT.

Conclusion

This compound is a well-suited and safe oral contrast agent for the enhancement of the gastrointestinal tract in abdominal computed tomography. Its low osmolality offers a favorable safety profile compared to older, high-osmolar agents. The provided protocols, based on available clinical data and adaptations from similar agents, offer a framework for the application of this compound in various GI imaging studies. Further research providing more extensive quantitative data on its performance in a wider range of gastrointestinal applications would be beneficial.

References

Application Notes and Protocols: Iopentol for Micro-CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iopentol

This compound (formerly marketed as Imagopaque) is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium.[1] As a member of the same class of contrast agents as Iohexol and Iopamidol (B1672082), it offers low osmolality, which is associated with a good safety and tolerability profile in clinical use.[2][3][4] Its primary mechanism of action relies on the high atomic number of iodine, which effectively attenuates X-rays, thereby increasing the contrast of tissues and vascular structures in computed tomography (CT) imaging.

Suitability for Longitudinal Micro-CT Studies

Longitudinal studies, which involve imaging the same subject at multiple time points, are crucial for monitoring disease progression and treatment response. The choice of a contrast agent is critical for the success of such studies. While this compound is an effective contrast agent for clinical CT, its utility in longitudinal preclinical micro-CT studies is limited due to its pharmacokinetic properties.

This compound is characterized by rapid renal excretion.[1] In humans, it has a biological half-life of approximately two hours and is almost entirely excreted unchanged by the kidneys within 24 hours. In small animals like mice, this clearance is significantly faster. The entire blood volume of a mouse is filtered by the kidneys in a matter of seconds. Consequently, small-molecule iodinated contrast agents like this compound are cleared from the bloodstream in a very short time frame, often within minutes.

This rapid clearance presents a major challenge for longitudinal studies, which often require a contrast agent that provides sustained enhancement of the vasculature or target tissues. For such applications, nanoparticle-based contrast agents or liposomal formulations that exhibit a longer residence time in the blood pool are generally preferred. These agents are cleared more slowly by the reticuloendothelial system (RES), allowing for a wider imaging window.

Therefore, this compound is best suited for dynamic or vascular-phase micro-CT imaging , where the goal is to visualize the vasculature shortly after injection.

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key properties of this compound and similar non-ionic monomeric contrast agents.

PropertyThis compoundIohexolIopamidol
Type Non-ionic monomerNon-ionic monomerNon-ionic monomer
Administration Intravenous, OralIntravenous, OralIntravenous, Oral
Primary Excretion Route Renal (Glomerular Filtration)RenalRenal
Metabolism Not metabolizedNot metabolizedNot metabolized
Biological Half-life (human) ~ 2 hours~ 2 hours~ 2 hours
Protein Binding Low (<3%)LowLow

Experimental Protocol: Vascular-Phase Micro-CT with a Short-Acting Contrast Agent

This protocol provides a generalized procedure for performing contrast-enhanced micro-CT of a mouse to visualize the vasculature using a short-acting iodinated contrast agent like this compound.

Animal Preparation
  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Ensure a stable plane of anesthesia is maintained throughout the procedure.

  • Catheterization: Place a catheter in the tail vein for intravenous administration of the contrast agent. A custom-made injection device can be beneficial for consistent delivery.

  • Positioning: Secure the anesthetized mouse on the scanner bed. Proper fixation is essential to prevent motion artifacts during the scan.

  • Physiological Monitoring: If available, use physiological monitoring equipment (e.g., for respiration and heart rate) to ensure the animal's well-being and to enable gated imaging if required.

Contrast Agent Administration
  • Dosage: The dosage will depend on the specific iodine concentration of the contrast solution. A typical dose for Iomeprol (a similar agent) is 0.3 mL of a 300 mg/mL solution.

  • Administration: Pre-fill the injection line with saline to avoid air bubbles. Inject the contrast agent as an intravenous bolus over 20-30 seconds.

Micro-CT Imaging
  • Pre-contrast Scan: Acquire a native (non-contrast) scan of the region of interest before injecting the contrast agent. This serves as a baseline.

  • Post-contrast Scans: Begin image acquisition immediately or within 30 seconds after the bolus injection to capture the peak vascular enhancement. Depending on the study's objective, dynamic scanning can be performed at multiple short intervals (e.g., 0.5, 2, 4, 6, 10 minutes) post-injection to observe the distribution and clearance of the agent.

Imaging Parameters

The optimal imaging parameters will vary depending on the micro-CT system and the specific application. The following table provides a range of typical parameters.

ParameterTypical Value
Voltage 70 - 90 kVp
Current 160 - 500 µA
Filter 0.5 mm Aluminum
Voxel Size 10 - 50 µm
Integration Time 300 - 900 ms
Scan Time 17 seconds to several minutes

Data Presentation and Analysis

Quantitative analysis of contrast enhancement is typically performed by drawing regions of interest (ROIs) on the reconstructed images and measuring the mean attenuation in Hounsfield Units (HU). Time-attenuation curves can be generated from dynamic scans to characterize the pharmacokinetics of the contrast agent in different tissues.

Visualizations

Experimental Workflow

G cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Anesthesia Anesthetize Mouse Catheterization Place Tail Vein Catheter Anesthesia->Catheterization Positioning Position on Scanner Bed Catheterization->Positioning PreScan Acquire Pre-Contrast Scan Positioning->PreScan Injection Inject this compound (IV Bolus) PreScan->Injection PostScan Acquire Post-Contrast Scan(s) Injection->PostScan Reconstruction Image Reconstruction PostScan->Reconstruction ROI Define Regions of Interest (ROI) Reconstruction->ROI Quantification Quantify Attenuation (HU) ROI->Quantification

Caption: Workflow for vascular-phase micro-CT imaging.

Contrast Agent Selection Logic

G cluster_longitudinal Longitudinal Study cluster_vascular Vascular Phase Study StudyType Type of Micro-CT Study? Longitudinal Requires sustained contrast StudyType->Longitudinal Vascular Requires rapid, high initial contrast StudyType->Vascular LongActing Long-acting agent (e.g., Nanoparticles) Longitudinal->LongActing ShortActing Short-acting agent (e.g., this compound) Vascular->ShortActing

Caption: Logic for selecting a contrast agent based on study type.

References

Safety Precautions for Handling Iopentol in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopentol is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent.[1] While it is characterized by low acute toxicity, adherence to proper laboratory safety protocols is essential to minimize any potential risks associated with its handling.[2] These application notes provide detailed safety precautions, experimental protocols, and emergency procedures for the handling of this compound in a laboratory setting.

Hazard Identification and Toxicological Information

This compound is not classified as a hazardous substance according to the information available. However, as with any chemical, it is crucial to handle it with care to avoid unnecessary exposure.

Toxicological Data Summary:

ParameterFindingReference
Acute Toxicity Very low acute intravenous toxicity in mice and rats, with LD50 values similar to other non-ionic monomeric contrast media.[2]
Adverse Effects (Clinical) In clinical use, reported adverse effects are generally mild and transient, including nausea, vomiting, headache, and rashes. Severe reactions are rare.[1]
Carcinogenicity No data available on carcinogenic effects in a laboratory setting.
Mutagenicity No data available on mutagenic effects in a laboratory setting.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to prevent skin and eye contact.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or latex gloves.
Body Protection A standard laboratory coat.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If creating aerosols or handling large quantities of powder, a dust mask or respirator may be appropriate.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Avoid contact with eyes and skin.

  • Do not ingest.

  • Handle in a well-ventilated area.

  • Avoid the formation of dust and aerosols when handling the solid form.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Store in a cool, dry, and well-ventilated place.

  • One supplier recommends storage at temperatures between 2-8°C.

  • Another source suggests that this compound powder can be stored at -20°C for up to 3 years.[3]

  • Protect from light.

  • This compound has been classified with a storage class code for "Combustible Solids," indicating it should not be stored with strong oxidizing agents.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound, with integrated safety precautions.

Protocol 1: Preparation of an Aqueous this compound Solution

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Don the required PPE: safety glasses, gloves, and a lab coat.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Dissolution:

    • Transfer the weighed this compound to a suitable beaker or flask.

    • Add the required volume of solvent (e.g., deionized water, buffer solution).

    • Stir the solution using a magnetic stirrer until the this compound is completely dissolved.

  • Storage:

    • Transfer the prepared solution to a clearly labeled, sealed container.

    • Store the solution under the appropriate conditions as determined by experimental needs, protecting it from light.

  • Cleanup:

    • Clean all glassware and equipment used.

    • Wipe down the work area.

    • Dispose of any waste according to institutional guidelines.

Emergency Procedures

Spill Response:

  • Minor Spill (Small quantity of solid or solution):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, safety glasses, lab coat).

    • If a solid, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • If a solution, absorb the spill with an inert absorbent material (e.g., paper towels, vermiculite).

    • Clean the spill area with soap and water.

    • Place all contaminated materials in a sealed bag for proper disposal.

  • Major Spill (Large quantity or spill in a poorly ventilated area):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry into the affected area.

    • Follow the instructions of the emergency response team.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizations

Iopentol_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receipt of this compound B Log into Inventory A->B Inspect C Store in Designated Area (Cool, Dry, Light-Protected) B->C D Don Appropriate PPE C->D Retrieve for Use E Weighing and Solution Preparation D->E F Experimental Use E->F G Decontaminate Glassware F->G Post-Experiment H Dispose of Waste (Follow Institutional Guidelines) F->H G->H

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Safety_Hierarchy Hierarchy of Safety Controls for this compound Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use Less Hazardous Alternative if Possible) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Iopentol Solubility for High-Concentration Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with iopentol, particularly concerning its solubility for the preparation of high-concentration doses.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a non-ionic, water-soluble, iodinated X-ray contrast medium.[1][2][3] Its molecular structure, containing multiple hydroxyl groups, contributes to its water solubility.[4] However, achieving the high concentrations required for certain imaging applications can be challenging due to the potential for supersaturation and precipitation.

Q2: What is the reported water solubility of this compound?

A2: A predicted water solubility for this compound is approximately 0.445 mg/mL. It is important to note that this is a predicted value, and experimental conditions can significantly influence the actual observed solubility.

Q3: Why is achieving high concentrations of this compound critical?

A3: High-concentration formulations of contrast agents are often necessary for specific imaging procedures to ensure adequate opacification and diagnostic quality. This is particularly true for applications requiring a large dose of iodine to be delivered in a small volume.

Q4: What are the primary challenges in preparing high-concentration this compound solutions?

A4: The main challenges include:

  • Limited intrinsic solubility: While considered water-soluble, reaching very high concentrations can exceed this compound's thermodynamic solubility limit.

  • Supersaturation and precipitation: Concentrated solutions can become supersaturated, a metastable state where the concentration of the dissolved solute is higher than its equilibrium solubility. This can lead to sudden precipitation of the drug.

  • Viscosity: Highly concentrated solutions of non-ionic contrast media can become highly viscous, which can pose challenges for administration.[2]

  • Stability: High-concentration formulations need to remain physically and chemically stable over time and under various storage conditions.

Q5: What general strategies can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound?

A5: Several techniques are used to enhance the solubility of APIs, including:

  • Use of Co-solvents: Blending water with miscible organic solvents can increase the solubility of a drug.

  • Addition of Excipients: Surfactants and cyclodextrins can be used to increase apparent solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. However, as a non-ionic compound, this compound's solubility is less dependent on pH.

  • Temperature Control: The solubility of most solid compounds in liquids increases with temperature.

  • Formation of Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance its dissolution rate and apparent solubility.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
This compound precipitates out of solution during preparation or storage. - The concentration exceeds the solubility limit in the chosen solvent system.- The solution has become supersaturated.- Temperature fluctuations are causing the solubility to decrease.- Verify Solubility Limits: Refer to the solubility data in Section 3 to ensure you are working within the known solubility range for your solvent and temperature.- Consider Co-solvents: If working with an aqueous solution, try adding a co-solvent like ethanol (B145695) or propylene (B89431) glycol to increase solubility. Start with a small percentage and gradually increase.- Incorporate Solubilizing Excipients: Experiment with the addition of surfactants (e.g., Polysorbate 80) or cyclodextrins (e.g., HP-β-CD) to enhance apparent solubility. See Section 4 for a general protocol.- Control Temperature: Prepare and store the solution at a constant and, if possible, slightly elevated temperature to maintain solubility. Be mindful of the compound's stability at higher temperatures.
The desired high concentration cannot be achieved. - The intrinsic solubility of this compound in the chosen solvent is too low.- Solvent Screening: Test the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvent systems. Refer to the data in Section 3 for guidance.- Systematic Excipient Evaluation: Systematically screen different types and concentrations of solubilizing excipients. A tiered approach, starting with commonly used surfactants and cyclodextrins, is recommended.- Temperature Optimization: Investigate the effect of temperature on solubility. A temperature-solubility profile can help identify the optimal temperature for dissolution.
The prepared high-concentration solution is too viscous. - High concentrations of non-ionic contrast media inherently lead to increased viscosity.- Evaluate Co-solvents: Some co-solvents may have a lesser impact on viscosity than others. Experiment with different co-solvent systems.- Formulation Optimization: While excipients are primarily used for solubility enhancement, their impact on viscosity should also be considered. Some excipients may increase viscosity more than others.
Inconsistent solubility results are obtained between experiments. - The system has not reached equilibrium.- Inaccurate measurement of the dissolved concentration.- Variation in experimental conditions (e.g., temperature, agitation speed).- Ensure Equilibrium: Follow a standardized protocol for solubility determination, such as the shake-flask method, and ensure sufficient time for the solution to reach equilibrium (typically 24-72 hours). - Validate Analytical Method: Use a validated and reliable analytical method, such as HPLC-UV, for quantifying the dissolved this compound concentration. - Standardize Experimental Parameters: Maintain consistent temperature, agitation speed, and other experimental parameters across all experiments.

Section 3: Quantitative Data on Solubility

Due to the limited availability of specific quantitative solubility data for this compound in various solvents and at different temperatures in the public domain, the following table provides solubility data for iohexol (B1672079) , a structurally similar non-ionic contrast agent. This data can serve as a valuable reference point for your experiments with this compound.

Solvent System Temperature (°C) Approximate Solubility of Iohexol (mg/mL)
WaterNot SpecifiedHigh
Phosphate Buffered Saline (PBS, pH 7.2)Not Specified~10
EthanolNot Specified~2
Dimethyl Sulfoxide (DMSO)Not Specified~10
Dimethylformamide (DMF)Not Specified~10

Note: This data is for iohexol and should be used as a guideline. It is crucial to experimentally determine the solubility of this compound under your specific conditions.

Section 4: Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC-UV system or a validated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved this compound remains constant.

  • After equilibration, stop the shaker and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • To remove any remaining solid particles, either centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter.

  • Immediately dilute the clear supernatant with a known volume of the solvent to prevent precipitation.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

General Protocol for Solubility Enhancement using Excipients

This protocol provides a general framework for evaluating the effect of excipients on this compound solubility.

Materials:

  • This compound powder

  • Selected solvent (e.g., water)

  • Solubilizing excipients (e.g., Polysorbate 80, HP-β-Cyclodextrin)

  • Materials listed in Protocol 4.1

Procedure:

  • Prepare stock solutions of the selected excipients in the chosen solvent at various concentrations.

  • For each excipient concentration, perform the shake-flask solubility determination as described in Protocol 4.1, using the excipient solution as the solvent.

  • Determine the concentration of dissolved this compound for each excipient and concentration level.

  • Plot the solubility of this compound as a function of the excipient concentration to determine the effectiveness of each solubilizing agent.

Section 5: Visualizing Experimental Workflows

Workflow for Solubility Determination

G Figure 1. Workflow for Shake-Flask Solubility Measurement A Add excess this compound to solvent B Equilibrate on shaker (24-72h) A->B C Sample supernatant B->C D Separate solid (centrifuge/filter) C->D E Dilute supernatant D->E F Quantify this compound (e.g., HPLC-UV) E->F G Calculate Solubility F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Decision-Making Workflow for Addressing Poor Solubility

G Figure 2. Troubleshooting Workflow for Low this compound Solubility A Low this compound Solubility Observed B Increase Temperature A->B C Add Co-solvent (e.g., Ethanol, Propylene Glycol) A->C D Add Surfactant (e.g., Polysorbate 80) A->D E Add Cyclodextrin (e.g., HP-β-CD) A->E F Solubility Improved? B->F C->F D->F E->F G Yes F->G H No F->H J Proceed with Formulation G->J I Combine Approaches H->I I->F

Caption: A decision tree for systematically improving this compound solubility.

References

Technical Support Center: Minimizing Iopentol Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for iopentol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of its stock solution important?

This compound is a non-ionic, water-soluble, tri-iodinated X-ray contrast medium.[1] The stability of its stock solution is crucial for experimental accuracy and reproducibility. Precipitation indicates that the compound is coming out of solution, which can lead to inaccurate concentrations in your experiments and potentially confounding results.

Q2: What are the primary factors that can cause this compound to precipitate from a stock solution?

The main factors influencing this compound stability in solution are pH, temperature, and concentration. Like many non-ionic, iodinated contrast agents, this compound's solubility can be sensitive to these conditions.

Q3: What is the recommended pH for storing this compound stock solutions?

Q4: How does temperature affect the solubility of this compound?

For most solid solutes, solubility increases with temperature. While specific quantitative data for this compound is not available, it is a general principle that warming a solution can help dissolve the solute and prevent precipitation. Conversely, storing stock solutions at very low temperatures might increase the risk of precipitation, especially for highly concentrated solutions. However, it is also important to consider that elevated temperatures can potentially accelerate the chemical degradation of the compound.[2]

Q5: Can I autoclave my this compound stock solution?

Autoclaving can be a concern for this compound solutions. High temperatures can lead to deiodination, a form of degradation.[2] If autoclaving is necessary for sterilization, it is crucial to use a suitable buffer, such as trometamol, to maintain a lower pH, which has been shown to minimize degradation during the process.

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation in your this compound stock solution, follow these troubleshooting steps:

Problem: Precipitate is observed in the this compound stock solution.

G

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Protocol for Preparation of a Buffered this compound Stock Solution

This protocol provides a general guideline for preparing a stable stock solution of this compound for research purposes.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Trometamol (Tris) buffer solution (e.g., 1 M stock)

  • pH meter

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Determine the desired concentration of your this compound stock solution.

  • Weigh the appropriate amount of this compound powder.

  • Add the this compound powder to a sterile conical tube or flask.

  • Add approximately 80% of the final volume of high-purity water.

  • Place the container on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

  • Add trometamol buffer to achieve a final concentration that will maintain a slightly acidic to neutral pH (e.g., a final concentration of 10-20 mM Tris).

  • Adjust the pH of the solution to the desired value (e.g., pH 6.5-7.4) using a calibrated pH meter and small additions of HCl or NaOH if necessary.

  • Add high-purity water to reach the final desired volume.

  • Sterile filter the solution using a 0.22 µm filter into a sterile storage container.

  • Store the solution at the recommended temperature, avoiding freezing if possible.

G

Caption: Workflow for preparing a stable this compound stock solution.

Data Presentation

Table 1: Factors Affecting this compound Solubility and Stability (Qualitative)

FactorEffect on Solubility/StabilityRecommendations
pH This compound stability is pH-dependent. A slightly acidic to neutral pH is generally preferred to minimize degradation.Use a buffer such as trometamol to maintain a stable pH in the range of 6.5-7.4.
Temperature Solubility generally increases with temperature. However, high temperatures can cause degradation (deiodination).Store solutions at a controlled room temperature or as recommended by the manufacturer. Avoid freezing. Gentle warming can be used to redissolve precipitates.
Concentration Higher concentrations are more prone to precipitation, especially at lower temperatures.If precipitation is a persistent issue, consider preparing a more dilute stock solution.
Solvent This compound is highly water-soluble.Use high-purity water for preparing solutions.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only and is based on available scientific literature. It is recommended to consult the product-specific datasheet and perform small-scale stability tests for your specific experimental conditions.

References

Technical Support Center: Optimizing Iopentol Injection for Clear Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iopentol-enhanced imaging. This resource is designed for researchers, scientists, and drug development professionals to help you optimize your experimental outcomes and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in preclinical imaging?

This compound (trade name Imagopaque) is a non-ionic, monomeric, triiodinated, water-soluble X-ray contrast medium.[1][2][3] In research and clinical settings, it is used to enhance the visibility of internal structures in X-ray-based imaging modalities like computed tomography (CT).[1][3] After intravenous injection, this compound is distributed in the extracellular space and is not metabolized, being excreted unchanged by the kidneys. Its purpose is to increase the contrast of blood vessels and tissues, allowing for better differentiation from surrounding areas.

Q2: What are the key parameters to consider when designing an this compound injection protocol?

Optimizing this compound-enhanced imaging requires careful consideration of several interconnected parameters. The goal is to achieve sufficient contrast in the region of interest at the precise time of image acquisition. Key parameters include:

  • Iodine Concentration: this compound is available in different iodine concentrations (e.g., 300 mg I/ml, 350 mg I/ml). The choice depends on the required level of enhancement.

  • Volume and Dose: The total volume of this compound injected is a critical factor. Dosing can be fixed or, more optimally, adjusted based on the subject's body weight (e.g., in ml/kg).

  • Injection Rate: The speed at which the contrast medium is injected (in ml/s) significantly impacts the peak enhancement in arteries and tissues.

  • Iodine Delivery Rate (IDR): This is a crucial parameter, calculated as (Injection Rate in ml/s) x (Iodine Concentration in mg I/ml). It is a primary determinant of peak vascular attenuation, especially in CT angiography.

  • Scan Timing: The delay between the start of the injection and the start of the scan is critical for capturing the desired phase of enhancement (e.g., arterial, venous, or delayed phase).

Q3: How do I determine the optimal dose of this compound for my animal model?

The optimal dose depends on the species, the specific organ or tissue being imaged, and the imaging equipment. While some general guidelines exist, empirical optimization is often necessary. For many applications, dosages are adapted based on the subject's body weight to ensure consistent results across different animals. For parenchymal imaging, the total amount of iodine is the most important factor, and dosing can be tailored to lean body weight to avoid overdosing in overweight subjects.

Q4: My CT images have poor vascular enhancement. What could be the cause and how can I fix it?

Poor vascular enhancement is a common issue that can often be resolved by adjusting injection parameters. Refer to the troubleshooting guide below for a systematic approach to diagnosing and solving this problem.

This compound Injection Parameter Guidelines

The following tables provide a summary of typical this compound injection parameters for CT enhancement. Note that these are starting points and may require optimization for your specific experimental setup.

Table 1: General this compound Dosing for CT Enhancement

SubjectConcentration (mg I/ml)Typical Volume/Dose
Adults (Human Guidelines)300 or 35050-150 ml
Children > 2 years (Human Guidelines)3001-2.5 ml/kg
Children < 2 years (Human Guidelines)300> 2.5 ml/kg

Data adapted from Imagopaque Summary of Product Characteristics. These are clinical guidelines and should be adapted for preclinical models.

Table 2: Factors Influencing CT Contrast Enhancement

Factor CategorySpecific ParameterImpact on ImagingOptimization Strategy
Contrast Medium Iodine ConcentrationHigher concentration can increase peak enhancement.Select concentration based on required attenuation.
Volume / Total Iodine DoseCrucial for parenchymal (tissue) enhancement.Adjust based on body weight or lean body weight.
Injection RateA primary driver for peak vascular enhancement.Increase rate for better arterial enhancement.
Subject-Specific Body Weight / BMIInfluences peak attenuation and time-to-peak.Individualize contrast volume and rate.
Cardiac OutputAffects the time it takes for contrast to reach the target organ.Use a test bolus or bolus tracking to determine scan delay.
Technical CT Tube Voltage (kVp)Lower kVp increases iodine attenuation, allowing for reduced contrast volume.Use lower kVp settings if available on your scanner.
Scan DelayDetermines the phase of enhancement captured (arterial, venous, etc.).Time acquisition based on the target physiology.

Troubleshooting Guide

Issue: Suboptimal Image Contrast

Symptom Potential Cause Recommended Solution
Weak or insufficient vascular enhancement - Injection rate too low.- Total iodine dose insufficient.- Incorrect scan timing (scanned too early or too late).- Increase the injection rate to improve the Iodine Delivery Rate (IDR).- Increase the total volume of this compound, adjusting for body weight.- Perform a test bolus injection to determine the optimal time-to-peak enhancement.
Poor parenchymal (tissue) enhancement - Total iodine dose is too low.- Inappropriate scan delay for tissue phase.- Increase the total iodine dose, considering lean body weight for more accurate dosing.- Increase the scan delay to allow for contrast to perfuse into the tissue.
Inconsistent enhancement between subjects - Fixed injection protocol used for subjects of varying sizes.- Standardize the protocol by adjusting the contrast volume and/or injection rate to the subject's body weight.

Issue: Image Artifacts

Symptom Potential Cause Recommended Solution
Streaking artifacts from dense contrast - High concentration of contrast in a vessel (e.g., superior vena cava).- Use a saline flush immediately after the contrast injection to push the contrast bolus and reduce its concentration in the central veins.- Consider a lower injection rate or a biphasic injection protocol (initial high rate followed by a lower rate).
Motion artifacts - Subject movement during the scan.- Ensure proper anesthesia and subject restraint.- Use a faster scan acquisition time if your system allows.
Extravasation (contrast leaking into surrounding tissue) - Improper catheter placement or catheter displacement.- Visually monitor the injection site at the start of the injection.- Ensure the catheter is securely placed and patent by flushing with saline before the contrast injection.

Experimental Protocols

Protocol 1: Determining Optimal Scan Delay using a Test Bolus

This protocol helps you determine the precise time it takes for the contrast to travel from the injection site to your region of interest (ROI), ensuring you scan at peak enhancement.

  • Subject Preparation: Anesthetize the animal according to your approved institutional protocol. Secure intravenous access (e.g., via the tail vein). Position the subject in the scanner.

  • Pre-contrast Scan: Acquire a low-dose, non-contrast scan of the target region.

  • Test Bolus Injection: Inject a small volume of this compound (e.g., 10-20% of the full dose) at the same injection rate you plan to use for the main scan.

  • Dynamic Scanning: Immediately after starting the test injection, begin a series of low-dose, rapid, sequential scans at a single slice level through your ROI.

  • Data Analysis:

    • Draw an ROI within the target vessel or tissue on the dynamic scan series.

    • Measure the average radiodensity (in Hounsfield Units, HU) within the ROI for each time point.

    • Plot the HU values against time to create a time-enhancement curve.

    • The "time to peak" is the time from the start of the injection to the point of maximum HU.

  • Diagnostic Scan: For subsequent animals in the same experimental group, use the determined "time to peak" as your scan delay for the full diagnostic dose injection.

Visualizations

Below are diagrams to help visualize key workflows and logical relationships in optimizing this compound injections.

G cluster_prep Phase 1: Preparation cluster_optim Phase 2: Parameter Optimization cluster_acq Phase 3: Image Acquisition A Define Imaging Goal (e.g., Angiography, Tissue Perfusion) B Select this compound Concentration (e.g., 300 mg I/ml) A->B C Prepare Subject (Anesthesia, IV Access) B->C D Determine Dose & Rate (Based on Body Weight) C->D E Perform Test Bolus Scan (Small Volume Injection) D->E F Analyze Time-Enhancement Curve E->F G Determine Optimal Scan Delay (Time to Peak Enhancement) F->G H Inject Full this compound Dose G->H I Inject Saline Flush H->I J Start Diagnostic Scan (at Optimal Delay) I->J

Caption: Workflow for optimizing this compound injection parameters.

G Start Image Quality Issue: Poor Contrast Enhancement IsVascular Is it Vascular or Parenchymal Enhancement? Start->IsVascular Vascular Issue: Poor Vascular Enhancement IsVascular->Vascular Vascular Parenchymal Issue: Poor Parenchymal Enhancement IsVascular->Parenchymal Parenchymal CheckRate Increase Injection Rate (IDR) Vascular->CheckRate CheckTiming Verify Scan Timing (Use Test Bolus) Vascular->CheckTiming CheckDose Increase Total Iodine Dose (Adjust for Body Weight) Parenchymal->CheckDose CheckDelay Increase Scan Delay Parenchymal->CheckDelay End Re-evaluate Image Quality CheckRate->End CheckTiming->End CheckDose->End CheckDelay->End

Caption: Troubleshooting logic for poor contrast enhancement.

References

addressing viscosity issues of iopentol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iopentol solutions. The focus is on addressing potential viscosity-related issues to ensure smooth and accurate experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the viscosity of this compound solutions.

Issue 1: Higher than expected viscosity at room temperature.

  • Question: My this compound solution seems more viscous than I anticipated, making it difficult to pipette or inject. What could be the cause and how can I resolve this?

  • Answer: The viscosity of this compound solutions is highly dependent on temperature.[1][2][3] If the ambient temperature of your laboratory is on the cooler side, you will observe a higher viscosity. For instance, a 300 mg I/ml this compound solution has a viscosity of approximately 13.2 mPa·s at 20°C, which decreases significantly to 6.5 mPa·s at 37°C.

    Solution:

    • Warm the solution: Gently warm the this compound solution to 37°C in a water bath or incubator. This is the most effective way to reduce its viscosity without altering its concentration.[2][3]

    • Verify Temperature: Ensure your equipment and working area are at the desired temperature.

    • Check Concentration: Confirm that you are using the correct concentration of this compound for your application. Higher concentrations will inherently have a higher viscosity.

Issue 2: Inconsistent flow rate during infusion or injection.

  • Question: I'm observing variable flow rates when using a syringe pump with my this compound solution. Could this be a viscosity issue?

  • Answer: Yes, inconsistencies in temperature can lead to changes in viscosity, which in turn will affect the flow rate, especially when using pressure-driven systems like syringe pumps. Maintaining a constant temperature is crucial for a steady flow.

    Solution:

    • Temperature Control: Use a temperature-controlled infusion system or ensure the syringe and tubing are maintained at a constant, elevated temperature (e.g., 37°C).

    • System Check: Ensure your pump is calibrated and functioning correctly. Rule out any mechanical issues such as blockages in the tubing.

Issue 3: Difficulty in achieving a homogenous mixture when diluting.

  • Question: I need to dilute my this compound solution for a particular experiment, but it's taking a long time to mix evenly. Is this related to its viscosity?

  • Answer: The high viscosity of concentrated this compound solutions can indeed make them more challenging to mix with a less viscous diluent.

    Solution:

    • Warm Before Mixing: Warm the stock this compound solution to 37°C before attempting to dilute it. This will lower its viscosity and facilitate more rapid and uniform mixing.

    • Use Appropriate Mixing Technique: Employ gentle but thorough mixing, such as inverting the container multiple times or using a magnetic stirrer at a low speed to avoid introducing air bubbles.

Frequently Asked Questions (FAQs)

Q1: What are the typical viscosity values for this compound solutions?

A1: The viscosity of this compound solutions is dependent on both concentration and temperature. For a commonly used concentration of 300 mg I/ml, the viscosity is approximately 13.2 mPa·s at 20°C and 6.5 mPa·s at 37°C.

Q2: How does temperature affect the viscosity of this compound solutions?

A2: Like most liquids, the viscosity of this compound solutions has an inverse relationship with temperature. As the temperature increases, the viscosity decreases significantly. This is a critical factor to control in experiments where flow properties are important.

Q3: How does the concentration of this compound affect the viscosity of the solution?

A3: The viscosity of this compound solutions increases with higher concentrations of this compound. Therefore, it is important to use the appropriate concentration for your specific application to manage viscosity effectively.

Q4: Can I add excipients to modify the viscosity of my this compound solution?

A4: this compound is supplied as a sterile solution for injection and its formulation is carefully controlled. The addition of any excipients would alter the approved formulation and could compromise its stability and safety for in vivo use. For in vitro experiments, any additives should be carefully considered and validated for their potential to interfere with the experimental outcomes.

Q5: Is it acceptable to dilute this compound solutions to reduce viscosity?

A5: While dilution with a suitable solvent (e.g., sterile water or saline) will reduce the viscosity, it will also lower the iodine concentration. This will directly impact its efficacy as a contrast agent. If dilution is necessary for your experimental design, the final iodine concentration should be carefully calculated and validated for its intended purpose.

Data Presentation

Table 1: Viscosity of this compound Solution (300 mg I/ml) at Different Temperatures

Temperature (°C)Viscosity (mPa·s)
2013.2
376.5

Table 2: General Effect of Temperature and Concentration on the Viscosity of Iodinated Contrast Media

FactorChangeEffect on Viscosity
TemperatureIncreaseDecrease
DecreaseIncrease
ConcentrationIncreaseIncrease
DecreaseDecrease

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol provides a detailed methodology for accurately measuring the viscosity of this compound solutions.

Objective: To determine the dynamic viscosity of an this compound solution at a controlled temperature.

Materials:

  • Rotational viscometer

  • Appropriate spindle for the expected viscosity range

  • Sample container/beaker

  • Temperature-controlled water bath

  • Calibrated thermometer

  • This compound solution

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level on a stable, vibration-free surface.

    • Select and attach the appropriate spindle based on the expected viscosity of the this compound solution. For the expected range, a low-viscosity spindle is likely required.

  • Sample Preparation and Temperature Control:

    • Place the this compound solution in the sample container.

    • Submerge the sample container in the water bath set to the desired temperature (e.g., 20°C or 37°C).

    • Allow the sample to equilibrate for at least 30 minutes.

    • Verify the sample temperature with a calibrated thermometer before proceeding.

  • Measurement:

    • Immerse the spindle into the this compound solution up to the marked immersion groove. Avoid trapping air bubbles.

    • Set the rotational speed on the viscometer. For an unknown sample, start at a low speed and gradually increase.

    • Allow the spindle to rotate until the viscosity reading on the display stabilizes.

    • Record the viscosity value (in mPa·s or cP) and the corresponding rotational speed and temperature.

  • Data Analysis:

    • For Newtonian fluids, the viscosity should remain constant at different rotational speeds. If the viscosity changes with the speed, the fluid is non-Newtonian, and the apparent viscosity should be reported along with the shear rate.

  • Cleaning:

    • Thoroughly clean the spindle and sample container immediately after use according to the manufacturer's instructions.

Protocol 2: Viscosity Measurement using a Capillary Viscometer

This protocol outlines the steps for measuring the kinematic viscosity of this compound solutions, which can then be converted to dynamic viscosity.

Objective: To determine the kinematic viscosity of an this compound solution at a controlled temperature.

Materials:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske)

  • Viscometer holder

  • Temperature-controlled water bath

  • Calibrated thermometer

  • Stopwatch

  • Pipette or syringe

  • This compound solution

Procedure:

  • Viscometer Preparation:

    • Ensure the viscometer is clean and dry.

    • Select a viscometer with a capillary size appropriate for the expected viscosity. The flow time should be at least 200 seconds for accuracy.

  • Sample Loading and Temperature Equilibration:

    • Mount the viscometer vertically in the holder within the water bath.

    • Using a pipette, carefully fill the viscometer with the this compound solution to the indicated fill marks.

    • Allow the viscometer to equilibrate in the water bath for at least 20-30 minutes.

  • Measurement:

    • Using suction or pressure, draw the liquid up through the capillary tube to a point above the upper timing mark.

    • Release the suction/pressure and allow the liquid to flow down the capillary under gravity.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a narrow margin (e.g., 0.2%).

  • Calculation:

    • Calculate the average flow time (t) in seconds.

    • Determine the kinematic viscosity (ν) using the following formula: ν = C * t

      • Where C is the calibration constant of the viscometer (provided with the instrument).

    • To calculate the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the this compound solution at the measurement temperature: η = ν * ρ.

Visualizations

TroubleshootingWorkflow start Start: Viscosity Issue Encountered issue What is the nature of the issue? start->issue high_viscosity Solution appears too thick issue->high_viscosity High Viscosity inconsistent_flow Flow rate is variable issue->inconsistent_flow Inconsistent Flow check_temp Is the solution at room temperature (or below)? high_viscosity->check_temp temp_fluctuation Is the experimental temperature fluctuating? inconsistent_flow->temp_fluctuation warm_solution Action: Warm solution to 37°C in a water bath. check_temp->warm_solution Yes re_evaluate Re-evaluate viscosity/flow check_temp->re_evaluate No warm_solution->re_evaluate end_resolved Issue Resolved re_evaluate->end_resolved Problem Solved end_unresolved Issue Persists: Contact Technical Support re_evaluate->end_unresolved Problem Not Solved temp_fluctuation->re_evaluate No stabilize_temp Action: Use a temperature-controlled system. temp_fluctuation->stabilize_temp Yes stabilize_temp->re_evaluate

Caption: Troubleshooting workflow for common viscosity issues.

ViscosityManagement cluster_prep Preparation cluster_measurement Viscosity Measurement (Optional but Recommended) cluster_adjustment Viscosity Adjustment cluster_application Application get_solution Obtain this compound Solution check_concentration Verify Concentration get_solution->check_concentration measure_viscosity Measure viscosity at desired temperature check_concentration->measure_viscosity Optional temp_control Equilibrate solution to 37°C check_concentration->temp_control compare_specs Compare with specifications measure_viscosity->compare_specs compare_specs->temp_control If viscosity is high verify_temp Verify temperature before use temp_control->verify_temp use_in_experiment Use in experiment (e.g., injection, infusion) verify_temp->use_in_experiment

Caption: Experimental workflow for managing this compound viscosity.

References

Technical Support Center: Iopentol Synthesis - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and removing impurities during the synthesis of iopentol, a non-ionic, iodinated X-ray contrast agent.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in this compound synthesis?

A1: The synthesis of this compound is a multi-step process that can lead to the formation of several types of impurities. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from preceding steps, and by-products of side reactions. A significant subclass of these are O-alkylated impurities, which are notoriously difficult to remove due to their structural similarity to the this compound molecule.[1][2][3]

  • Degradation Products: this compound can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light.[2][4] Forced degradation studies are crucial to identify these potential degradants.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps may remain in the final product.

While a study has synthesized nine potential impurities related to this compound synthesis, their specific structures are not widely published in readily available literature. However, analogies can be drawn from the synthesis of similar contrast agents like iohexol, where O-alkylated by-products are a primary concern.

Q2: How can I identify impurities in my this compound sample?

A2: The primary analytical technique for identifying and quantifying impurities in this compound is High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate the main this compound peak from various impurity peaks. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

A general workflow for impurity identification involves:

  • Developing a stability-indicating HPLC method capable of separating this compound from its potential impurities.

  • Performing forced degradation studies to generate a profile of potential degradation products.

  • Analyzing both routine synthesis batches and stressed samples by HPLC and LC-MS to identify and characterize the impurities.

Q3: What are the recommended methods for removing impurities from this compound?

A3: Purification of this compound typically involves several steps to ensure the final product meets stringent purity requirements. Common purification techniques include:

  • Crystallization: This is a powerful technique for removing impurities. The choice of solvent is critical. For related compounds like iohexol, solvents such as 1-methoxy-2-propanol (B31579) and ethanol (B145695) have been used effectively for crystallization to remove O-alkylated impurities.

  • Chromatography: Preparative liquid chromatography can be used for purification, although it can be a costly and time-consuming process for large-scale production.

  • Ion Exchange Resins: These are used to remove ionic impurities and salts from the reaction mixture.

Q4: I am observing a persistent impurity peak in my HPLC that co-elutes with this compound. What should I do?

A4: Co-elution of impurities is a common challenge. Here are some troubleshooting steps:

  • Optimize HPLC Method: Modify the mobile phase composition, gradient profile, column chemistry (e.g., try a different stationary phase), or temperature to improve resolution.

  • Employ Orthogonal Methods: Use a different analytical technique, such as a different type of chromatography (e.g., HILIC if you are using reversed-phase) or Capillary Electrophoresis (CE), to achieve separation.

  • LC-MS Analysis: Even if the peaks are not chromatographically resolved, mass spectrometry may be able to distinguish between this compound and the co-eluting impurity based on their mass-to-charge ratio.

  • Preparative Chromatography: If the impurity can be even partially resolved, preparative HPLC can be used to isolate a sufficient quantity of the impurity for structural characterization by techniques like NMR.

Troubleshooting Guides

Issue 1: High Levels of O-Alkylated Impurities Detected by HPLC
Potential Cause Troubleshooting Action
Non-optimal N-alkylation reaction conditions. Review and optimize the temperature, reaction time, and stoichiometry of the N-alkylation step. Excess alkylating agent or prolonged reaction times can increase the formation of O-alkylated by-products.
Inefficient purification. Optimize the crystallization process. Experiment with different solvent systems (e.g., 1-methoxy-2-propanol, ethanol, or mixtures with water) and cooling profiles to enhance the selective crystallization of this compound.
Inadequate analytical separation. Ensure your HPLC method has been validated for the separation of O-alkylated impurities. If necessary, develop a new method with a different column or mobile phase to improve resolution.
Issue 2: Presence of Unknown Peaks in the HPLC Chromatogram
Potential Cause Troubleshooting Action
Formation of unexpected by-products. Analyze the sample using LC-MS to determine the molecular weight of the unknown impurities. This information can provide clues to their potential structures and formation pathways.
Degradation of this compound. Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to see if the unknown peaks are generated. This will help to identify them as degradation products.
Contamination from starting materials or solvents. Analyze the starting materials and solvents used in the synthesis to check for the presence of the unknown impurities.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling of this compound
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point would be a gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over a period of 30-60 minutes to ensure the elution of all components. The exact gradient will need to be optimized for your specific impurity profile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where this compound and its potential impurities absorb (e.g., 240 nm).

  • Column Temperature: 30 °C

Note: This is a general protocol and must be optimized and validated for your specific application.

Protocol 2: Forced Degradation Study of this compound
  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Heat the solid this compound powder or the stock solution at an elevated temperature (e.g., 80 °C) for a specified duration.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude vs. Purified this compound

Impurity Retention Time (min) Crude this compound (% Area) Purified this compound (% Area)
Impurity A12.50.85< 0.05
Impurity B (O-alkylated)15.21.500.10
This compound18.095.599.8
Impurity C21.30.65< 0.05
Unknown Impurity25.80.50Not Detected

Visualizations

G cluster_synthesis This compound Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_qc Quality Control start Starting Materials reaction Chemical Reactions start->reaction Synthesis Steps crude Crude this compound reaction->crude hplc HPLC Analysis crude->hplc Sampling crystallization Crystallization crude->crystallization chromatography Chromatography crude->chromatography lcms LC-MS Analysis hplc->lcms For Unknowns characterization Impurity Characterization lcms->characterization pure Purified this compound crystallization->pure chromatography->pure final_hplc Final HPLC Analysis pure->final_hplc release Product Release final_hplc->release Meets Specification

Caption: Experimental workflow for this compound synthesis, impurity analysis, and purification.

G cluster_identification Step 1: Identification cluster_quantification Step 2: Quantification cluster_removal Step 3: Removal Strategy cluster_verification Step 4: Verification start Impurity Detected Above Threshold in this compound Batch check_retention Check Retention Time Against Known Impurities start->check_retention lcms_analysis Perform LC-MS Analysis check_retention->lcms_analysis If Unknown quantify_hplc Quantify using Validated HPLC Method check_retention->quantify_hplc If Known forced_degradation Compare with Forced Degradation Profile lcms_analysis->forced_degradation forced_degradation->quantify_hplc recrystallize Optimize Recrystallization quantify_hplc->recrystallize prep_lc Develop Preparative LC Method quantify_hplc->prep_lc modify_synthesis Modify Synthesis Step to Reduce Impurity Formation quantify_hplc->modify_synthesis reanalyze Re-analyze Purified Batch by HPLC recrystallize->reanalyze prep_lc->reanalyze modify_synthesis->reanalyze check_spec Confirm Impurity is Below Specification reanalyze->check_spec

Caption: Logical troubleshooting workflow for handling detected impurities in this compound.

References

Technical Support Center: Managing Adverse Reactions to Iopentol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse reactions to iopentol in animal models. All information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.

I. Acute Toxicity Data

Understanding the acute toxicity of this compound is crucial for dose selection and for recognizing signs of overdose. The following table summarizes the intravenous median lethal dose (LD50) of this compound in various animal models.

Animal ModelThis compound LD50 (g I/kg)Reference
Mouse17.3 - 21.9[1]
Rat> 15[1]

Note: LD50 values can be influenced by factors such as the rate of injection and the specific strain and sex of the animal model.[2]

II. Troubleshooting Guides for Adverse Reactions

This section provides step-by-step guidance for identifying and managing common adverse reactions to this compound administration in animal models.

Anaphylactoid/Hypersensitivity Reactions

Q1: What are the signs of an anaphylactoid reaction to this compound in animal models?

A1: Anaphylactoid reactions are non-IgE-mediated hypersensitivity reactions that can occur upon initial exposure to this compound. Signs can range from mild to severe and typically appear within minutes of administration.[3]

  • Mild to Moderate Signs:

    • Skin flushing or erythema

    • Urticaria (hives)

    • Pruritus (itching), often observed as increased scratching or rubbing

    • Restlessness or agitation

    • Tachycardia (increased heart rate)[4]

    • Tachypnea (rapid breathing)

  • Severe Signs (Anaphylactic Shock):

    • Hypotension (sudden drop in blood pressure)

    • Bradycardia (slowed heart rate) in some species

    • Bronchospasm, leading to respiratory distress (wheezing, difficulty breathing)

    • Angioedema (swelling of the face, lips, or airways)

    • Cyanosis (bluish discoloration of mucous membranes)

    • Collapse or loss of consciousness

Q2: What is the immediate management protocol for a suspected anaphylactoid reaction?

A2: Immediate intervention is critical. The following protocol outlines the steps for managing an anaphylactoid reaction.

Experimental Protocol: Management of Anaphylactoid Reaction

  • Stop this compound Administration: Immediately cease the infusion of this compound.

  • Assess ABCs (Airway, Breathing, Circulation):

    • Airway: Ensure the animal's airway is clear. If swelling is present, be prepared for intubation.

    • Breathing: Monitor respiratory rate and effort. Provide supplemental oxygen if available.

    • Circulation: Monitor heart rate and blood pressure.

  • Administer Epinephrine: This is the first-line treatment for severe reactions.

    • Dosage: 0.01-0.02 mg/kg, intramuscularly (IM).

    • Frequency: May be repeated every 5-15 minutes as needed, based on clinical response.

  • Fluid Therapy: For hypotension, administer intravenous (IV) crystalloid fluids (e.g., Lactated Ringer's solution or 0.9% saline) at a shock dose (e.g., 60-90 mL/kg for dogs, 40-60 mL/kg for cats, administered in boluses).

  • Administer Antihistamines:

    • H1 Blocker (e.g., Diphenhydramine): 1-2 mg/kg, IM or slow IV.

    • H2 Blocker (e.g., Famotidine): 0.5-1.0 mg/kg, slow IV.

  • Administer Corticosteroids:

    • e.g., Dexamethasone: 0.1-0.5 mg/kg, IV. Corticosteroids have a delayed onset of action but can help prevent delayed or biphasic reactions.

  • Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, blood pressure, and temperature until the animal is stable.

Anaphylactoid_Reaction_Workflow cluster_recognition Recognition cluster_action Immediate Action cluster_support Supportive Care cluster_monitoring Monitoring Signs Observe Signs: - Skin Reactions - Respiratory Distress - Hemodynamic Changes Stop Stop this compound Administration Signs->Stop Assess Assess Airway, Breathing, Circulation Stop->Assess Epi Administer Epinephrine (0.01-0.02 mg/kg IM) Assess->Epi If Severe Fluids IV Fluid Therapy (for hypotension) Epi->Fluids AntiH Administer Antihistamines (H1/H2) Fluids->AntiH Cortico Administer Corticosteroids AntiH->Cortico Monitor Continuously Monitor Vital Signs Cortico->Monitor Stable Animal Stable Monitor->Stable

Caption: Workflow for managing anaphylactoid reactions.
Contrast-Induced Nephrotoxicity (CIN)

Q3: How can I minimize the risk of this compound-induced nephrotoxicity in my animal models?

A3: this compound, like other iodinated contrast media, can pose a risk of nephrotoxicity, particularly in animals with pre-existing renal conditions or dehydration.

  • Hydration: Ensure animals are well-hydrated before, during, and after this compound administration. Intravenous or subcutaneous fluid administration can be beneficial.

  • Dose: Use the lowest effective dose of this compound.

  • Avoid Nephrotoxic Drugs: Avoid concurrent administration of other nephrotoxic agents.

  • Baseline Renal Function: If possible, assess baseline renal function (e.g., serum creatinine, BUN) before the experiment, especially in valuable or long-term study animals.

Q4: What are the signs of CIN and how is it monitored?

A4: CIN is characterized by a decline in renal function, typically occurring 24-72 hours after contrast administration.

  • Clinical Signs: Often subclinical in the acute phase. In severe cases, oliguria (decreased urine output) or anuria (no urine output) may be observed.

  • Monitoring:

    • Serum Creatinine and BUN: A significant increase from baseline is indicative of CIN.

    • Urine Output: Monitor for any significant decrease.

    • Histopathology: In terminal studies, kidney tissue can be examined for signs of acute tubular necrosis.

Q5: What is the management for suspected CIN?

A5: Management is primarily supportive.

  • Fluid Therapy: Intravenous fluids to support renal perfusion and promote diuresis.

  • Discontinue Nephrotoxic Agents: Stop any other potentially nephrotoxic drugs.

  • Monitor Electrolytes: Monitor and correct any electrolyte imbalances.

Hemodynamic Instability

Q6: What hemodynamic changes can be expected after this compound administration?

A6: Transient hemodynamic changes are common. This compound can cause an initial, transient increase in blood pressure, followed by a potential decrease. A small, transient increase in heart rate may also be observed. In most healthy animals, these changes are minor and resolve without intervention.

Q7: How should I manage significant hypotension following this compound administration?

A7: If hypotension is severe or persistent:

  • Stop this compound Administration.

  • Administer a Crystalloid Fluid Bolus: (e.g., 10-20 mL/kg IV over 10-15 minutes).

  • Consider Vasopressors: If hypotension is refractory to fluid therapy, consider vasopressor support (e.g., dopamine (B1211576) or norepinephrine (B1679862) infusion) under the guidance of a veterinarian.

  • Monitor Blood Pressure: Continuously monitor blood pressure until stable.

Neurological Adverse Events

Q8: Are seizures a potential adverse reaction to this compound?

A8: While rare with non-ionic monomers like this compound, high doses or direct administration into the cerebrospinal fluid can potentially induce seizures.

Q9: What is the protocol for managing this compound-induced seizures?

A9: The primary goal is to stop the seizure and prevent recurrence.

Experimental Protocol: Management of Seizures

  • Ensure Animal Safety: Move the animal to a safe, padded area to prevent injury.

  • Administer a Benzodiazepine:

    • Diazepam: 0.5-1.0 mg/kg, IV. Can be administered rectally if IV access is lost.

    • Midazolam: 0.2-0.5 mg/kg, IM or IV.

  • Provide Supportive Care:

    • Administer supplemental oxygen.

    • Monitor body temperature, as seizures can cause hyperthermia.

  • Consider Second-Line Anticonvulsants: If seizures are refractory to benzodiazepines, consult with a veterinarian about administering a second-line anticonvulsant like phenobarbital (B1680315) or levetiracetam.

Extravasation

Q10: What should I do if this compound extravasates (leaks) into the surrounding tissue during injection?

A10: Extravasation of hyperosmolar solutions like this compound can cause local tissue inflammation and, in severe cases, necrosis.

Experimental Protocol: Management of Extravasation

  • Stop the Injection Immediately.

  • Leave the Catheter in Place Initially: Aspirate as much of the extravasated fluid as possible through the catheter.

  • Remove the Catheter.

  • Elevate the Limb: If a limb is affected, elevate it to help reduce swelling.

  • Apply Compresses:

    • Cold Compresses: Apply for 15-20 minutes several times a day for the first 24-48 hours to cause vasoconstriction and limit the spread of the contrast agent.

    • Warm Compresses: May be used after 48 hours to enhance absorption of the remaining fluid.

  • Monitor the Site: Observe the area for signs of worsening swelling, pain (in conscious animals), skin discoloration, or necrosis.

  • Consult a Veterinarian: For large volume extravasations or signs of severe tissue injury, veterinary consultation is recommended.

III. Frequently Asked Questions (FAQs)

Q11: Is premedication necessary before this compound administration to prevent adverse reactions?

A11: Routine premedication is generally not required for healthy animals. However, for animals with a known prior reaction to contrast media or a strong history of allergies, premedication with corticosteroids and antihistamines may be considered. There is no universally agreed-upon protocol, and the decision should be made on a case-by-case basis.

Q12: Can this compound be mixed with other drugs in the same syringe?

A12: No. It is recommended to not mix this compound with other drugs in the same syringe as this can lead to physicochemical incompatibilities. A separate syringe and needle/catheter should be used for this compound administration.

IV. Signaling Pathways

Understanding the potential molecular mechanisms of adverse reactions can aid in developing targeted therapeutic strategies.

Non-IgE-Mediated Hypersensitivity (Anaphylactoid) Reaction

Recent evidence suggests that some iodinated contrast media can directly activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2), bypassing the need for IgE antibodies. This leads to mast cell degranulation and the release of inflammatory mediators like histamine.

MRGPRX2_Pathway This compound This compound MRGPRX2 MRGPRX2 Receptor (on Mast Cell) This compound->MRGPRX2 G_Protein G-Protein Activation (Gq/Gi) MRGPRX2->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Degranulation Mast Cell Degranulation Ca_Release->Degranulation Mediators Release of Histamine, Tryptase, etc. Degranulation->Mediators Symptoms Anaphylactoid Symptoms Mediators->Symptoms CIN_Pathway cluster_direct Direct Tubular Toxicity cluster_hemo Renal Hemodynamics cluster_ros Oxidative Stress This compound This compound Administration Direct_Tox Direct Cytotoxicity to Renal Tubular Cells This compound->Direct_Tox Vaso Renal Vasoconstriction This compound->Vaso ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Apoptosis Tubular Cell Apoptosis Direct_Tox->Apoptosis AKI Acute Kidney Injury (AKI) Apoptosis->AKI Hypoxia Medullary Hypoxia Vaso->Hypoxia Hypoxia->AKI Ox_Damage Oxidative Damage to Cellular Components ROS->Ox_Damage Ox_Damage->AKI

References

Technical Support Center: Reducing Beam Hardening Artifacts with Iopentol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iopentol as a contrast agent in CT and micro-CT imaging. The focus is on mitigating beam hardening artifacts to ensure accurate and reliable experimental data.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound for contrast-enhanced CT imaging.

Issue 1: Prominent Cupping or Streaking Artifacts in Reconstructed Images

  • Question: My CT images show significant cupping (dark center) and streaking artifacts, particularly around areas of high this compound concentration. How can I reduce these?

  • Answer: Beam hardening is the primary cause of these artifacts. It occurs when the polychromatic X-ray beam passes through the dense this compound, leading to preferential absorption of lower-energy photons. To mitigate this:

    • Optimize this compound Concentration: Higher concentrations can exacerbate beam hardening. If your experimental goals allow, consider using a lower concentration of this compound.

    • Increase Tube Voltage (kVp): Scanning at a higher kVp results in a "harder" X-ray beam, which is less susceptible to beam hardening effects.[1] Note that this may slightly reduce overall contrast.

    • Use Beam Filtration: Physical filters (e.g., aluminum or copper) can pre-harden the X-ray beam before it reaches the sample, reducing artifacts.[2]

    • Employ Software Corrections: Most modern CT scanners have built-in beam hardening correction algorithms. Ensure these are enabled and properly configured for your specific phantom or sample. Iterative reconstruction algorithms can also be effective in reducing these artifacts.[3][4]

    • Consider Dual-Energy CT: If available, dual-energy CT allows for the reconstruction of virtual monochromatic images, which are inherently free from beam hardening artifacts.[4]

Issue 2: Inconsistent Hounsfield Unit (HU) Values within a Homogeneous Region

  • Question: I am observing a wide variation in HU values within a supposedly uniform area of my phantom containing this compound. What could be causing this?

  • Answer: This issue is often a direct consequence of beam hardening, specifically the cupping artifact.

    • Verify Homogeneity: First, ensure that the this compound solution is well-mixed and truly homogeneous within your phantom. Any air bubbles or sedimentation can cause HU variations.

    • Apply Beam Hardening Corrections: As with streaking artifacts, utilizing higher kVp settings and appropriate software-based corrections is crucial for achieving uniform HU values.

    • Calibration: Regularly calibrate your scanner using a phantom with known material densities to ensure the accuracy of HU measurements.

Issue 3: Poor Contrast Between Tissues Despite Using this compound

  • Question: I have administered this compound, but the contrast enhancement in my area of interest is insufficient. What should I check?

  • Answer: Insufficient contrast can stem from several factors related to both the contrast agent and the imaging parameters.

    • Concentration and Dose: The concentration of this compound directly impacts the degree of X-ray attenuation. Ensure the administered dose and concentration are appropriate for the tissue being imaged and the specific research question. For parenchymal imaging, the total amount of iodine is a critical factor.

    • Injection Protocol: The timing of the scan relative to the injection is critical. The peak enhancement will vary depending on the tissue and the injection rate. Review and optimize your injection-to-scan delay.

    • CT Parameters: Lowering the tube voltage (kVp) closer to the k-edge of iodine (33.2 keV) can increase the attenuation of the contrast agent, thereby improving contrast. However, this can also increase beam hardening, so a balance must be found.

    • Patient/Sample Factors: In preclinical studies, factors like body weight and cardiac output can influence the distribution and peak concentration of the contrast agent.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal concentration of this compound to use to minimize beam hardening while achieving sufficient contrast?

    • A1: There is no single optimal concentration, as it depends on the specific application, the size and density of the sample, and the CT scanner's capabilities. A good starting point is to perform a phantom study with a range of this compound concentrations to determine the lowest concentration that provides adequate contrast for your research needs while minimizing artifacts.

  • Q2: How does this compound compare to other iodinated contrast agents like iohexol (B1672079) in terms of beam hardening?

    • A2: Clinical studies comparing this compound and iohexol have primarily focused on safety and general diagnostic efficacy, with no significant differences reported in overall image quality. Both are non-ionic, low-osmolar contrast media. The degree of beam hardening is primarily related to the iodine concentration. Therefore, at equivalent iodine concentrations, this compound and iohexol are expected to produce similar levels of beam hardening artifacts.

  • Q3: Can I use metal artifact reduction (MAR) algorithms to reduce beam hardening from this compound?

    • A3: While MAR algorithms are specifically designed for metallic implants, some of the underlying principles, such as sinogram inpainting, can also help reduce severe streaking artifacts caused by high concentrations of iodinated contrast media. However, dedicated beam hardening correction algorithms are generally more effective for this purpose.

  • Q4: What are the key parameters to report in my publication regarding this compound and beam hardening?

    • A4: For reproducibility, it is crucial to report the following:

      • The specific this compound product and its iodine concentration (e.g., this compound 350 mg I/ml).

      • The final concentration and total volume of this compound used in the phantom or administered to the subject.

      • All CT scanner parameters: tube voltage (kVp), tube current (mAs), slice thickness, and the use of any physical filters.

      • Details of the reconstruction algorithm used, including the name and version of any beam hardening correction software.

Experimental Protocols

Protocol: Phantom Study for Quantitative Assessment of this compound-Induced Beam Hardening

This protocol describes a phantom-based experiment to quantify beam hardening artifacts at different this compound concentrations.

  • Phantom Preparation:

    • Prepare a cylindrical phantom (e.g., acrylic or water-equivalent material) with multiple wells.

    • Prepare serial dilutions of this compound (e.g., 5, 10, 20, 40, and 80 mg I/mL) in distilled water or saline.

    • Fill each well of the phantom with a different concentration of the this compound solution. Fill one well with the diluent alone to serve as a control.

    • Ensure there are no air bubbles in the wells.

  • Micro-CT Scanning:

    • Place the phantom in the micro-CT scanner.

    • Acquire scans at a consistent set of parameters. A recommended starting point based on similar studies with other iodinated agents is:

      • Tube Voltage: 80 kVp

      • Tube Current: 500 µA

      • Exposure Time: 200 ms (B15284909) per projection

      • Projections: 1024

      • Voxel Size: Isotropic, appropriate for the phantom size (e.g., 50 µm)

    • Repeat the scans at different tube voltages (e.g., 100 kVp, 120 kVp) to assess the impact on beam hardening.

    • Acquire a set of scans with and without the scanner's built-in beam hardening correction enabled.

  • Image Reconstruction and Analysis:

    • Reconstruct the CT data using a standard algorithm (e.g., Feldkamp-Davis-Kress).

    • Define regions of interest (ROIs) in the center and at the periphery of each well for all concentrations.

    • Measure the mean and standard deviation of HU values within each ROI.

    • Calculate the cupping artifact index as the difference between the mean HU at the periphery and the center.

    • Quantify streaking artifacts by measuring the standard deviation of HU values in an ROI placed between two high-concentration wells.

Data Presentation

The following table structure is recommended for presenting the quantitative data from the phantom study described above.

This compound Concentration (mg I/mL)Mean HU (Center)Mean HU (Periphery)Cupping Artifact Index (HU Difference)Standard Deviation of HU (Streak ROI)
0 (Control)
5
10
20
40
80

This table should be populated for each set of scanning parameters (e.g., different kVp levels, with/without BHC).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_scan 2. CT Acquisition cluster_analysis 3. Data Analysis prep_phantom Prepare Cylindrical Phantom prep_this compound Create this compound Dilutions fill_phantom Fill Phantom Wells scan_params Set Scan Parameters (kVp, mAs, Filter) fill_phantom->scan_params acquire_images Acquire Projection Data scan_params->acquire_images reconstruct Reconstruct Images (with/without BHC) acquire_images->reconstruct define_roi Define Regions of Interest reconstruct->define_roi measure_hu Measure HU Values (Center, Periphery) define_roi->measure_hu quantify Quantify Artifacts (Cupping, Streaking) measure_hu->quantify

Caption: Workflow for phantom-based assessment of this compound beam hardening.

Beam_Hardening_Factors cluster_cause Primary Causes cluster_effect Artifact Manifestation cluster_mitigation Mitigation Strategies This compound High this compound Concentration cupping Cupping Artifact This compound->cupping streaking Streaking Artifact This compound->streaking xray Polychromatic X-ray Beam xray->cupping xray->streaking kvp Increase kVp cupping->kvp filter Beam Filtration cupping->filter software Software Correction (e.g., BHC, Iterative Recon) cupping->software concentration Optimize Concentration cupping->concentration dual_energy Dual-Energy CT cupping->dual_energy streaking->kvp streaking->filter streaking->software streaking->concentration streaking->dual_energy

Caption: Factors influencing beam hardening artifacts and mitigation strategies.

References

calibration of imaging equipment for iopentol studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing iopentol in their imaging studies.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration of imaging equipment for this compound studies.

Issue Potential Cause Recommended Solution
Inconsistent CT Numbers (Hounsfield Units) Improper scanner calibration, fluctuations in X-ray tube output, or variations in this compound concentration.Perform daily quality assurance checks using a water phantom to ensure the CT number of water is within ± 5 HU of 0.[1] Recalibrate the scanner if deviations are observed. Ensure precise and consistent preparation of this compound phantom solutions.
High Image Noise Incorrect scanner settings (e.g., low mAs), insufficient photon flux, or electronic noise in the detector system.Increase the mAs setting on the CT scanner to improve the signal-to-noise ratio.[2] Use iterative reconstruction algorithms if available to reduce noise.[2][3] Ensure the scanner has been recently serviced and calibrated.
Beam Hardening Artifacts (e.g., dark streaks) The polychromatic nature of the X-ray beam, where lower energy photons are preferentially absorbed, leading to an increase in the mean energy of the beam. This is common with high-density materials like iodinated contrast agents.[4]Use a beam-hardening correction algorithm, often available on modern CT scanners. If possible, use a higher kVp setting to create a "harder" initial X-ray beam. For phantom studies, ensure the this compound concentration is within a clinically relevant range to minimize extreme attenuation differences.
Ring Artifacts A miscalibrated or defective detector element.Recalibrate the detector. If the artifact persists, it may indicate a faulty detector element that requires service from a qualified engineer.
Partial Volume Artifacts A dense object only partially occupying a voxel, leading to an averaged, lower attenuation value.Use thinner slices for acquisition to reduce the likelihood of a structure partially occupying a voxel. Ensure the phantom or region of interest is centered in the field of view.
Inhomogeneous Signal in Phantom Incomplete mixing of the this compound solution or the presence of air bubbles.Thoroughly mix all this compound solutions before filling the phantom. Allow phantoms to sit for a period to let any air bubbles dissipate before imaging.

Frequently Asked Questions (FAQs)

1. How often should the imaging equipment be calibrated for this compound studies?

A daily quality assurance check using a water phantom is recommended to verify the stability of the CT scanner's performance. This includes checking the CT number of water, image noise, and uniformity. A full calibration by a qualified medical physicist or service engineer should be performed at regular intervals, typically annually or according to the manufacturer's recommendations.

2. What type of phantom is recommended for this compound calibration?

A cylindrical phantom containing inserts with known concentrations of this compound is ideal. This allows for the creation of a calibration curve relating CT number (Hounsfield Units) to iodine concentration. The phantom should also include a water-filled insert to verify the baseline CT number.

3. What concentrations of this compound should be used for creating a calibration curve?

For preclinical studies, a range of concentrations that reflect the expected in vivo concentrations is recommended. A phantom study on iodinated contrast agents used concentrations ranging from 0.238 to 27.5 mg/mL. Another study used concentrations from 1 mg/mL to 15 mg/mL to be representative of clinical concentrations in abdominal structures. It is advisable to prepare a series of dilutions to cover the anticipated range of interest in your specific experiments.

4. How should this compound solutions for phantom studies be prepared?

This compound is a water-soluble, non-ionic contrast medium. To prepare solutions for phantom studies, dilute the commercially available this compound solution (e.g., Imagopaque 300 mg I/ml) with deionized water or saline to achieve the desired iodine concentrations. For example, to create a 2% (v/v) solution, you would dilute the stock solution accordingly. Ensure thorough mixing to achieve a homogenous solution.

5. What are the optimal storage conditions for this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For ready-to-use solutions, follow the manufacturer's instructions, which typically recommend storage at room temperature, protected from light.

Quantitative Data Summary

The following table summarizes typical acquisition parameters and expected outcomes for CT imaging with iodinated contrast agents, which can be adapted for this compound studies.

Parameter Value/Range Expected Outcome/Consideration Reference
Tube Potential (kVp) 80 - 140 kVpLower kVp settings (e.g., 80 kVp) can increase the contrast-to-noise ratio (CNR) for iodine. However, higher kVp can reduce beam hardening artifacts.
Iodine Concentration (in phantom) 1 - 20 mg/mLThis range is representative of typical clinical concentrations in various tissues.
CT Number of Water 0 ± 5 HUDaily quality control should confirm the CT number of water is within this range.
Image Noise (Standard Deviation in Water Phantom) Manufacturer's specification ± 10%Daily quality control should ensure noise levels are within acceptable limits.
Image Uniformity Central CT number should not differ from peripheral CT numbers by more than ±4 HU.Verifies consistent detector response across the field of view.

Experimental Protocols

Protocol for Preparation of this compound Phantoms and Generation of a Calibration Curve

1. Materials:

  • This compound solution (e.g., Imagopaque 300 mg I/ml)
  • Deionized water or 0.9% saline
  • Volumetric flasks and pipettes for accurate dilutions
  • CT phantom with multiple inserts

2. This compound Solution Preparation:

  • Calculate the required dilutions to achieve a range of iodine concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/mL).
  • Use the following formula for dilution: C1V1 = C2V2, where C1 is the concentration of the stock solution, V1 is the volume of the stock solution to be used, C2 is the desired final concentration, and V2 is the final volume.
  • Prepare each dilution in a separate, clearly labeled volumetric flask.
  • Ensure thorough mixing of each solution.

3. Phantom Preparation:

  • Carefully fill each insert of the CT phantom with a different concentration of the prepared this compound solutions.
  • Fill one insert with deionized water or saline to serve as a reference.
  • Ensure there are no air bubbles in the inserts. Seal the inserts according to the phantom manufacturer's instructions.

4. CT Image Acquisition:

  • Place the prepared phantom on the CT scanner bed and ensure it is level and centered.
  • Perform a scout scan to define the imaging volume.
  • Acquire axial scans through the phantom using a consistent set of parameters (e.g., kVp, mAs, slice thickness, reconstruction kernel). It is advisable to test a few different kVp settings to determine the optimal setting for your specific application.

5. Data Analysis:

  • On the reconstructed images, draw a region of interest (ROI) in the center of each insert.
  • Measure the mean Hounsfield Unit (HU) value and the standard deviation for each ROI.
  • Create a calibration curve by plotting the mean HU value as a function of the known iodine concentration for each insert.
  • This curve can then be used to determine the iodine concentration in subsequent experimental studies based on the measured HU values.

Visualizations

Calibration_Workflow This compound CT Calibration Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_solution Prepare this compound Dilutions fill_phantom Fill Phantom Inserts prep_solution->fill_phantom Accurate Concentrations position_phantom Position Phantom in CT fill_phantom->position_phantom set_params Set Scan Parameters (kVp, mAs) position_phantom->set_params scan_phantom Acquire CT Images set_params->scan_phantom draw_roi Draw ROIs on Images scan_phantom->draw_roi measure_hu Measure Mean HU Values draw_roi->measure_hu plot_curve Plot HU vs. Concentration measure_hu->plot_curve Generate Calibration Curve experimental_use Apply Curve to Experimental Data plot_curve->experimental_use

Caption: Workflow for CT calibration using this compound phantoms.

Troubleshooting_Logic Troubleshooting Common CT Artifacts cluster_artifacts Artifact Identification cluster_solutions Potential Solutions start Image Artifact Observed dark_streaks Dark Streaks Between High Density Areas? start->dark_streaks rings Concentric Rings? start->rings noise Grainy/Speckled Appearance? start->noise beam_hardening_sol Apply Beam Hardening Correction Increase kVp dark_streaks->beam_hardening_sol Yes (Beam Hardening) recalibrate_detector Recalibrate Detector Contact Service Engineer rings->recalibrate_detector Yes (Ring Artifact) increase_mas Increase mAs Use Iterative Reconstruction noise->increase_mas Yes (High Noise)

Caption: Logic diagram for troubleshooting common CT image artifacts.

References

Validation & Comparative

Iopentol vs. Iohexol: A Comparative Guide for Preclinical Imaging Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical imaging, particularly for modalities such as X-ray computed tomography (CT), the choice of contrast agent is paramount to achieving high-quality, reproducible results. Among the array of available options, iopentol and iohexol (B1672079) stand out as widely used non-ionic, iodinated contrast media. This guide provides an objective comparison of their preclinical imaging efficacy, drawing upon available data to inform researchers in their selection process.

Executive Summary

Direct head-to-head preclinical studies comparing the imaging efficacy of this compound and iohexol with quantitative metrics are notably scarce in published literature. However, extensive clinical data from human studies consistently demonstrates that this compound and iohexol have comparable safety profiles and provide equivalent diagnostic imaging quality across a range of applications, including urography, angiography, and contrast-enhanced CT.[1][2][3][4][5] Based on their similar physicochemical properties and the wealth of clinical evidence, it is reasonable to infer that their performance in a preclinical setting would be analogous. Both are non-ionic monomers, a class of contrast agents known for their low osmolality and good tolerability.

Physicochemical Properties

The imaging efficacy and biological tolerance of a contrast agent are heavily influenced by its physicochemical properties, primarily osmolality and viscosity. Lower osmolality is associated with fewer adverse physiological effects, while viscosity can affect injection rates and delivery.

PropertyThis compound (Imagopaque)Iohexol (Omnipaque)
Chemical Structure Non-ionic, monomeric, tri-iodinatedNon-ionic, monomeric, tri-iodinated
Iodine Concentration 300 mg I/mL300 mg I/mL
Osmolality (mOsm/kg H₂O) 0.605 (at 37°C)0.672 (at 37°C)
Viscosity (cP) 7.5 (at 20°C), 4.7 (at 37°C)11.8 (at 20°C), 6.3 (at 37°C)
Iodine Concentration 350 mg I/mL350 mg I/mL
Osmolality (mOsm/kg H₂O) 0.770 (at 37°C)0.844 (at 37°C)
Viscosity (cP) 12.0 (at 20°C), 7.0 (at 37°C)20.4 (at 20°C), 10.4 (at 37°C)

Preclinical Imaging Efficacy: An Extrapolation from Clinical Data

In a double-blind, randomized trial for intravenous urography, no difference in the diagnostic quality of the radiographs was observed between this compound and iohexol. Similarly, a study on pediatric cardioangiography found the quality of diagnostic information to be excellent or adequate in all patients for both contrast agents. Another comparative study in pediatric CT examinations concluded that this compound is a safe and effective alternative to iohexol, with the overall quality of CT enhancement being good or excellent in all cases. These findings, consistently replicated across different imaging modalities, strongly suggest that for general-purpose preclinical imaging applications, this compound and iohexol would provide comparable contrast enhancement.

Pharmacokinetics and Biodistribution

Both this compound and iohexol exhibit similar pharmacokinetic profiles. Following intravenous administration, they are distributed in the extracellular fluid and are excreted almost exclusively by glomerular filtration.

  • Distribution : Both agents have a low protein binding capacity.

  • Metabolism : Neither this compound nor iohexol is metabolized in the body.

  • Excretion : They are excreted unchanged in the urine, with close to 100% of the injected dose recovered within 24 hours in subjects with normal renal function. The biological half-life for both is approximately 2 hours.

This predictable and rapid renal clearance is a key feature for preclinical studies, allowing for repeat imaging studies within a reasonable timeframe.

Experimental Protocols

Given the absence of a direct preclinical comparative study, a representative experimental protocol for evaluating and comparing the efficacy of two iodinated contrast agents like this compound and iohexol in a preclinical model (e.g., tumor imaging in rodents) is provided below.

Objective: To compare the in vivo contrast enhancement characteristics of this compound and Iohexol in a murine tumor model using micro-CT.

Materials:

  • This compound (e.g., 300 mg I/mL)

  • Iohexol (e.g., 300 mg I/mL)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Micro-CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Catheters for intravenous injection

  • Image analysis software

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place a catheter in the tail vein for contrast agent administration.

    • Position the animal in the micro-CT scanner.

  • Pre-contrast Imaging:

    • Acquire a baseline, non-contrast micro-CT scan of the tumor region.

  • Contrast Administration:

    • Administer a bolus injection of either this compound or Iohexol at a standardized dose (e.g., 100 µL). The dose should be consistent across all animals.

  • Dynamic and Post-contrast Imaging:

    • Acquire a series of dynamic scans immediately following injection to observe the initial vascular phase of enhancement.

    • Acquire static scans at multiple time points post-injection (e.g., 5, 15, 30, and 60 minutes) to assess tissue enhancement and washout kinetics.

  • Image Analysis:

    • Reconstruct the micro-CT images.

    • Define regions of interest (ROIs) in the tumor, adjacent muscle tissue (as a reference), and a major blood vessel.

    • Measure the mean Hounsfield Units (HU) in each ROI at each time point.

    • Calculate the Contrast-to-Noise Ratio (CNR) for the tumor at each time point using the formula: CNR = (HU_tumor - HU_muscle) / SD_noise, where SD_noise is the standard deviation of the HU in a homogenous region outside the animal.

    • Calculate the Signal-to-Noise Ratio (SNR) for the tumor at each time point.

  • Statistical Analysis:

    • Compare the CNR and SNR values between the this compound and Iohexol groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing the Comparative Workflow

The logical flow for a preclinical comparison of contrast agents can be visualized as follows:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison & Conclusion A Animal Model Selection (e.g., Tumor Xenograft) B Contrast Agent Preparation (this compound & Iohexol at equal Iodine Conc.) C Imaging System Calibration D Pre-Contrast Imaging C->D E Intravenous Administration D->E F Dynamic & Post-Contrast Imaging Series E->F G Image Reconstruction F->G H Region of Interest (ROI) Definition G->H I Quantitative Measurement (HU, CNR, SNR) H->I J Statistical Comparison of Imaging Metrics I->J K Assessment of Efficacy & Tolerability J->K

Preclinical Contrast Agent Comparative Workflow

References

A Comparative Analysis of Iopentol and Diatrizoate for Radiographic Contrast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Key Radiocontrast Agents

In the field of medical imaging, the choice of contrast agent is critical to obtaining high-quality diagnostic images while ensuring patient safety. This guide provides a detailed comparative analysis of two iodinated radiocontrast agents: iopentol, a non-ionic, low-osmolar contrast medium (LOCM), and diatrizoate, an ionic, high-osmolar contrast medium (HOCM). Through an examination of their physicochemical properties, clinical efficacy, and safety profiles, supported by experimental data, this document aims to equip researchers and clinicians with the necessary information to make informed decisions for their specific applications.

Physicochemical Properties: A Tale of Two Chemistries

The fundamental differences between this compound and diatrizoate lie in their chemical structure and behavior in solution, which in turn dictate their clinical performance. This compound is a non-ionic monomer, meaning it does not dissociate into charged particles in solution.[1] In contrast, diatrizoate is an ionic agent that dissociates into a radiopaque anion and a cation (either sodium or meglumine), effectively doubling the number of particles in solution for each molecule.[2] This key difference is the primary driver of their distinct osmolality.

Table 1: Physicochemical Properties of this compound and Diatrizoate

PropertyThis compoundDiatrizoate
Classification Non-ionic, monomericIonic, monomeric
Molecular Weight 835.17 g/mol [1]613.91 g/mol (acid)[3]
Iodine Content Varies by concentration (e.g., 300 mg I/mL)[4]Varies by concentration (e.g., 292 mg I/mL)
Osmolality (mOsm/kg H₂O) ~600-800 (at 300-350 mg I/mL)~1500-2000+ (at similar concentrations)
Viscosity (mPa·s at 37°C) ~12.3 (at 350 mg I/mL)Varies with salt (meglumine more viscous)
Protein Binding Low (<3%)Not specified, but generally low
Excretion Almost entirely unchanged via kidneysPrimarily unchanged via kidneys

The significantly higher osmolality of diatrizoate is a major contributor to its side effect profile, including sensations of heat and pain upon injection, and can lead to greater fluid shifts in the body.

Comparative Efficacy and Diagnostic Performance

Despite their chemical differences, both this compound and diatrizoate are effective radiocontrast agents due to their high iodine content, which attenuates X-rays and enhances image contrast. Clinical studies across various imaging modalities have generally found their diagnostic efficacy to be comparable.

In a double-blind, randomized trial on patients undergoing endoscopic retrograde cholangiopancreatography (ERCP), the quality of radiographic visualization was found to be comparable between this compound and diatrizoate. Similarly, a study on cerebral computed tomography (CT) found no difference in the quality of visualization of cerebral lesions between the two agents. For pediatric urography, the overall quality of visualization was judged to be diagnostic for all patients, regardless of which of the two contrast media was used.

Safety and Tolerability Profile: A Clear Distinction

The most significant differences between this compound and diatrizoate emerge in their safety and tolerability profiles. The non-ionic, low-osmolar nature of this compound consistently translates to a lower incidence of adverse events in clinical trials.

Table 2: Comparative Adverse Events in Clinical Trials

Clinical ApplicationThis compound Adverse Event RateDiatrizoate Adverse Event RateKey Findings
Cerebral CT 23% (immediate), 43% (delayed)64% (immediate), 69% (delayed)Statistically significant lower rates of immediate and delayed adverse events with this compound. Less patient discomfort (e.g., warmth) with this compound.
Pediatric Urography (1-10 years) 2.6%25.6%Statistically and clinically significant difference in adverse event incidence, favoring this compound. All events were mild to moderate.
ERCP 21/59 patients (35.6%)27/57 patients (47.4%)No statistically significant difference in overall adverse events or changes in serum pancreatic iso-amylase. Pain was the most reported event.
Renal Effects

While both agents are excreted by the kidneys, the high osmolality of diatrizoate can pose a greater risk of contrast-induced nephropathy (CIN), particularly in high-risk patients. In vitro studies have shown that diatrizoate is directly toxic to renal proximal tubule cells, an effect that is exacerbated by hypoxia. While a direct comparative study on renal outcomes between this compound and diatrizoate was not found, studies comparing other non-ionic LOCMs like iopamidol (B1672082) with diatrizoate have indicated that the non-ionic agents are less nephrotoxic. A study on this compound's renal effects when compared to another non-ionic agent, iohexol, found no significant impact on mean serum creatinine (B1669602), urea, or creatinine clearance.

Hemodynamic and Systemic Effects

The hyperosmolality of diatrizoate can induce more pronounced hemodynamic effects. Studies comparing non-ionic LOCMs with diatrizoate in cardiac angiography have shown that diatrizoate causes a greater decrease in arterial pressure and more significant electrocardiographic changes.

Experimental Protocols

The findings presented above are based on rigorous clinical investigations. Below are summaries of the methodologies employed in key comparative studies.

Cerebral Computed Tomography (CT)
  • Study Design: A randomized, double-blind, parallel-group clinical trial was conducted with 79 patients (40 in the this compound group, 39 in the diatrizoate group).

  • Contrast Administration: this compound (350 mg I/ml) or diatrizoate (370 mg I/ml) was administered.

  • Efficacy Assessment: The quality of visualization of cerebral lesions post-injection was evaluated. Hounsfield units were measured pre- and post-contrast.

  • Safety Assessment: Immediate adverse events (up to 30 minutes post-injection) and delayed adverse events (within 7 days) were recorded. Patient discomfort, particularly the sensation of warmth, was also assessed.

Endoscopic Retrograde Cholangiopancreatography (ERCP)
  • Study Design: A randomized, double-blind, comparative two-group study involving 116 patients who were randomized to receive either this compound or diatrizoate.

  • Contrast Administration: this compound (250 mg I/ml) or diatrizoate (219 mg I/ml) was used.

  • Efficacy Assessment: Diagnostic information and the quality of radiographs were evaluated.

  • Safety Assessment: Adverse events were recorded, and serum pancreatic iso-amylase levels were monitored.

Pediatric Urography
  • Study Design: A double-blind, parallel-group trial was performed in 96 children. For children aged 1-10 years, 78 were randomized to receive either this compound or diatrizoate (39 in each group).

  • Contrast Administration: this compound (300 mg I/ml) or diatrizoate (292 mg I/ml) was administered.

  • Efficacy Assessment: The overall quality of visualization was judged to be diagnostic.

  • Safety Assessment: The incidence of adverse events was recorded.

Visualizing Experimental Workflows

To better understand the structure of these comparative studies, the following diagrams illustrate the typical experimental workflows.

Cerebral_CT_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Contrast Administration cluster_assessment Data Collection and Analysis P 79 Patients for Cerebral CT R Randomization P->R G1 Group 1: this compound (n=40) 350 mg I/ml R->G1 G2 Group 2: Diatrizoate (n=39) 370 mg I/ml R->G2 Efficacy Efficacy Assessment - Quality of Visualization - Hounsfield Units G1->Efficacy Safety Safety Assessment - Immediate Adverse Events - Delayed Adverse Events - Patient Discomfort G1->Safety G2->Efficacy G2->Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis

Workflow for a comparative clinical trial of this compound and diatrizoate in cerebral CT.

ERCP_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Contrast Administration cluster_assessment Data Collection and Analysis P 116 Patients for ERCP R Randomization P->R G1 Group 1: this compound (n=59) 250 mg I/ml R->G1 G2 Group 2: Diatrizoate (n=57) 219 mg I/ml R->G2 Efficacy Efficacy Assessment - Radiograph Quality G1->Efficacy Safety Safety Assessment - Adverse Events - Serum Pancreatic Iso-amylase G1->Safety G2->Efficacy G2->Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis

Workflow for a comparative clinical trial of this compound and diatrizoate in ERCP.

Conclusion

The choice between this compound and diatrizoate represents a classic trade-off in medical imaging. While both agents provide comparable diagnostic efficacy, this compound's non-ionic, low-osmolar properties offer a significantly better safety and tolerability profile. The lower incidence of adverse events, reduced patient discomfort, and potentially lower risk of nephrotoxicity make this compound and other non-ionic LOCMs the preferred choice in many clinical settings, especially for pediatric patients and those with pre-existing renal conditions. Diatrizoate, as a high-osmolar agent, remains a viable option where cost is a primary concern and the patient's risk profile is low. For researchers and drug development professionals, understanding these fundamental differences is key to designing safer and more effective contrast agents for the future.

References

Iopentol's Safety Profile: A Comparative Analysis Against Other Iodinated Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of iopentol, a non-ionic, low-osmolar iodinated contrast agent, against other commonly used contrast media. The following sections present a comprehensive overview of its performance in key safety areas, supported by data from clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways.

Executive Summary

This compound demonstrates a favorable safety profile, comparable to other non-ionic, low-osmolar contrast media (LOCM) such as iohexol (B1672079) and iopamidol (B1672082). Clinical data suggests that this compound is well-tolerated, with a low incidence of adverse events. When compared to the low-osmolar agent iopromide (B1672085), this compound has been shown to have a statistically significant lower incidence of adverse events[1]. Furthermore, in comparisons with older, high-osmolar ionic contrast agents, this compound exhibits markedly less severe hemodynamic and electrocardiographic alterations[2]. While direct large-scale comparative trials with iso-osmolar contrast media (IOCM) like iodixanol (B1672021) are less prevalent in the literature, the available data for LOCMs versus IOCMs provide a basis for indirect comparison.

Comparative Safety Analysis

The safety of iodinated contrast agents is primarily evaluated based on their potential to induce nephrotoxicity, cardiotoxicity, and hypersensitivity reactions. This section compares this compound to other agents across these critical parameters.

Nephrotoxicity

Contrast-induced nephropathy (CIN) is a significant concern with the administration of iodinated contrast media. It is typically defined as an increase in serum creatinine (B1669602) (SCr) of ≥0.5 mg/dL or ≥25% from baseline within 48-72 hours of contrast administration.

A double-blind, randomized parallel study comparing this compound and iohexol in patients undergoing abdominal CT found no significant difference in their effects on renal function. Key findings include:

  • No significant changes in mean serum creatinine, urea, or β2-microglobulin levels for either agent.

  • Creatinine clearance remained unchanged for both this compound and iohexol.

  • Only one patient in the iohexol group (n=31) experienced a >50% increase in serum creatinine, while no patients in the this compound group (n=30) did.

  • Both agents caused a transient increase in the urinary excretion of proximal tubular enzymes (alkaline phosphatase and N-acetyl-β-glucosaminidase), indicating some tubular effect, with no significant difference between the two.

ParameterThis compoundIohexolp-value
Mean Change in Serum Creatinine No significant changeNo significant changeNS
Mean Change in Creatinine Clearance No significant changeNo significant changeNS
Patients with >50% SCr Increase 0/301/31NS

NS: Not Significant

While direct comparisons of this compound with iopromide and iodixanol on nephrotoxicity are limited, studies comparing these agents to other LOCMs provide context. For instance, a meta-analysis of randomized controlled trials found no significant difference in the overall risk of CIN between iodixanol and LOCMs as a class[3]. However, some individual studies have suggested a lower incidence of CIN with iodixanol compared to specific LOCMs like iohexol in certain high-risk patient populations. Another meta-analysis comparing iodixanol and iopromide in patients with renal insufficiency found no significant difference in the incidence of CIN but a significantly lower risk of cardiovascular adverse events with iodixanol[4][5].

Cardiotoxicity

The cardiovascular effects of contrast media are critical, particularly in patients with pre-existing cardiac conditions. These effects are often related to the osmolality of the contrast agent.

A double-blind, randomized study in patients with severe coronary heart disease compared the hemodynamic and electrocardiographic effects of the low-osmolar, non-ionic this compound with a high-osmolar, ionic agent, metrizoate. The study found that this compound induced markedly less severe alterations.

Key cardiovascular parameters from a comparative study of this compound and iopamidol in coronary angiography are summarized below:

ParameterThis compound (n=50)Iopamidol (n=50)p-value
Mean Change in Systolic BP (mmHg) at 30 min -3.48-3.85NS
Mean Change in Diastolic BP (mmHg) at 30 min No significant changeNo significant changeNS
Mean Change in Heart Rate (%) at 30 min -0.58-5.05<0.05
Adverse Reactions (n) 79NS

NS: Not Significant

In a pediatric cardioangiography trial comparing this compound and iohexol, no statistically significant differences were observed between the groups regarding ECG, heart rate, and systolic blood pressure following injection. Similarly, a comparison of iopromide with iohexol and iopamidol in coronary arteriography found no significant differences in adverse events or changes in blood pressure. Studies comparing the iso-osmolar iodixanol with low-osmolar agents like iohexol and iopromide have shown that iodixanol may have less impact on certain hemodynamic parameters, such as left ventricular end-diastolic pressure.

Hypersensitivity Reactions

Hypersensitivity reactions to iodinated contrast media can be immediate (occurring within one hour) or non-immediate. Non-ionic, low-osmolar contrast media generally have a lower incidence of these reactions compared to older high-osmolar agents.

A multi-center study involving 518 patients undergoing abdominal CT demonstrated a statistically significantly lower incidence of adverse events in the this compound group compared to the iopromide group.

Adverse EventThis compound (n=257)Iopromide (n=261)p-value
Patients with AEs (%) 2.3%8.9%<0.001
Discomfort (e.g., heat sensation) (%) 44.8%49.4%0.33 (NS)

AEs: Adverse Events; NS: Not Significant

In a large-scale monitoring trial with 3,587 patients, this compound was found to be well-tolerated, with only 2.3% of patients experiencing one or more adverse events. The most frequent adverse events were nausea, erythema, and urticaria. Another study comparing this compound and iohexol in pediatric urography found a significantly lower incidence of adverse events with this compound compared to the ionic agent diatrizoate, and no adverse events in children under one year of age for both this compound and iohexol.

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for key comparative studies cited in this guide.

Study 1: this compound vs. Iopromide in Abdominal CT
  • Design: A prospective, double-blind, randomized, multicentre, parallel-group study.

  • Participants: 518 patients referred for abdominal CT examinations at 8 hospitals.

  • Intervention: Patients received 100 ml of either this compound 300 mg I/ml or iopromide 300 mg I/ml.

  • Safety Assessment: Monitoring and recording of all adverse events (AEs) and sensations of discomfort. The relationship of AEs to the contrast medium was assessed.

  • Efficacy Assessment: Subjective evaluation of the quality of diagnostic information and quantitative measurement of enhancement characteristics.

  • Statistical Analysis: Comparison of the incidence of AEs and discomfort between the two groups using appropriate statistical tests (p < 0.05 considered significant).

Study 2: this compound vs. Iopamidol in Coronary Angiography
  • Design: A randomized, double-blind comparative study.

  • Participants: 100 patients undergoing cardioangiography, subdivided into two groups of 50.

  • Intervention: Administration of either this compound 350 mgI/ml or Iopamidol 370 mgI/ml.

  • Safety Assessment: Recording of blood pressure, heart rate, end-diastolic left ventricular and mean aortic pressure, ECG, adverse reactions, and patient discomfort.

  • Efficacy Assessment: Evaluation of technical adequacy and diagnostic yield.

  • Statistical Analysis: Comparison of safety and efficacy variables between the two treatment groups.

Study 3: this compound vs. Iohexol in Pediatric Cardioangiography
  • Design: A double-blind, randomized, parallel-group trial.

  • Participants: 73 children undergoing pediatric cardioangiography. 35 received this compound and 38 received iohexol.

  • Intervention: Administration of this compound 350 mg I/ml or iohexol 350 mg I/ml.

  • Safety Assessment: Recording of adverse events, patient discomfort, ECG, heart rate, and systolic blood pressure at the site of injection.

  • Efficacy Assessment: Evaluation of the quality of overall diagnostic information.

  • Statistical Analysis: Comparison of the number of patients with adverse events and discomfort, and changes in physiological parameters between the two groups.

Signaling Pathways and Mechanisms of Adverse Events

Understanding the molecular mechanisms underlying contrast media-induced adverse events is essential for developing safer agents and preventative strategies.

Contrast-Induced Nephrotoxicity (CIN) Signaling Pathway

The pathogenesis of CIN is multifactorial, involving direct tubular toxicity, renal vasoconstriction leading to medullary hypoxia, and the generation of reactive oxygen species (ROS). This leads to a cascade of events including inflammation and apoptosis of renal tubular cells.

CIN_Pathway cluster_0 Contrast Media Administration cluster_1 Initial Insults cluster_2 Cellular Stress & Damage cluster_3 Downstream Effects cluster_4 Clinical Outcome CM Iodinated Contrast Media Direct_Toxicity Direct Tubular Cell Toxicity CM->Direct_Toxicity Direct Effect Vasoconstriction Renal Vasoconstriction CM->Vasoconstriction Hemodynamic Effect ROS Increased ROS (Oxidative Stress) Direct_Toxicity->ROS Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia Mitochondrial_Damage Mitochondrial Dysfunction ROS->Mitochondrial_Damage Inflammation Inflammation (e.g., NF-κB activation) ROS->Inflammation Hypoxia->ROS Mitochondrial_Damage->ROS Apoptosis Apoptosis (Caspase activation) Mitochondrial_Damage->Apoptosis Inflammation->Apoptosis CIN Contrast-Induced Nephropathy (CIN) Inflammation->CIN Apoptosis->CIN Hypersensitivity_Pathway cluster_0 Contrast Media Exposure cluster_1 Activation Pathways cluster_2 Effector Cell Activation cluster_3 Mediator Release cluster_4 Clinical Manifestations CM Iodinated Contrast Media IgE_Pathway IgE-Mediated (Allergic) CM->IgE_Pathway Antigen Presentation & IgE Production Non_IgE_Pathway Non-IgE-Mediated (Anaphylactoid) CM->Non_IgE_Pathway Direct Activation, Complement Activation Mast_Cell Mast Cell / Basophil Activation & Degranulation IgE_Pathway->Mast_Cell Non_IgE_Pathway->Mast_Cell Mediators Release of Histamine, Tryptase, etc. Mast_Cell->Mediators Symptoms Urticaria, Angioedema, Bronchospasm, Hypotension Mediators->Symptoms

References

Iopentol vs. Iohexol: A Comparative Analysis of Renal Function Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of contrast media, understanding the nuanced effects of different agents on renal function is paramount. This guide provides a detailed, objective comparison of two non-ionic, low-osmolar contrast agents, iopentol and iohexol (B1672079), with a focus on their impact on kidney function, supported by experimental data.

Executive Summary

Clinical evidence suggests that both this compound and iohexol have a similar and generally low risk of nephrotoxicity in patients with normal to moderately impaired renal function.[1][2] A key double-blind, randomized parallel study found no statistically significant differences between the two agents in their effects on major indicators of renal function, such as serum creatinine (B1669602), creatinine clearance, and urinary excretion of albumin and β2-microglobulin.[1][2] However, both agents were observed to cause a transient increase in the urinary excretion of proximal tubular enzymes, alkaline phosphatase (ALP), and N-acetyl-β-glucosaminidase (NAG), suggesting some level of temporary tubular cell stress.[1]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a head-to-head clinical trial comparing the renal effects of this compound and iohexol.

Table 1: Effects on Serum Renal Function Markers

ParameterThis compound GroupIohexol GroupKey Findings
Mean Serum Creatinine No significant change from baseline.No significant change from baseline.One patient in the iohexol group experienced a >50% increase in serum creatinine.
Mean Serum Urea No significant change from baseline.No significant change from baseline.No significant difference between the two groups.
Mean Serum β2-Microglobulin No significant change from baseline.A 1.6% increase at 24 hours.No statistically significant difference between the groups.
Creatinine Clearance No significant change from baseline.No significant change from baseline.Two patients in the iohexol group had a >50% reduction in creatinine clearance, while none in the this compound group did.

Table 2: Effects on Urinary Renal Function Markers

ParameterThis compound GroupIohexol GroupKey Findings
Urinary Albumin Excretion Unchanged.Unchanged.No significant difference between the groups.
Urinary β2-Microglobulin Excretion Unchanged.Unchanged.No significant difference between the groups.
Urinary Alkaline Phosphatase (ALP) Excretion Significantly increased, approximately doubling from baseline in the first 24 hours.Significantly increased, approximately doubling from baseline in the first 24 hours.No statistically significant difference between the two agents. The increase was transient.
Urinary N-acetyl-β-glucosaminidase (NAG) Excretion Significantly increased, approximately doubling from baseline in the first 24 hours.Significantly increased, approximately doubling from baseline in the first 24 hours.No statistically significant difference between the two agents. The increase was transient.

Experimental Protocols

The following is a detailed methodology from a key comparative study, providing a framework for assessing the renal effects of contrast agents.

Study Design: A double-blind, randomized, parallel-group clinical trial.

Patient Population: Patients scheduled for abdominal Computed Tomography (CT). Patients with a known allergy to contrast media, severe renal failure requiring dialysis, or multiple myeloma were excluded.

Procedure:

  • Inclusion and Randomization: 61 patients were included and randomly assigned to receive either this compound (n=30) or iohexol (n=31).

  • Contrast Media Administration: A dose of 700 mg of iodine per kg of body weight of either this compound (350 mg I/mL) or iohexol (350 mg I/mL) was administered intravenously.

  • Sample Collection:

    • Blood samples were collected before the injection and at 3, 24, and 48 hours post-injection to measure serum creatinine, urea, and β2-microglobulin.

    • Urine was collected in three periods: 0-3 hours, 3-24 hours, and 24-48 hours after contrast medium injection for the analysis of albumin, β2-microglobulin, alkaline phosphatase (ALP), and N-acetyl-β-glucosaminidase (NAG).

  • Renal Function Assessment:

    • Glomerular Filtration Rate (GFR) was assessed via creatinine clearance.

    • Tubular function was assessed by measuring the urinary excretion of albumin, β2-microglobulin, ALP, and NAG.

  • Statistical Analysis: Analysis of variance was used to compare the data between the two groups.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.

cluster_cin_pathway Signaling Pathways in Contrast-Induced Nephropathy CM Contrast Media (this compound/Iohexol) ROS Reactive Oxygen Species (ROS) Generation CM->ROS Tubular_Tox Direct Tubular Cell Toxicity CM->Tubular_Tox Endo_Dys Endothelial Dysfunction ROS->Endo_Dys Vasoconstriction Renal Vasoconstriction Endo_Dys->Vasoconstriction Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia Apoptosis Apoptosis & Necrosis Hypoxia->Apoptosis Inflammation Inflammation Tubular_Tox->Inflammation Tubular_Tox->Apoptosis Inflammation->ROS AKI Acute Kidney Injury (AKI) Apoptosis->AKI

Caption: Key signaling pathways implicated in contrast-induced nephropathy.

cluster_workflow Experimental Workflow for Comparative Renal Function Study Start Patient Recruitment (Abdominal CT Candidates) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization Group_this compound This compound Administration (700 mg I/kg) Randomization->Group_this compound Group A Group_Iohexol Iohexol Administration (700 mg I/kg) Randomization->Group_Iohexol Group B Sample_Collection Blood & Urine Sample Collection (Baseline, 3h, 24h, 48h) Group_this compound->Sample_Collection Group_Iohexol->Sample_Collection Analysis Biochemical Analysis (Serum Creatinine, Urea, β2-MG, Urinary Enzymes) Sample_Collection->Analysis Data_Analysis Statistical Analysis (ANOVA) Analysis->Data_Analysis Conclusion Comparative Assessment of Renal Effects Data_Analysis->Conclusion

References

Iopentol vs. Ioversol: A Comparative Guide to Cost-Effectiveness in Radiocontrast Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate imaging agents is a critical decision that balances diagnostic efficacy, patient safety, and budgetary constraints. This guide provides an objective comparison of two widely used low-osmolar, non-ionic iodinated contrast agents: iopentol and ioversol (B29796), with a focus on their cost-effectiveness supported by experimental data.

Efficacy and Safety Profile: A Comparative Overview

Both this compound and ioversol are established contrast media utilized in a variety of diagnostic imaging procedures, including computed tomography (CT), angiography, and urography. Their low osmolality is a key feature, contributing to a favorable safety profile compared to older, high-osmolar agents.

Clinical studies have demonstrated that both this compound and ioversol provide high-quality diagnostic images. In a multi-center trial involving 3,587 patients undergoing various vascular procedures with this compound, the technical quality and contrast enhancement were both rated at 80% on a visual analog scale, with delineation of lesions at 79%.[1] Similarly, a study on ioversol for intra-arterial digital subtraction angiography reported that 60.0% of radiographs were of excellent quality and 37.5% were diagnostic.[2] When directly compared with other non-ionic agents like iohexol (B1672079), both this compound and ioversol have shown comparable efficacy in producing diagnostically adequate images.[3][4][5]

In terms of safety, both agents are generally well-tolerated. A large study on this compound reported that only 2.3% of 3,587 patients experienced one or more adverse events. Another study comparing this compound to iopamidol (B1672082) in coronary angiography found that adverse reactions occurred in 7 out of 50 patients in the this compound group, with most events being mild to moderate and procedure-related. For ioversol, a clinical safety summary of 1,186 patients concluded that it was well-tolerated and showed fewer adverse effects than conventional ionic agents.

Quantitative Data Comparison

The following table summarizes key quantitative data from various clinical studies to facilitate a direct comparison between this compound and ioversol.

ParameterThis compoundIoversol
Diagnostic Efficacy Optimal diagnostic yield in 90% of patients (coronary angiography)97.5% diagnostic or excellent quality (digital subtraction angiography)
Adverse Event Rate 2.3% of patients experienced one or more adverse events (vascular procedures)Adverse reactions (excluding heat sensation) in 15% of patients (brain CT)
Patient Tolerance Mean score of 83% on a visual analog scale for patient tolerance (vascular procedures)Well-tolerated in a summary of 1,186 patients

Cost-Effectiveness Analysis

Experimental Protocols

The methodologies for evaluating the efficacy and safety of this compound and ioversol follow established clinical trial designs for contrast media. Below are generalized protocols based on common practices reported in the literature.

Generalized Protocol for a Comparative Clinical Trial in Angiography
  • Study Design: A prospective, randomized, double-blind, parallel-group study.

  • Patient Population: Patients with a clinical indication for angiography of a specific vascular territory (e.g., cerebral, peripheral, coronary).

  • Randomization: Patients are randomly assigned to receive either this compound or ioversol. Both the patient and the assessing physician are blinded to the assigned contrast agent.

  • Contrast Administration: The contrast medium is administered intra-arterially at a standardized dose and injection rate appropriate for the specific angiographic procedure.

  • Efficacy Assessment: Image quality is independently evaluated by two or more radiologists blinded to the contrast agent used. A scoring system (e.g., excellent, good, fair, poor/non-diagnostic) is used to assess the opacification and delineation of vascular structures.

  • Safety Assessment: Patients are monitored for any adverse events during and for a specified period after the procedure. This includes recording vital signs (heart rate, blood pressure), electrocardiogram (ECG) changes, and patient-reported sensations (e.g., heat, pain). Laboratory parameters (e.g., serum creatinine) may be assessed before and after the procedure to monitor renal function.

Visualization of Experimental Workflow and Biological Effects

To illustrate the process of a comparative clinical trial and the biological interaction of these contrast agents, the following diagrams are provided.

cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Patient_Population Patient Population with Clinical Indication for Angiography Informed_Consent Informed Consent Patient_Population->Informed_Consent Randomization Randomization Informed_Consent->Randomization Iopentol_Group This compound Administration Randomization->Iopentol_Group Group A Ioversol_Group Ioversol Administration Randomization->Ioversol_Group Group B Efficacy_Assessment Efficacy Assessment (Image Quality) Iopentol_Group->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Vitals) Iopentol_Group->Safety_Assessment Ioversol_Group->Efficacy_Assessment Ioversol_Group->Safety_Assessment Statistical_Analysis Statistical Analysis Efficacy_Assessment->Statistical_Analysis Safety_Assessment->Statistical_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Statistical_Analysis->Conclusion

Caption: Workflow of a comparative clinical trial.

The primary mechanism of action for both this compound and ioversol is the attenuation of X-rays by the iodine atoms in their molecular structure. This is a physical process and does not involve specific signaling pathways for diagnostic efficacy. However, interactions with biological components can occur. For instance, contrast media can induce morphological changes in red blood cells.

cluster_administration Administration cluster_interaction Biological Interaction cluster_effect Effect cluster_imaging Diagnostic Imaging Contrast_Agent This compound or Ioversol (Intravascular Injection) Blood_Components Blood Components Contrast_Agent->Blood_Components Xray_Attenuation X-ray Attenuation by Iodine Contrast_Agent->Xray_Attenuation Primary Mechanism Erythrocyte Erythrocyte Blood_Components->Erythrocyte Morphological_Change Morphological Change (e.g., Echinocyte Formation) Erythrocyte->Morphological_Change Potential Interaction Image_Contrast Enhanced Image Contrast Xray_Attenuation->Image_Contrast

Caption: Mechanism of action and biological interaction.

Conclusion

Based on the available clinical data, this compound and ioversol exhibit comparable profiles in terms of diagnostic efficacy and patient safety. Both are suitable low-osmolar, non-ionic contrast agents for a range of radiological examinations. The decision for preferential use, therefore, hinges significantly on economic considerations. As this compound is generally available at a lower cost, it presents a more cost-effective choice for healthcare and research settings where budgetary efficiency is a priority, without compromising on the quality of diagnostic imaging or patient care.

References

Safety Operating Guide

Navigating the Disposal of Iopentol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of iopentol, a non-ionic, intravascular contrast medium. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize the environmental impact of this compound.

This compound, like other iodinated contrast media, requires careful handling and disposal. While specific institutional and local regulations must always be followed, the following procedures are based on general best practices for pharmaceutical waste management.

This compound Disposal Profile

The following table summarizes key characteristics of this compound relevant to its disposal and handling.

CharacteristicDataSource
Chemical Name 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxy-3-methoxypropyl)acetamido]-2,4,6-triiodobenzene-1,3-dicarboxamide[1]
CAS Number 89797-00-2[2][3]
Primary Use Non-ionic, intravascular X-ray contrast medium[3][4]
Metabolism Not metabolized in the body
Excretion Primarily excreted unchanged through the kidneys in urine
Environmental Concern Potential for contamination of wastewater with iodinated compounds

Step-by-Step Disposal Procedure for this compound

The primary goal for the disposal of this compound is to prevent its entry into the sewer system and the broader environment. The following workflow provides a clear decision-making process for its proper disposal.

Iopentol_Disposal_Workflow start Start: Unused or Expired This compound Solution is_take_back Is an institutional or community drug take-back program available? start->is_take_back take_back Segregate for collection by the take-back program. Follow institutional packaging and labeling guidelines. is_take_back->take_back Yes no_take_back No take-back program available is_take_back->no_take_back No end End: this compound Disposed take_back->end is_hazardous Is the waste considered hazardous by local or institutional regulations? no_take_back->is_hazardous hazardous_waste Manage as hazardous chemical waste. Collect in a designated, labeled, and sealed container. Arrange for pickup by Environmental Health and Safety (EHS). is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as non-hazardous pharmaceutical waste. is_hazardous->non_hazardous_waste No hazardous_waste->end prepare_for_disposal Step 1: Do not pour down the drain. Step 2: If in liquid form, solidify by mixing with an inert absorbent material (e.g., cat litter, sand). non_hazardous_waste->prepare_for_disposal package_for_disposal Step 3: Place the solidified mixture in a sealed container to prevent leakage. Step 4: Label the container clearly as 'Non-hazardous pharmaceutical waste for incineration'. prepare_for_disposal->package_for_disposal final_disposal Step 5: Dispose of the sealed container in the designated pharmaceutical waste stream for incineration. package_for_disposal->final_disposal final_disposal->end

This compound Disposal Decision Workflow

Detailed Experimental Protocol: Disposal via Solidification and Incineration

In the absence of a dedicated drug take-back program, the recommended procedure for the disposal of liquid this compound waste is solidification followed by incineration. This method is aligned with general guidelines for pharmaceutical waste that is not classified as hazardous.

Objective: To prepare liquid this compound waste for final disposal in a manner that prevents its release into the environment.

Materials:

  • Unused or expired this compound solution.

  • Inert absorbent material (e.g., cat litter, sand, or a commercial solidifying agent).

  • Sealable, leak-proof waste container (e.g., a screw-cap plastic bottle).

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Labels for waste container.

Methodology:

  • Preparation: Don the appropriate PPE. Conduct the procedure in a well-ventilated area or a chemical fume hood.

  • Solidification:

    • Place the sealable waste container in a secondary container to contain any potential spills.

    • Add a sufficient amount of inert absorbent material to the waste container.

    • Slowly pour the liquid this compound waste onto the absorbent material. Add the this compound in portions to ensure it is fully absorbed.

    • The final mixture should be a solid or semi-solid with no free liquid.

  • Packaging:

    • Securely seal the primary waste container.

    • Decontaminate the exterior of the container if necessary.

    • Affix a label to the container that clearly identifies the contents as "Non-hazardous pharmaceutical waste for incineration" and includes the name "this compound."

  • Storage and Disposal:

    • Store the sealed container in a designated waste accumulation area, away from incompatible materials.

    • Transfer the container to your institution's professional waste management service for incineration.

Important Considerations:

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements regarding pharmaceutical waste disposal. Some jurisdictions may classify iodinated compounds differently.

  • Empty Containers: Empty this compound vials and packaging should have personal or sensitive information removed or blacked out before being disposed of in the regular trash, unless institutional policy dictates otherwise.

  • Environmental Impact: The active pharmaceutical ingredients in many medications can be harmful to aquatic life and contribute to the development of resistant microbes. Proper disposal through incineration is the most effective way to destroy these compounds and prevent environmental contamination.

References

Essential Safety and Logistical Protocols for Handling Iopentol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for Iopentol was not located. The following guidance is based on general best practices for handling non-hazardous pharmaceutical compounds in a research setting and principles derived from handling other chemical agents. It is imperative to conduct a site-specific risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This compound is a non-ionic, tri-iodinated, water-soluble X-ray contrast medium.[1] While it has very low acute intravenous toxicity in animal studies, proper handling procedures are essential to minimize occupational exposure in a laboratory setting.[1]

Personal Protective Equipment (PPE)

A risk assessment of specific laboratory procedures should be conducted to ensure the selected PPE provides adequate protection. The following table summarizes the recommended PPE for handling this compound based on general laboratory safety standards.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesTo provide a barrier against skin contact.
Eye and Face Protection Safety glasses with side shields or safety gogglesTo protect the eyes from splashes.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Generally not required for handling in a well-ventilated area. A dust mask (e.g., N95) may be considered when handling the powder form to prevent inhalation of airborne particles.To minimize inhalation of the compound, particularly in powder form.

Operational Plan for Safe Handling

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name (this compound), CAS number (89797-00-2), and any hazard warnings.[2][3][4]

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • It should be stored between 2°C - 30°C and protected from light.

  • Keep the container tightly closed when not in use.

3. Preparation of Solutions:

  • Handle this compound in a designated area, such as a laboratory bench or a chemical fume hood if there is a risk of aerosolization.

  • Wear the appropriate PPE as outlined in the table above.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Ensure adequate ventilation to minimize the potential for inhalation of any dust or aerosols.

4. Experimental Use:

  • Follow all laboratory-specific standard operating procedures (SOPs) for the experiment being conducted.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly after handling this compound, even if gloves were worn.

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

1. Unused this compound:

  • Unused or expired this compound should be disposed of as chemical waste.

  • Do not pour this compound down the drain or dispose of it in the regular trash.

2. Contaminated Materials:

  • All materials that have come into contact with this compound, such as gloves, disposable lab coats, and bench paper, should be collected in a designated, labeled waste container.

  • This waste should be disposed of as chemical waste.

3. Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the container can be disposed of in the regular trash, provided all labels are defaced or removed.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive and Inspect this compound Store Store in a Cool, Dry, Light-Protected Area Receive->Store DonPPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) Store->DonPPE Prepare Prepare Solutions in a Ventilated Area DonPPE->Prepare Experiment Conduct Experiment Following SOPs Prepare->Experiment CollectWaste Collect Contaminated Waste Experiment->CollectWaste Rinse Triple-Rinse Empty Containers Experiment->Rinse After Use DisposeChem Dispose of as Chemical Waste CollectWaste->DisposeChem DisposeContainer Dispose of Rinsed Container Rinse->DisposeContainer

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iopentol
Reactant of Route 2
Reactant of Route 2
Iopentol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.